Enterolactone
Description
This compound has been reported in Punica granatum with data available.
This compound is a mammalian lignan that have a similar biphenolic structure to lignans from plants. Lignans are compounds with estrogenic properties and are probably the most important source of phytoestrogens in western diets. Mammalian lignans are formed from precursors that are contained mainly in vegetables, whole grain products and berries, via action of intestinal microflora. This compound is produced in the colon by the action of bacteria on secoisolariciresinol, matairesinol and its glycosides. Secoisolariciresinol is converted to enterodiol which is subsequently converted to this compound as it passes through the colon. Matairesinol is converted directly to this compound. This compound have been shown to possess weakly estrogenic and antiestrogenic activities, and it has been suggested that the high production of this antiestrogenic mammalian lignans in the gut may serve to protect against breast cancer in women and prostate cancer in men; however epidemiological evidence to date is conflicting. (A3195, A3194, A3196, A3197).
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
78473-71-9 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1 |
Clé InChI |
HVDGDHBAMCBBLR-PBHICJAKSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
SMILES canonique |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Description physique |
Solid |
Pictogrammes |
Irritant |
Synonymes |
2,3-BHBB 2,3-bis(3'-hydroxybenzyl)butyrolactone 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer 2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer 3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone BHMDF enterolactone HPMF trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone |
Origine du produit |
United States |
Foundational & Exploratory
The Synthesis of Enterolactone by Gut Microbiota: A Technical Guide for Researchers
Abstract
Enterolactone, a mammalian lignan produced through the metabolic action of the gut microbiota on dietary plant lignans, has garnered significant attention for its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides an in-depth overview of the this compound synthesis pathway, detailing the key microbial players, enzymatic transformations, and relevant experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in studying the intricate interplay between diet, the gut microbiome, and host health. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex pathways to facilitate a comprehensive understanding of this critical metabolic process.
Introduction
Plant lignans are a class of polyphenolic compounds found in a wide variety of plant-based foods, with flaxseed, sesame seeds, and whole grains being particularly rich sources.[1] Upon ingestion, these dietary lignans, such as secoisolariciresinol and matairesinol, are not readily absorbed by the host but are instead metabolized by the intestinal microbiota into the more bioactive enterolignans, primarily enterodiol and this compound.[2] this compound, in particular, is the subject of extensive research due to its estrogenic and anti-estrogenic properties, as well as its antioxidant and antiproliferative effects.[3] The capacity to produce this compound varies significantly among individuals, a phenomenon attributed to differences in the composition and metabolic activity of their gut microbiota.[4] A deeper understanding of the microbial synthesis of this compound is crucial for developing novel therapeutic strategies targeting the gut microbiome to enhance the production of this beneficial metabolite.
The this compound Synthesis Pathway
The conversion of plant lignans to this compound is a multi-step process carried out by a consortium of anaerobic bacteria in the colon. The pathway involves a series of enzymatic reactions, including deglycosylation, demethylation, dehydroxylation, and dehydrogenation.[5]
Precursor Plant Lignans
A variety of plant lignans can serve as precursors for this compound synthesis. The most extensively studied precursors are:
-
Secoisolariciresinol diglucoside (SDG): Abundant in flaxseed, SDG is a primary precursor.[2]
-
Matairesinol: Found in sources like sesame seeds and whole grains.[2]
-
Pinoresinol and Lariciresinol: Present in various plant-based foods.[1]
Key Transformation Steps
The conversion process can be broadly categorized into the following stages:
-
Deglycosylation: Plant lignans often exist as glycosides, such as SDG. The initial step is the removal of these sugar moieties by bacterial β-glucosidases to release the aglycone form (e.g., secoisolariciresinol).[6]
-
Demethylation: The methoxy groups on the aromatic rings of the lignan aglycones are removed by bacterial demethylases.[7]
-
Dehydroxylation: Hydroxyl groups are subsequently removed from the lignan structure.[7]
-
Dehydrogenation (Oxidation): The intermediate, enterodiol, is oxidized to form this compound.[7]
The following diagram illustrates the primary conversion pathway from secoisolariciresinol diglucoside (SDG) to this compound.
Key Microbial Species
While no single bacterial species has been identified that can independently convert plant lignans to this compound, several species have been shown to perform specific steps in the pathway.[8] The conversion is a community effort involving various bacteria. Key players identified include:
-
Bacteroides species (e.g., B. ovatus): Involved in the initial deglycosylation of lignan glycosides.[8]
-
Clostridium species: Also implicated in deglycosylation.[8]
-
Peptostreptococcus productus: Capable of demethylation.[9]
-
Eggerthella lenta: Performs dehydroxylation.[9]
-
Eubacterium species: Involved in various transformation steps.[10]
-
Ruminococcaceae and Lachnospiraceae families: Abundance of these families is associated with higher this compound production.[11]
Quantitative Data on this compound Synthesis
The production of this compound is highly variable and influenced by diet, individual gut microbiota composition, and other factors. The following tables summarize key quantitative findings from the literature.
Table 1: Concentration of Enterolignan-Producing Bacteria in Human Feces
| Bacterial Group | Mean Concentration (CFU/g of feces) | Reference |
| Enterodiol-producing bacteria | 6 x 10⁸ | [12] |
| This compound-producing bacteria | 3 x 10⁵ | [12] |
Table 2: Enterolignan Production from Various Food Sources via In Vitro Fermentation with Human Fecal Microbiota
| Food Group | Mean Lignan Production (µ g/100g ) | Reference |
| Oilseeds (e.g., Flaxseed) | 20,461 ± 12,685 | [13] |
| Dried Seaweeds | 900 ± 247 | [13] |
| Whole Legumes | 562 ± 211 | [13] |
| Cereal Brans | 486 ± 90 | [13] |
| Whole Grain Cereals | 359 ± 81 | [13] |
| Vegetables | 144 ± 23 | [13] |
| Fruits | 84 ± 22 | [13] |
Table 3: Association between Bacterial Species Abundance and Plasma this compound Levels
| Bacterial Species | Association with this compound Levels | Reference |
| Coprococcus sp. ART55/1 | Positive | [8] |
| Faecalibacterium prausnitzii | Positive | [8] |
| Alistipes shahii | Positive | [8] |
| Butyrivibrio crossotus | Positive | [8] |
| Methanobrevibacter smithii | Positive | [8] |
| Bacteroides dorei | Negative | [8] |
| Bacteroides fragilis | Negative | [8] |
| Clostridium bolteae | Negative | [8] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound synthesis.
Anaerobic Cultivation of Lignan-Metabolizing Bacteria
Objective: To culture and isolate anaerobic bacteria from fecal samples capable of metabolizing lignans.
Materials:
-
Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)
-
Pre-reduced, anaerobically sterilized (PRAS) media (e.g., Brain Heart Infusion, Brucella Broth) supplemented with lignan precursors (e.g., 100 µM SDG)
-
Fresh fecal samples
-
Sterile, anaerobic dilution buffers
-
Incubator at 37°C
Protocol:
-
Prepare all media and materials under anaerobic conditions.
-
Collect fresh fecal samples and immediately transfer them into an anaerobic chamber.
-
Homogenize a fecal sample (e.g., 1g) in a sterile, anaerobic dilution buffer.
-
Prepare serial dilutions of the fecal slurry.
-
Inoculate PRAS agar plates or broth tubes with the dilutions.
-
Incubate the cultures under anaerobic conditions at 37°C for 48-72 hours or until growth is observed.
-
Monitor the conversion of lignan precursors to enterodiol and this compound in broth cultures using HPLC-MS/MS.
-
Isolate individual colonies from agar plates for further characterization.
Preparation of Bacterial Cell-Free Extracts
Objective: To prepare crude cell extracts to assay for specific enzymatic activities in the this compound synthesis pathway.
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., 0.1 M Tris buffer, pH 8.0)
-
Lysozyme
-
Sonication equipment or French press
-
High-speed centrifuge
-
Protein quantification assay (e.g., Bradford assay)
Protocol:
-
Harvest bacterial cells from a late-logarithmic phase culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.
-
Lyse the cells using either enzymatic (lysozyme) or physical methods (sonication or French press).
-
Centrifuge the lysate at high speed (e.g., 27,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Collect the supernatant, which contains the cell-free extract.
-
Determine the protein concentration of the extract.
-
Store the cell-free extract at -80°C for future enzyme assays.
HPLC-MS/MS Analysis of Lignans and Metabolites
Objective: To quantify this compound and its precursors in biological samples (e.g., culture media, plasma, urine).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Plasma):
-
Precipitate proteins from plasma samples by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a low to a high percentage of mobile phase B.
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.
Table 4: Example MRM Transitions for Lignan Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 297 | 253 |
| Enterodiol | 301 | 253 |
| Secoisolariciresinol | 361 | 165 |
Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through its interaction with various cellular signaling pathways.
Estrogen Receptor Signaling
This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[6][14] Its effects can be either estrogenic or anti-estrogenic depending on the tissue and the local estrogen concentration.
ERK/NF-κB/Snail Signaling Pathway
In the context of cancer, particularly triple-negative breast cancer, this compound has been shown to inhibit the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) by suppressing the ERK/NF-κB/Snail signaling pathway.[1][2]
References
- 1. cancerbiomed.org [cancerbiomed.org]
- 2. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. utupub.fi [utupub.fi]
- 7. academic.oup.com [academic.oup.com]
- 8. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal bacterial communities that produce active estrogen-like compounds enterodiol and this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Identification of Human Gut Microbiome Associated with Enterolignan Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Mammalian lignan production from various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Enterolactone Precursors in Plant-Based Diets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant attention for its potential health benefits, including roles in hormone-dependent cancers and cardiovascular diseases. This technical guide provides a comprehensive overview of the primary this compound precursors found in plant-based diets, their quantitative distribution in various foodstuffs, and the metabolic pathways governing their conversion. Detailed experimental protocols for the extraction and quantification of these precursors and this compound are provided, alongside visualizations of key signaling pathways modulated by this compound, to support further research and drug development in this promising area.
Introduction to this compound and its Precursors
This compound is an endogenously produced compound, metabolized by the intestinal microflora from dietary plant lignans.[1] It is not found in plants itself. The primary dietary precursors of this compound are the plant lignans secoisolariciresinol (often found as its diglucoside, SDG), matairesinol, pinoresinol, and lariciresinol.[2][3] These phytoestrogens are phenolic compounds widely distributed in the plant kingdom.[4] Upon ingestion, these precursors undergo a series of transformations by the gut microbiota to yield enterodiol, which can then be oxidized to this compound.[1] Due to its structural similarity to endogenous estrogens, this compound can interact with estrogen receptors and modulate estrogenic signaling pathways, contributing to its biological activities.[5][6]
Quantitative Distribution of this compound Precursors in Plant-Based Foods
The concentration of lignans in plant-based foods varies considerably. Flaxseed is recognized as the richest dietary source of lignan precursors, particularly secoisolariciresinol diglucoside (SDG).[3][7] Other significant sources include sesame seeds, whole grains, legumes, fruits, and vegetables.[2][4] The following tables summarize the quantitative data on the major this compound precursors in a variety of plant-based foods.
Table 1: Lignan Content in Seeds and Nuts (μ g/100g )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
| Flaxseed | 301,129 | - | - | - | 301,129 |
| Sesame Seeds | - | - | 29,331 | 9,470 | 38,801 |
| Sunflower Seeds | - | - | - | - | 891 |
| Cashew Nuts | - | - | - | - | 629 |
| Poppy Seeds | 14 | 12 | - | 10 | 36 |
Data compiled from Milder et al. (2005) and other sources.[3][8]
Table 2: Lignan Content in Grains and Grain Products (μ g/100g )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
| Rye Bran | - | - | - | - | 764 |
| Wheat Bran | - | - | - | - | 450 |
| Oat Bran | - | - | - | - | 120 |
| Barley | - | - | - | - | 85.93 |
| Oats | - | - | - | - | 56.33 |
| Wheat | - | - | - | - | 7-7239.3 |
Data compiled from Milder et al. (2005) and Thompson et al. (2006).[2][3]
Table 3: Lignan Content in Vegetables (μ g/100g )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
| Brassica Vegetables | - | - | - | - | 185-2321 |
| Garlic | - | - | - | - | 200 |
| French Beans | - | - | - | - | 150 |
| Carrots | - | - | - | - | 100 |
Data compiled from Milder et al. (2005).[3]
Table 4: Lignan Content in Fruits (μ g/100g )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
| Apricots | - | - | - | - | 450 |
| Strawberries | - | - | - | - | 200 |
| Peaches | - | - | - | - | 150 |
Data compiled from Milder et al. (2005).[3]
Table 5: Lignan Content in Beverages (μ g/100ml )
| Food Source | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans |
| Red Wine | - | - | - | - | 91 |
| Coffee | - | - | - | - | 37 |
| Tea | - | - | - | - | 12 |
Data compiled from Milder et al. (2005).[2][3]
Metabolic Pathway of this compound Precursors
The conversion of plant lignans to this compound is a multi-step process mediated by the gut microbiota. The general pathway is as follows:
-
Deglycosylation: Lignan glycosides, such as SDG, are first hydrolyzed by bacterial glycosidases to release the aglycones (e.g., secoisolariciresinol).[9]
-
Demethylation and Dehydroxylation: The aglycones undergo further enzymatic modifications, including demethylation and dehydroxylation.
-
Conversion to Enterodiol: Secoisolariciresinol is converted to enterodiol, while matairesinol can also be converted to enterodiol.
-
Oxidation to this compound: Enterodiol is subsequently oxidized to this compound.[1]
Metabolic conversion of plant lignans to this compound.
Experimental Protocols
Extraction of Lignans from Plant Material (e.g., Flaxseed)
This protocol is adapted from methods described for the analysis of secoisolariciresinol diglucoside (SDG) in flaxseeds.[7][10]
Materials:
-
Defatted flaxseed flour
-
Dioxane/ethanol (1:1, v/v)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Deionized water
Procedure:
-
Extraction:
-
Weigh 1 g of defatted flaxseed flour into a flask.
-
Add 20 mL of dioxane/ethanol (1:1, v/v) and reflux for 2 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction on the residue with another 20 mL of dioxane/ethanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
-
Alkaline Hydrolysis:
-
Dissolve the dried extract in 10 mL of 1 M NaOH.
-
Heat the solution at 60°C for 2 hours to hydrolyze the SDG polymer.
-
Cool the solution and neutralize to pH 7 with 1 M HCl.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the neutralized hydrolysate onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove impurities.
-
Elute the lignans with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness and reconstitute in a known volume of mobile phase for analysis.
-
Workflow for lignan extraction from flaxseed.
Quantification of Lignans by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for the quantification of SDG.[7][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Quantification:
-
Prepare a calibration curve using a pure SDG standard of known concentrations.
-
Inject the prepared sample extracts and quantify the SDG content by comparing the peak area to the calibration curve.
Quantification of Lignans by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general outline for lignan analysis by GC-MS, often requiring derivatization.[11][12]
Sample Preparation:
-
Perform the extraction and hydrolysis as described in section 4.1.
-
The dried extract is then subjected to derivatization to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the sample with the derivatizing agent at 70°C for 30 minutes.
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 50-650.
Quantification:
-
Use isotopically labeled internal standards for accurate quantification.
-
Identify lignan derivatives based on their retention times and mass spectra compared to standards.
-
Quantify by selected ion monitoring (SIM) of characteristic ions.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and apoptosis.
Estrogen Receptor (ER) Signaling
This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[5][13] This interaction can lead to either estrogenic or anti-estrogenic effects depending on the target tissue and the local estrogen concentration.
This compound modulation of estrogen receptor signaling.
IGF-1R, PI3K/Akt, and MAPK/ERK Signaling
In cancer cell lines, this compound has been demonstrated to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[14] This inhibition leads to downstream effects on the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.
Inhibition of IGF-1R signaling by this compound.
Conclusion
This technical guide provides a foundational understanding of this compound precursors in plant-based diets, their quantification, and their biological activities. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further investigation into the precise mechanisms of action of this compound and its precursors will be crucial for harnessing their full therapeutic potential.
References
- 1. bcerp.org [bcerp.org]
- 2. mdpi.com [mdpi.com]
- 3. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol - ProQuest [proquest.com]
- 9. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 12. Czech Journal of Food Sciences: Preparation of flaxseed for lignan determination by gas chromatography-mass spectrometry method [cjfs.agriculturejournals.cz]
- 13. utupub.fi [utupub.fi]
- 14. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enterolactone's Mechanism of Action in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Enterolactone (EL), a mammalian lignan derived from dietary plant lignans, has garnered significant attention for its potent anti-cancer properties. Numerous in vitro and in vivo studies have demonstrated its ability to inhibit cancer progression across various stages, including proliferation, survival, angiogenesis, and metastasis.[1][2] This document provides a detailed technical overview of the molecular mechanisms underpinning the anti-neoplastic activities of this compound, focusing on its impact on key cellular processes such as cell cycle regulation, apoptosis, and critical signaling pathways. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the core mechanisms to serve as a comprehensive resource for the scientific community.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting several fundamental processes that are typically dysregulated in cancer cells. The primary mechanisms include the induction of cell cycle arrest, activation of apoptotic pathways, inhibition of angiogenesis, and modulation of key oncogenic signaling cascades.[1]
Induction of Cell Cycle Arrest
A significant body of evidence points to this compound's ability to halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[3][4] This effect is particularly pronounced in non-small cell lung cancer (NSCLC) and prostate cancer cells.[3][5]
The molecular mechanism involves the orchestrated modulation of key G1 phase regulators:
-
Downregulation of G1 Cyclins and CDKs: this compound treatment leads to a marked decrease in the mRNA and protein expression of Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6.[3][4] These proteins form complexes that are essential for progression through the G1 phase.[3]
-
Upregulation of CDK Inhibitors: Concurrently, this compound increases the levels of the CDK inhibitor p21WAF1/CIP1, a negative regulator of the cell cycle that binds to and inhibits the activity of Cyclin-CDK complexes.[3][4]
-
Inhibition of Retinoblastoma (pRb) Phosphorylation: The downregulation of Cyclin-CDK complexes and upregulation of p21 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb). Hypo-phosphorylated pRb remains bound to the E2F transcription factor, repressing the transcription of genes necessary for the G1-S phase transition, such as cdc25A.[3]
This cascade of events effectively blocks cells in the G1 phase, preventing them from entering the S phase and replicating their DNA, thereby inhibiting proliferation.[3][4]
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Enterolactone: A Technical Guide
Introduction
Enterolactone (ENL) is a bioactive mammalian lignan produced by the gut microbiota from the metabolism of dietary plant lignans.[1][2] Plant lignans, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol, are abundant in foods like flaxseed, sesame seeds, whole grains, fruits, and vegetables.[1][3] Following ingestion, these precursors are converted by intestinal bacteria into the enterolignans, primarily enterodiol (ED) and this compound.[3][4] Enterodiol can be further oxidized to this compound.[5] Due to its potential role in human health, including associations with reduced risk for chronic diseases like hormone-dependent cancers and cardiovascular disease, understanding the pharmacokinetics and bioavailability of this compound is of significant interest to researchers and drug development professionals.[2][6] This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, details of experimental methodologies, and a summary of its influence on key signaling pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The journey of dietary lignans to circulating this compound is a multi-step process involving extensive metabolism by both gut microbes and human enzymes.
Absorption
Plant lignans are ingested primarily as glycosides, which are hydrolyzed by intestinal bacteria to their aglycone forms.[3] These aglycones, such as secoisolariciresinol and matairesinol, undergo a series of demethylation and dehydroxylation reactions by various bacterial genera in the colon to form enterodiol and this compound.[3] Enterodiol itself can be converted to this compound by intestinal bacteria.[5] Once formed in the large intestine, this compound and enterodiol are absorbed.[3][7] Studies show that enterolignans begin to appear in plasma approximately 8-10 hours after the ingestion of their plant precursors, indicative of the time required for microbial conversion in the colon.[6][8]
Distribution
Following absorption, this compound is distributed throughout the body via the systemic circulation.[9] It has been detected in various tissues, including the intestine, liver, kidney, breast, heart, and brain, with higher concentrations typically found in the liver and kidney.[9] In plasma, this compound is found in its free form as well as conjugated to glucuronic acid and sulfate.[10] this compound glucuronide is the major conjugated form found in human plasma.[10] The unbound fraction of this compound in rat plasma is reported to be 2%, suggesting significant plasma protein binding.[9]
Metabolism
This compound undergoes extensive phase II metabolism, primarily in the gut epithelium and the liver.[3][11] The main metabolic pathways are glucuronidation and sulfation, which result in the formation of this compound-glucuronide and this compound-sulfate.[3][11] These conjugation reactions increase the water solubility of this compound, facilitating its excretion.[3] Some of the conjugated enterolignans secreted in bile can undergo enterohepatic recycling, where they are re-excreted into the intestine and potentially reabsorbed.[3][12] Further metabolism can occur through aromatic monohydroxylation, creating novel metabolites that have been identified in human urine.[13]
Excretion
The primary route of excretion for this compound and its metabolites is via the urine.[3][5] After a single dose of a lignan precursor, up to 40% can be recovered in the urine as enterolignans within three days, with this compound accounting for the majority (around 58%) of this.[6][7][8] Enterolignans are also excreted in the feces.[5] The half-life of this compound is significantly longer than that of enterodiol, contributing to its predominance in circulation and urine.[3][6]
Pharmacokinetic Parameters
Quantitative analysis of this compound pharmacokinetics provides crucial data for understanding its behavior in the body. The following tables summarize key parameters from human studies.
Table 1: Pharmacokinetic Parameters of Enterolignans After a Single Oral Dose of Secoisolariciresinol Diglucoside (SDG) (1.31 µmol/kg)
| Parameter | Enterodiol (Mean ± SD) | This compound (Mean ± SD) |
| Tmax (h) | 14.8 ± 5.1 | 19.7 ± 6.2 |
| Elimination Half-life (t½) (h) | 4.4 ± 1.3 | 12.6 ± 5.6 |
| AUC (nmol/L·h) | 966 ± 639 | 1762 ± 1117 |
| Mean Residence Time (h) | 20.6 ± 5.9 | 35.8 ± 10.6 |
Source: Kuijsten et al., 2005[6][8]
Table 2: Pharmacokinetic Parameters After a Single Oral Dose of 36 mg 7-Hydroxymatairesinol (7-HMR)
| Analyte | Cmax | Tmax (h) |
| 7-HMR | 757.08 ng/mL | 1 |
| This compound (ENL) | 4.8 ng/mL | 24 |
Source: Udani et al., 2007[14][15]
Bioavailability
The bioavailability of this compound is highly dependent on the activity of an individual's gut microbiota and the nature of the dietary source of plant lignans.[1] There is considerable inter-individual variation in the ability to produce enterolignans.[5] The physical form of the food source also plays a critical role. For instance, the bioavailability of enterolignans is substantially enhanced when flaxseed is crushed or milled compared to when it is consumed whole.[16] The relative bioavailability from whole flaxseed was found to be only 28% of that from ground flaxseed, while crushed flaxseed was 43% as bioavailable as ground.[16]
Experimental Protocols
Accurate quantification of this compound and its metabolites is essential for pharmacokinetic studies.
Quantification of this compound in Plasma by LC-MS/MS
A common and highly sensitive method for quantifying this compound and its conjugates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][17]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Chromatography and Mass Spectrometry:
-
LC System: A high-performance liquid chromatography system is used for separation.
-
Mass Spectrometer: A tandem mass spectrometer operating in electrospray ionization (ESI) mode is used for detection.
-
Quantification: Isotope dilution is often employed, using labeled internal standards (e.g., 13C3-enterolactone) to ensure accuracy.[17] The method can be designed to quantify free this compound, this compound-glucuronide, and this compound-sulfate directly.[10]
-
-
Method Validation:
-
The method is validated for accuracy, precision, linearity, and sensitivity.
-
The Lower Limit of Quantification (LLOQ) for this compound sulfate has been reported as low as 16 pM, 26 pM for this compound glucuronide, and 86 pM for free this compound, demonstrating very high sensitivity.[10]
-
In Vivo Pharmacokinetic Study Design
A typical clinical study to determine the pharmacokinetics of this compound involves the following steps:
-
Subject Recruitment: Healthy volunteers are recruited for the study.
-
Washout Period: Subjects undergo a washout period where they consume a diet low in lignans to establish baseline levels.[16]
-
Dosing: A single oral dose of a purified plant lignan precursor, such as secoisolariciresinol diglucoside (SDG) or 7-hydroxymatairesinol (7-HMR), is administered.[6][14]
-
Sample Collection:
-
Blood: Serial blood samples are collected at multiple time points before and after dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) to determine plasma concentrations over time.[6][15]
-
Urine: Complete 24-hour urine collections are often performed for several days to measure cumulative excretion.[6][7]
-
-
Sample Analysis: Plasma and urine samples are analyzed for this compound and its metabolites using a validated method like LC-MS/MS.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Mandatory Visualizations
Metabolic and Experimental Workflows
The following diagrams illustrate the metabolic pathway of dietary lignans to this compound and a typical experimental workflow for its quantification.
Caption: Conversion of dietary lignans to this compound by gut microbiota.
Caption: Workflow for quantifying this compound in plasma via LC-MS/MS.
Signaling Pathways
This compound has been shown to modulate several key cellular signaling pathways.
-
Estrogen Receptor (ER) Signaling: this compound is classified as a phytoestrogen and can activate estrogen receptor-mediated transcription, with a preference for ERα.[19] This activation can trigger non-genomic estrogen signaling pathways, including the Erk1/2 and PI3K/Akt pathways.[20][21]
Caption: this compound activates non-genomic ER signaling pathways.
-
Insulin-Like Growth Factor-1 Receptor (IGF-1R) Signaling: At nutritionally relevant concentrations, this compound can inhibit the IGF-1 receptor signaling pathway, which is critical for the growth and progression of certain cancers.[22]
Caption: this compound inhibits IGF-1R and downstream signaling.
-
NF-κB Signaling: this compound has demonstrated immunomodulatory effects by acting on the Nuclear Factor-κB (NF-κB) signaling pathway. It can prevent the degradation of I-κB, which in turn inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines like TNF-α.[23]
Caption: this compound inhibits NF-κB activation by stabilizing I-κB.
Conclusion
The pharmacokinetics of this compound are complex, characterized by extensive microbial metabolism in the gut, absorption from the colon, significant phase II conjugation, and enterohepatic recycling before ultimate excretion.[3] Bioavailability is highly variable and influenced by both host microbial factors and the dietary matrix.[5][16] The relatively long half-life of this compound compared to its precursor enterodiol allows it to accumulate in plasma and serve as a reliable biomarker of lignan intake.[6] Understanding these pharmacokinetic properties, alongside its mechanisms of action on key signaling pathways, is fundamental for evaluating the health effects of lignan-rich diets and for the potential development of this compound as a therapeutic agent or nutraceutical.[2]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bcerp.org [bcerp.org]
- 6. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. anis.au.dk [anis.au.dk]
- 11. Uptake and metabolism of this compound and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel metabolites of the mammalian lignans this compound and enterodiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum this compound and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The relative bioavailability of enterolignans in humans is enhanced by milling and crushing of flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 21. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Enterolactone as a Biomarker for Lignan Intake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a key metabolite produced by the gut microbiota from the dietary intake of lignans, a class of phytoestrogens found in a variety of plant-based foods. Emerging as a significant biomarker, this compound provides a more accurate reflection of lignan exposure and metabolism than dietary intake assessment alone. Its potential role in modulating hormone-dependent signaling pathways has positioned it as a molecule of interest in the prevention and treatment of various chronic diseases, including hormone-related cancers and cardiovascular conditions. This technical guide provides a comprehensive overview of this compound, focusing on its quantitative relationship with lignan intake, detailed experimental protocols for its analysis, and its impact on key cellular signaling pathways.
Data Presentation: Quantitative Relationship between Lignan Intake and this compound Levels
The concentration of this compound in biological fluids is directly influenced by the dietary intake of lignan precursors. The following tables summarize the lignan content in various foods and the observed correlation between lignan intake and circulating this compound levels from human and animal studies.
Table 1: Lignan Content of Selected Foods
| Food Item | Predominant Lignans | Total Lignan Content (mg/100g) |
| Flaxseed | Secoisolariciresinol diglucoside (SDG) | 85.5 - 370 |
| Sesame Seed | Sesamin, Pinoresinol, Lariciresinol | 29.0 - 471.9 |
| Rye Bran | Pinoresinol, Lariciresinol | 1.8 |
| Wheat Bran | Pinoresinol, Lariciresinol | 1.5 |
| Broccoli | Pinoresinol, Lariciresinol | 0.8 |
| Cabbage | Pinoresinol, Lariciresinol | 0.6 |
| Apricots | Matairesinol | 0.5 |
| Strawberries | Matairesinol | 0.2 |
| Green Tea (brewed) | Pinoresinol, Lariciresinol | 0.1 |
| Red Wine | Pinoresinol, Lariciresinol | 0.1 |
Table 2: Human Studies on Lignan Intake and Plasma/Serum this compound Concentrations
| Study Population | Lignan Source/Dose | Duration | Baseline this compound (nmol/L) | Post-intervention this compound (nmol/L) | Fold Increase |
| Postmenopausal Women | Flaxseed (5g & 10g/day) | 7 weeks | 17.8 | 100.3 (5g), 162.7 (10g) | 5.6 - 9.1 |
| Healthy Adults | Flaxseed (25g/day) | 3 weeks | 13.9 | 158.4 | 11.4 |
| Men | High-lignan diet | 8 weeks | 21.4 | 45.9 | 2.1 |
| Finnish Adults (Observational) | High vs. Low Lignan Intake | Cross-sectional | 13.8 (men), 16.6 (women) - Median | - | - |
| Danish Adults (Observational) | High vs. Low Lignan Intake | Cross-sectional | 18.6 (men), 21.3 (women) - Median | - | - |
Table 3: Animal Studies on Lignan Supplementation and this compound Concentrations
| Animal Model | Lignan Source/Dose | Duration | Tissue/Fluid | This compound Concentration |
| Rats | Secoisolariciresinol diglucoside (SDG) (10mg/kg BW) | 4 days | Serum | 154 nmol/L |
| Mice | Flaxseed (10% of diet) | 16 weeks | Plasma | 1,120 nmol/L |
| Dairy Cows | Whole flaxseed (150 g/kg of dry matter) | 4 weeks | Milk | Increased linearly with intake |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The following sections detail established methodologies for its extraction and analysis from biological matrices.
Sample Preparation: Extraction of this compound from Plasma/Serum
a) Enzymatic Hydrolysis of this compound Conjugates:
This compound and its precursor, enterodiol, are primarily present in conjugated forms (glucuronides and sulfates) in circulation. To measure total this compound, enzymatic hydrolysis is required to release the free aglycone.
-
Materials:
-
Plasma or serum sample
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ascorbic acid/EDTA solution
-
Internal standards (e.g., ¹³C₃-enterolactone)
-
-
Procedure:
-
To 500 µL of plasma/serum, add 50 µL of internal standard solution.
-
Add 500 µL of sodium acetate buffer.
-
Add 10 µL of ascorbic acid/EDTA solution to prevent oxidation.
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for 16-24 hours.
-
Stop the reaction by adding 200 µL of 0.1 M HCl.
-
b) Solid-Phase Extraction (SPE):
SPE is a common method for cleaning up and concentrating this compound from the hydrolyzed sample.
-
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed plasma/serum sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elute the this compound with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., 100 µL of mobile phase for LC-MS/MS).
-
Analytical Quantification
a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 297 -> 133
-
¹³C₃-Enterolactone (Internal Standard): m/z 300 -> 136
-
-
b) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an alternative method but requires derivatization to increase the volatility of this compound.
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
The derivatized sample is then ready for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized this compound.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and the experimental workflow for this compound analysis.
Conclusion
This compound serves as a robust and reliable biomarker for dietary lignan intake, offering valuable insights into the complex interplay between diet, gut microbiota, and host metabolism. The standardized analytical protocols outlined in this guide provide a framework for accurate and reproducible quantification, essential for clinical and research applications. Furthermore, the elucidation of its interactions with key signaling pathways, such as the estrogen receptor, PI3K/Akt, and MAPK/ERK pathways, underscores its potential as a therapeutic or chemopreventive agent. Continued research into the multifaceted roles of this compound will undoubtedly pave the way for novel strategies in personalized nutrition and drug development.
The Gut Microbiota's Role in Enterolactone Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a gut microbial metabolite of dietary lignans, which are polyphenolic compounds abundant in plant-based foods such as flaxseed, whole grains, and vegetables. Possessing a structure similar to endogenous estrogens, this compound has garnered significant attention for its potential role in human health, including its association with a reduced risk of hormone-dependent cancers and cardiovascular disease. The production of this compound is entirely dependent on the metabolic activity of specific gut bacteria, making the gut microbiome a critical factor in the bioavailability and bioactivity of dietary lignans. This technical guide provides an in-depth overview of the core gut bacteria involved in this compound production, the metabolic pathways they employ, quantitative data on conversion efficiencies, detailed experimental protocols for their study, and the key signaling pathways modulated by this compound.
Key Gut Bacteria in this compound Production
The conversion of plant lignans, primarily secoisolariciresinol diglucoside (SDG), to this compound is a multi-step process carried out by a consortium of anaerobic bacteria. No single bacterial species has been identified that can perform the entire conversion. The process involves a series of deglycosylation, demethylation, dehydroxylation, and dehydrogenation reactions. The key bacterial players identified to date are summarized in Table 1.
Table 1: Gut Bacteria Involved in the Conversion of Secoisolariciresinol Diglucoside (SDG) to this compound
| Metabolic Step | Bacterial Genera/Species | Reference(s) |
| Deglycosylation (SDG → Secoisolariciresinol (SECO)) | Bacteroides spp. (B. distasonis, B. fragilis, B. ovatus), Clostridium spp. (C. cocleatum, C. saccharogumia) | [1] |
| Demethylation (SECO → Dihydroxyenterodiol) | Peptostreptococcus productus, Eubacterium spp. (E. limosum), Blautia producta | [2][3] |
| Dehydroxylation (Dihydroxyenterodiol → Enterodiol) | Eggerthella lenta | [3][4] |
| Dehydrogenation (Enterodiol → this compound) | Lactonifactor longoviformis | [3] |
The Metabolic Pathway of this compound Production
The primary dietary precursor for this compound is secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed. The metabolic pathway from SDG to this compound is a four-step process mediated by the gut microbiota.
Quantitative Data on this compound Production
The efficiency of this compound production varies significantly between individuals, largely due to differences in the composition and activity of their gut microbiota. In vitro studies using human fecal inocula have provided insights into the conversion rates of lignan precursors.
Table 2: In Vitro Conversion of Secoisolariciresinol Diglucoside (SDG) by Human Fecal Microbiota
| Study Duration | Precursor | Enterodiol Conversion (%) | This compound Conversion (%) | Reference |
| 24 hours | Secoisolariciresinol (SECO) | 4 - 18 | 0.2 - 6 | [5] |
Note: Conversion rates are highly variable and depend on the individual's gut microbiota composition.
One study quantified the abundance of enterodiol- and this compound-producing bacteria in human fecal samples.[4] The concentration of bacteria capable of producing enterodiol was found to be approximately 6 x 10⁸ CFU per gram of feces, while bacteria that catalyze the formation of this compound were present at a lower mean concentration of about 3 x 10⁵ CFU per gram of feces.[4]
Experimental Protocols
Anaerobic Culturing of Lignan-Metabolizing Bacteria
Objective: To isolate and cultivate anaerobic bacteria from fecal samples capable of metabolizing lignans.
Materials:
-
Fresh fecal sample
-
Anaerobic chamber or jars with gas-generating systems (e.g., GasPak™)
-
Pre-reduced, anaerobically sterilized (PRAS) media. A suitable basal medium is Brain Heart Infusion (BHI) agar or broth, supplemented with:
-
Hemin (5 µg/mL)
-
Vitamin K1 (1 µg/mL)
-
Yeast extract (0.5%)
-
L-cysteine HCl (0.05%) as a reducing agent
-
Resazurin (0.0001%) as an anaerobic indicator
-
Lignan precursor (e.g., SDG or SECO) at a suitable concentration (e.g., 10-100 µM)
-
-
Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Syringes and needles for anaerobic transfers
Protocol:
-
Prepare the anaerobic medium in a flask, bring to a boil to remove dissolved oxygen, and then cool under a stream of oxygen-free gas (e.g., N₂/CO₂ mix).
-
Dispense the medium into Hungate tubes or serum bottles inside an anaerobic chamber.
-
Seal the tubes/bottles and autoclave.
-
Prepare serial dilutions of the fecal sample in anaerobic dilution blanks (e.g., PRAS peptone-yeast extract broth).
-
Inoculate the prepared media with the fecal dilutions. For solid media, use the spread plate or pour plate technique.
-
Incubate the cultures under anaerobic conditions at 37°C.
-
Monitor for growth and for the conversion of the lignan precursor to its metabolites using analytical techniques such as HPLC or GC-MS.
-
Isolate individual colonies from agar plates and subculture to obtain pure cultures.
Identification of Bacteria by 16S rRNA Gene Sequencing
Objective: To identify the isolated bacteria based on their 16S rRNA gene sequence.
Materials:
-
Bacterial culture
-
DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)
-
PCR thermocycler
-
Universal primers for the 16S rRNA gene (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3' and 1492R: 5'-GGTTACCTTGTTACGACTT-3')
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis system
-
DNA sequencing service
Protocol:
-
Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.
-
Perform PCR to amplify the 16S rRNA gene. A typical PCR program is:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1.5 minutes
-
-
Final extension: 72°C for 10 minutes
-
-
Verify the PCR product by agarose gel electrophoresis. A band of approximately 1500 bp should be visible.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Compare the obtained sequence with databases such as the National Center for Biotechnology Information (NCBI) GenBank using the Basic Local Alignment Search Tool (BLAST) to identify the bacterial species.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound and its precursors in bacterial cultures or fecal samples.
Materials:
-
Bacterial culture supernatant or fecal sample
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Protocol:
-
Sample Preparation:
-
To a known volume of culture supernatant or a weighed amount of homogenized fecal sample, add the internal standard.
-
Acidify the sample (e.g., with HCl to pH 2-3).
-
Extract the lignans with an organic solvent. Repeat the extraction multiple times.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add the derivatizing agent.
-
Heat the sample (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program for the GC oven to separate the compounds.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
-
Quantify the analytes by comparing the peak area of the analyte to that of the internal standard.
-
Signaling Pathways Modulated by this compound
This compound can influence several key signaling pathways in host cells, which may underlie its observed health effects.
Estrogen Receptor Signaling
This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[6][7][8] Its effects are tissue-specific.[7][8]
Insulin-like Growth Factor-1 (IGF-1) Signaling
This compound has been shown to inhibit the IGF-1 signaling pathway, which is often dysregulated in cancer.[9][10] It can inhibit the activation of the IGF-1 receptor (IGF-1R) and its downstream signaling cascades.[9][10]
Nuclear Factor-kappaB (NF-κB) Signaling
This compound can modulate the NF-κB signaling pathway, a key regulator of inflammation.[11][12] It has been shown to prevent the degradation of IκB, thereby inhibiting the activation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[12]
Conclusion
The production of this compound from dietary lignans is a complex process orchestrated by a specific consortium of gut bacteria. Understanding the key bacterial players, their metabolic capabilities, and the factors influencing their activity is crucial for harnessing the health benefits associated with this compound. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate interplay between diet, the gut microbiome, and host health. Furthermore, elucidating the molecular mechanisms through which this compound modulates host signaling pathways will be pivotal for the development of novel therapeutic and preventive strategies for a range of chronic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Human intestinal bacteria capable of transforming secoisolariciresinol diglucoside to mammalian lignans, enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utupub.fi [utupub.fi]
- 7. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enterodiol and this compound modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Enterolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone (ENL) is a mammalian lignan metabolite derived from the microbial transformation of dietary plant lignans, abundant in sources like flaxseed, whole grains, and vegetables.[1][2] Possessing a dibenzylbutyrolactone structure, this compound exhibits a range of biological activities, including estrogenic and anti-estrogenic effects, and has garnered significant interest for its potential role in the prevention and treatment of hormone-dependent cancers and other chronic diseases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its synthesis, extraction, and analysis are presented, alongside a summary of its pharmacokinetic profile and in vitro potency. Furthermore, this guide visualizes the primary signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is chemically known as (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one. Its structure features a central γ-butyrolactone ring with two 3-hydroxyphenylmethyl substituents at the C3 and C4 positions.
| Identifier | Value |
| IUPAC Name | (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
| SMILES | C1--INVALID-LINK--Cc2cccc(c2)O">C@HCc3cccc(c3)O |
| Molecular Formula | C₁₈H₁₈O₄ |
| Molecular Weight | 298.33 g/mol |
| CAS Number | 78473-71-9 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Melting Point | 141-143 °C | [5] |
| Water Solubility | Practically insoluble | [6] |
| Solubility in Organic Solvents | Soluble in DMSO and dimethylformamide (approx. 30 mg/mL) | [5] |
| pKa (Strongest Acidic) | 9.89 | N/A |
| logP | 2.8 | N/A |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two hydroxyphenyl groups, the benzylic protons, and the protons of the butyrolactone ring.
-
¹³C-NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the butyrolactone ring and benzylic positions.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification and quantification of this compound in biological matrices.[9] Under electrospray ionization (ESI) in negative mode, this compound typically forms a deprotonated molecule [M-H]⁻ at m/z 297.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected peaks include:[4][10][11][12]
-
A broad band in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups.
-
A strong absorption band around 1770-1750 cm⁻¹ corresponding to the C=O stretching of the γ-butyrolactone ring.
-
Bands in the 1600-1450 cm⁻¹ region attributed to the C=C stretching of the aromatic rings.
-
C-O stretching bands in the 1300-1000 cm⁻¹ region.
Biological Activities and Signaling Pathways
This compound modulates several key signaling pathways implicated in cell growth, inflammation, and hormone regulation.
Estrogen Receptor (ER) Signaling
This compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context and the endogenous estrogen levels.[3][13] This interaction is a key mechanism behind its potential effects on hormone-dependent cancers.
Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling
This compound has been shown to inhibit the insulin-like growth factor-1 receptor (IGF-1R) signaling pathway.[14][15][16] This pathway is critical for cell proliferation and survival, and its inhibition by this compound contributes to its anti-cancer properties.
Nuclear Factor-kappaB (NF-κB) Signaling
This compound can modulate the NF-κB signaling pathway, which plays a central role in inflammation.[6][17][18] By inhibiting NF-κB activation, this compound exerts anti-inflammatory effects.
Quantitative Data
In Vitro Potency (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined in various cancer cell lines, demonstrating its anti-proliferative effects.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| MCF-7 | Breast Cancer | >100 | 72h | [19] |
| MDA-MB-231 | Breast Cancer | 50-100 | 72h | [20] |
| PC-3 | Prostate Cancer | 10-50 | 72h | [19] |
| HepG2 | Liver Cancer | 10-50 | 72h | [19] |
| HT-29 | Colon Cancer | >100 | 72h | [19] |
| DLD1 | Colon Cancer | >100 | 72h | [21] |
Pharmacokinetic Parameters in Humans
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.
| Parameter | Value | Condition | Reference |
| Tₘₐₓ (h) | 15.4 ± 4.5 | Single dose of SDG | [22] |
| Cₘₐₓ (nmol/L) | 4.8 ng/ml | Single dose of HMRlignan | [13][23] |
| t₁/₂ (h) | 7.3 ± 2.6 | Single dose of SDG | [22] |
| AUC (nmol·h/L) | 1184 ± 846 | Single dose of SDG | [22] |
SDG: Secoisolariciresinol diglucoside, a precursor to this compound. HMRlignan: 7-hydroxymatairesinol, another precursor.
Experimental Protocols
Chemical Synthesis of (-)-Enterolactone
This protocol describes a four-step semi-synthesis of enantiomerically pure (-)-enterolactone from hydroxymatairesinol, a readily available lignan from Norway spruce.[3][22]
Step 1: Hydrogenation of Hydroxymatairesinol to Matairesinol
-
Dissolve hydroxymatairesinol in a suitable solvent (e.g., ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under pressure until the reaction is complete, monitoring by TLC or HPLC.
-
Filter the catalyst and evaporate the solvent to obtain matairesinol.
Step 2: Esterification of Matairesinol
-
Dissolve the matairesinol in an appropriate solvent (e.g., dichloromethane).
-
Add a base (e.g., pyridine) and triflic anhydride at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion to form the matairesinyl 4,4'-bistriflate.
-
Purify the product using column chromatography.
Step 3: Deoxygenation to 3,3'-Dimethylthis compound
-
Dissolve the matairesinyl 4,4'-bistriflate in a suitable solvent mixture (e.g., dimethylformamide and water).
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).
-
Heat the reaction mixture under an inert atmosphere.
-
Purify the resulting 3,3'-dimethylthis compound by column chromatography.
Step 4: Demethylation to (-)-Enterolactone
-
Dissolve 3,3'-dimethylthis compound in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution and add a demethylating agent (e.g., boron tribromide).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and purify the final product, (-)-enterolactone, by column chromatography.
Extraction of Lignan Precursors from Flaxseed
This protocol outlines a general procedure for the extraction of secoisolariciresinol diglucoside (SDG), a major precursor of this compound, from flaxseed.[2][20][24]
-
Defatting: Mill the flaxseed and defat it using a non-polar solvent like hexane in a Soxhlet apparatus.
-
Extraction: Extract the defatted flax meal with an aqueous alcohol solution (e.g., 70% ethanol or methanol) at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Hydrolysis: Concentrate the extract and subject it to alkaline hydrolysis (e.g., with 1 M NaOH) to cleave the ester linkages of the lignan polymer and release SDG.
-
Purification: Neutralize the hydrolysate and purify the SDG using column chromatography (e.g., on silica gel or a polymeric adsorbent resin).
Quantification of this compound in Human Plasma by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in human plasma.[25]
-
Sample Preparation: To a plasma sample, add an internal standard (e.g., ¹³C-labeled this compound).
-
Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase to hydrolyze the conjugated forms of this compound.
-
Liquid-Liquid Extraction: Extract the this compound from the plasma matrix using an organic solvent (e.g., diethyl ether).
-
LC-MS/MS Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable mobile phase, and inject it into an LC-MS/MS system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for this compound and its internal standard.
-
Conclusion
This compound continues to be a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a consolidated resource on its chemical structure, properties, and mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable reference for researchers and professionals engaged in the study and development of this promising natural compound. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized methodologies for its clinical application.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Explaining Interpersonal Variation in Plasma this compound Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound and enterodiol precursors as potential inhibitors of human estrogen synthetase (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enterodiol and this compound modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Below the Surface: IGF-1R Therapeutic Targeting and Its Endocytic Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum this compound concentrations are low in colon but not in rectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum this compound and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
Enterolactone and its Effects on Hormone-Dependent Cancers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-lignan precursors found in foods such as flaxseeds, whole grains, and vegetables.[1][2] As a phytoestrogen, this compound has garnered significant attention for its potential role in the prevention and treatment of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3] Epidemiological studies have often, though not always, linked higher circulating levels of this compound with a reduced risk and improved prognosis for these malignancies.[1][4] Its anticancer effects are attributed to a multifactorial mechanism of action that includes modulation of hormone signaling pathways, inhibition of aromatase, induction of apoptosis, and cell cycle arrest.[1][5][6][7] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its detailed mechanisms of action against hormone-dependent cancers, a summary of quantitative efficacy data from in vitro and in vivo studies, and detailed protocols for key experimental methodologies used in its evaluation.
Introduction: Biosynthesis and Bioavailability of this compound
This compound is not directly consumed in the diet; instead, it is the end-product of the metabolic conversion of plant lignans by the intestinal microflora.[2][8] Plant lignans, such as secoisolariciresinol diglucoside (SDG) from flaxseed and matairesinol, are first hydrolyzed and deglycosylated by gut bacteria.[9][10] These precursors are then converted into the mammalian lignans, enterodiol (END) and subsequently this compound (ENL).[2][9] Enterodiol can be oxidized to form this compound.[2] This bioconversion is a complex process involving O-demethylation, dehydroxylation, and dehydrogenation steps mediated by various bacterial species, including Ruminococcus, Bacteroides, and Eggerthella lenta.[9] The production and bioavailability of this compound vary significantly among individuals, influenced by diet, gut microbiome composition, and antibiotic use.[4][8] Once formed, this compound is absorbed into the bloodstream, where it can exert its biological effects before being excreted in the urine.[2]
Mechanisms of Action in Hormone-Dependent Cancers
This compound exerts its anticancer effects through a combination of hormonal and non-hormonal mechanisms. These activities collectively contribute to the inhibition of cancer cell proliferation, survival, and metastasis.[1]
Hormonal Pathway Modulation
-
Estrogen Receptor (ER) Interaction: this compound has a structural similarity to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ).[5] It acts as a selective estrogen receptor modulator (SERM), capable of exerting weak estrogenic or anti-estrogenic effects depending on the cellular context and endogenous estrogen levels. In hormone-responsive breast cancer, it can compete with the more potent 17β-estradiol for ER binding, thereby inhibiting estrogen-driven cell proliferation.[5][11] Studies show that this compound and its precursor enterodiol have different impacts on ERα transcriptional activation, with this compound being less efficient at inducing the AF-1 transactivation function.[11]
-
Aromatase Inhibition: A key mechanism, particularly in postmenopausal breast cancer, is the inhibition of aromatase (cytochrome P450 19A1).[12] Aromatase is the enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[12][13] By competitively inhibiting this enzyme, this compound reduces the local and systemic production of estrogens that can fuel the growth of ER-positive tumors.[13][14][15]
-
Sex Hormone-Binding Globulin (SHBG): this compound may stimulate the hepatic synthesis of SHBG.[5] SHBG binds to sex steroids in the circulation, and an increase in SHBG levels leads to a decrease in the bioavailability of free, biologically active estrogens and androgens, further reducing hormonal stimulation of cancer cells.
Non-Hormonal Cellular Pathways
-
Cell Cycle Arrest: this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase.[6] This effect is achieved by down-regulating the expression of key cell cycle proteins, including cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).[6]
-
Induction of Apoptosis: A critical component of this compound's anticancer activity is its ability to induce programmed cell death (apoptosis). In prostate cancer cells (LNCaP), this compound triggers apoptosis through a mitochondrial-mediated, caspase-dependent pathway.[7][16] This involves the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent cleavage and activation of procaspase-3 and poly(ADP-ribose)-polymerase (PARP).[7][16] The process is also linked to the upregulation of the tumor suppressor p53 and downregulation of its inhibitor, MDM2.[16][17]
-
Inhibition of Angiogenesis and Metastasis: Preclinical evidence suggests that this compound can inhibit processes crucial for tumor growth and spread. It has been shown to suppress the expression of matrix metalloproteinases (MMP-2, MMP-9), which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and metastasis.[18] Furthermore, by inhibiting signaling pathways like the Insulin-Like Growth Factor-1 Receptor (IGF-1R) pathway, this compound can suppress cancer cell migration.[19]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound from various preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Effect | Concentration / IC50 | Duration | Reference(s) |
|---|---|---|---|---|---|
| Colon Cancer | Colo 201 | Growth Suppression | 118.4 µM | 72 h | [20][21] |
| Prostate Cancer | LNCaP | Growth Inhibition (24-63%) | 0 - 100 µM | 24 - 72 h | [16] |
| Prostate Cancer | PC-3, DU145 | Proliferation Restriction | 20 µM | 48 h | [22] |
| Breast Cancer | MCF-7 | Growth Inhibition | IC50: 82 µM | 24 h | [21] |
| Breast Cancer | MDA-MB-231 | Growth Inhibition | IC50: >100 µM | 24 h | [21] |
| Lung Cancer | A549, H441, H520 | Growth Inhibition | Concentration-dependent | 24 - 72 h |[6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | Treatment (Dose, Route, Duration) | Outcome | Reference(s) |
|---|---|---|---|---|
| Breast Cancer | DMBA-induced rat model | 10 mg/kg/day, p.o., 7 weeks | Significant tumor growth inhibition | [1][15] |
| Colon Cancer | Athymic mice with Colo 201 xenografts | 10 mg/kg, s.c., 3 times/week | Significant tumor growth inhibition | [1][20][21] |
| Ovarian Cancer | Nude mice with ES-2 xenografts | 0.1 mg/kg & 1 mg/kg | Marked tumor suppression | [18] |
| Uterine Cancer | Rat ENNG-carcinogenesis model | Not specified | Chemopreventive effects |[1] |
Table 3: Aromatase Inhibition by this compound
| Compound | System | Inhibition Type | Ki Value (µM) | Reference(s) |
|---|---|---|---|---|
| This compound | Human preadipose cells | Competitive | 14.4 | [14] |
| This compound | In vitro assay | Weak inhibitor | Not specified | [15] |
| Aminoglutethimide (Control) | Human preadipose cells | Competitive | 0.5 |[14] |
Table 4: Epidemiological and Clinical Study Outcomes
| Study Type | Cancer Type | Population | Key Finding | Reference(s) |
|---|---|---|---|---|
| Meta-analysis | Breast Cancer | Postmenopausal women | Higher ENL associated with reduced all-cause mortality (HR=0.73) and breast cancer-specific mortality (HR=0.72) | [4] |
| Meta-analysis | Breast Cancer | Premenopausal women | Higher ENL associated with increased risk of all-cause mortality (HR=1.57) | [4] |
| Nested Case-Control | Endometrial Cancer | Postmenopausal women | No significant association between circulating ENL and cancer risk (OR for top tertile = 1.2) | [5][23] |
| Nested Case-Control | Prostate Cancer | Male smokers | No significant association between serum ENL and cancer risk | [24] |
| Nested Case-Control | Prostate Cancer | Middle-aged Swedish men | No overall association, but inverse association for high-risk cancer in men with abdominal obesity |[25] |
Detailed Experimental Protocols
The following sections provide standardized protocols for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability/Proliferation (MTS Assay)
This protocol is based on methodologies used to assess the dose-dependent effects of this compound on cancer cell growth.[20][21]
-
Cell Culture: Culture human cancer cells (e.g., Colo 201, LNCaP, MCF-7) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0, 10, 20, 50, 100, 150 µM) in culture media. The final DMSO concentration should be <0.1%. Replace the media in the wells with the treatment media.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
MTS Reagent: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This protocol details the quantification of apoptosis induced by this compound.[6][16]
-
Cell Culture and Treatment: Seed cells (e.g., LNCaP) in 6-well plates and grow to ~70% confluency. Treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blotting for Protein Expression
This protocol is for assessing changes in the expression of key proteins involved in apoptosis and cell cycle regulation.[16][21]
-
Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-p53, anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
In Vivo Tumor Xenograft Studies
This protocol outlines a typical animal study to assess the in vivo efficacy of this compound.[1][15][26]
-
Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., Colo 201) suspended in Matrigel/PBS into the flank of each mouse.
-
Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound via the desired route (e.g., subcutaneous injection, oral gavage) at a specified dose (e.g., 10 mg/kg) and schedule (e.g., 3 times per week). The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint: Continue the study for a predetermined period (e.g., 4-7 weeks) or until tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight and volume. Compare tumor growth between treated and control groups. Tissues may be collected for further analysis (e.g., histology, Western blotting).
Quantification of this compound in Plasma (LC-MS/MS)
This protocol provides a method for accurately measuring this compound concentrations in biological fluids.[27][28][29][30]
-
Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add an internal standard (e.g., ¹³C₃-labeled this compound).
-
Enzymatic Hydrolysis: To measure total this compound (free + conjugated), add β-glucuronidase/sulfatase enzyme solution and incubate at 37°C for 2-4 hours to deconjugate glucuronidated and sulfated forms.
-
Extraction: Perform liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether). Vortex and centrifuge to separate the phases. Collect the organic layer and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., 50% methanol in water).
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry system.
-
LC Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol/acetonitrile (both often containing a modifier like formic acid).
-
MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Generate a standard curve using known concentrations of this compound. Quantify the sample concentrations by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion and Future Directions
This compound demonstrates significant potential as a chemopreventive and therapeutic agent against hormone-dependent cancers. Its multifaceted mechanisms, which include modulating hormone receptor signaling, inhibiting estrogen synthesis, inducing apoptosis, and arresting the cell cycle, provide a strong rationale for its anticancer effects.[1][3] Preclinical data from in vitro and in vivo models are promising, showing clear inhibition of tumor cell growth and proliferation.[1][16][21]
However, the translation of these findings to clinical settings is complex. Epidemiological studies have yielded conflicting results, which may be due to variations in study design, dietary assessment methods, and the significant inter-individual differences in gut microbial metabolism of lignans.[23][24][31] The opposing effects observed in pre- and postmenopausal women in some studies highlight the need for further investigation into the context-dependent actions of this compound.[4]
Future research should focus on large-scale, prospective clinical trials with standardized measurement of circulating this compound levels to clarify its role in cancer risk and prognosis. Investigating the specific gut microbial profiles that lead to high this compound production could open avenues for probiotic or prebiotic interventions to enhance its benefits. Finally, exploring the synergistic potential of this compound with existing cancer therapies could lead to the development of novel and more effective treatment strategies for hormone-dependent malignancies.
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcerp.org [bcerp.org]
- 3. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans intake and this compound concentration and prognosis of breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma this compound and incidence of endometrial cancer in a case–cohort study of Danish women | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of human aromatase by mammalian lignans and isoflavonoid phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lignans and flavonoids inhibit aromatase enzyme in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits the growth of 7,12-dimethylbenz(a)anthracene-induced mammary carcinomas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. The Anti-Proliferative Effects of this compound in Prostate Cancer Cells: Evidence for the Role of DNA Licencing Genes, mi-R106b Cluster Expression, and PTEN Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Circulating this compound and risk of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Serum this compound concentration is not associated with prostate cancer risk in a nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Plasma this compound and risk of prostate cancer in middle-aged Swedish men - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ugent.be [ugent.be]
- 27. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. sciforum.net [sciforum.net]
- 31. This compound as a risk factor for breast cancer: a review of the published evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of enterolactone research
An In-depth Technical Guide to the Discovery and Research of Enterolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a mammalian lignan of significant interest in the fields of nutrition, pharmacology, and drug development. Formed by the metabolic action of the gut microbiota on plant-based lignan precursors, this compound has been the subject of extensive research due to its potential biological activities, including weak estrogenic and anti-estrogenic effects, and its association with a reduced risk of certain chronic diseases, particularly hormone-dependent cancers. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailed experimental protocols for its analysis, a summary of key quantitative data, and an exploration of its known signaling pathways.
Discovery and History of this compound Research
The journey of this compound research began with the identification of a novel compound in human and animal urine. The seminal work in this area was conducted in the early 1980s.
Initial Identification:
The definitive identification of this compound, chemically known as trans-2,3-bis(3-hydroxybenzyl)-γ-butyrolactone, was first reported in a 1981 publication by Setchell and colleagues in the Biochemical Journal.[1][2] This study utilized a combination of gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to elucidate the structure of this and a related compound, enterodiol, from human and animal urine.[1][2]
The Link to Diet and Gut Microbiota:
Shortly after its identification, researchers began to unravel the origins of this compound. A pivotal 1982 paper in The Lancet by Adlercreutz and his team established a crucial link between dietary fiber intake, the excretion of this compound and enterodiol, and a potential protective role against breast cancer.[3] They observed significantly lower urinary lignan excretion in women with breast cancer compared to vegetarian and omnivorous women, proposing that the precursors of these "human lignans" were derived from fiber-rich foods and metabolized by the intestinal microflora.[3] This laid the groundwork for decades of research into the health effects of dietary lignans and their microbial metabolites.
Key Milestones in this compound Research:
-
Early 1980s: Definitive identification of this compound and enterodiol in human urine and the establishment of their dietary origin from plant lignans metabolized by gut bacteria.[1][2][3]
-
Late 1980s - 1990s: Development of more refined analytical methods, including stable isotope dilution GC-MS, for the accurate quantification of this compound in biological fluids.[1][4] This period also saw a burgeoning interest in the biological activities of this compound, particularly its weak estrogenic and anti-estrogenic properties.[5]
-
2000s - Present: The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled high-throughput and highly sensitive quantification of this compound and its conjugates in plasma and urine.[6][7] Research has expanded to investigate the specific signaling pathways modulated by this compound, its pharmacokinetic profile, and its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.[8][9][10][11]
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in biological samples and for assessing its biological activity in vitro.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the sensitive quantification of this compound.[6][7]
Objective: To quantify the concentration of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound standard
-
13C3-labeled this compound (internal standard)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Diethyl ether
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 300 µL of plasma, add the internal standard (13C3-labeled this compound).
-
Add 1 mL of sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 4 hours to hydrolyze this compound conjugates.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 5 mL of diethyl ether.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a new tube.
-
Repeat the extraction step.
-
Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: A typical flow rate for the column used.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both native and labeled this compound.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Experimental Workflow for this compound Quantification
Caption: A flowchart illustrating the key steps in the quantification of this compound from plasma samples.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on the proliferation of cancer cells.[12]
Objective: To determine the effect of this compound on the viability and proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
-
Workflow for MTT Cell Proliferation Assay
Caption: A diagram showing the sequential steps of an MTT assay to assess cell viability.
Quantitative Data
This section summarizes quantitative data on this compound concentrations in human biological fluids and its pharmacokinetic parameters.
Table 1: this compound Concentrations in Human Plasma/Serum
| Population/Condition | Sample Size | Mean/Median Concentration (nmol/L) | Dietary Context | Reference |
| Healthy Finnish Adults | 10 | Varied by individual (see notes) | Habitual Diet | [2][6] |
| Healthy Finnish Adults | 10 | Significantly increased post-supplementation | 8-day flaxseed supplementation (25 g/day ) | [2][6] |
| Hypercholesterolemic Subjects | - | Significantly increased post-supplementation | 8-week flaxseed lignan extract (300-600 mg SDG/day) | [3] |
| Men's Lifestyle Validation Study | 303 | 29.3 nM (average) | Varied dietary lignan intake | [13] |
| Postmenopausal Women | 22 | Cmax = 4.8 ng/mL (at 24h) | Single dose of 7-hydroxymatairesinol | [14] |
Note: In the study by Saarinen et al. (2010), baseline this compound concentrations varied significantly between individuals. After flaxseed supplementation, total this compound levels increased dramatically, with concentrations of the (+)-enantiomer increasing 23- to 188-fold.[2][6]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (Mean ± SD) | Study Population | Precursor Administered | Reference |
| Time to Maximum Concentration (Tmax) | 19.7 ± 6.2 hours | 12 healthy volunteers | Secoisolariciresinol diglucoside (SDG) | [9] |
| Elimination Half-life (t½) | 12.6 ± 5.6 hours | 12 healthy volunteers | SDG | [9] |
| Area Under the Curve (AUC) | 1762 ± 1117 nmol/L·h | 12 healthy volunteers | SDG | [9] |
| Mean Residence Time (MRT) | 35.8 ± 10.6 hours | 12 healthy volunteers | SDG | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of various cellular signaling pathways. Its anticancer properties, in particular, have been linked to its ability to influence pathways involved in cell proliferation, apoptosis, and angiogenesis.
Inhibition of Cancer Cell Growth and Induction of Apoptosis:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells.[10][12][15] This is often accompanied by the induction of apoptosis (programmed cell death). Mechanistically, this compound can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as the cleaved form of Caspase-3.[15]
This compound-Induced Apoptosis Pathway
References
- 1. Flaxseed Ingestion Alters Ratio of this compound Enantiomers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dietary flaxseed lignan extract lowers plasma cholesterol and glucose concentrations in hypercholesterolaemic subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcerp.org [bcerp.org]
- 6. Flaxseed ingestion alters ratio of this compound enantiomers in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Explaining Interpersonal Variation in Plasma this compound Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of enterolignans in healthy men and women consuming a single dose of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability of plant lignan 7-hydroxymatairesinol and effects on serum this compound and clinical symptoms in postmenopausal women: a single-blinded, parallel, dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardioprotective Role of Enterolactone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone, a key metabolite produced by the gut microbiota from dietary lignans, has emerged as a promising molecule in the realm of cardiovascular health. A growing body of evidence from epidemiological, preclinical, and clinical studies suggests an inverse relationship between circulating this compound levels and the risk of cardiovascular diseases. This technical guide provides an in-depth overview of the current understanding of this compound's role in cardiovascular health, with a focus on its mechanisms of action, relevant signaling pathways, and the methodologies used to investigate its effects. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols and workflow visualizations are provided to facilitate further research and drug development in this area.
Introduction
Cardiovascular diseases (CVDs) remain the leading cause of mortality globally. Lifestyle and dietary factors play a crucial role in the prevention and management of CVDs. Among the various dietary components, lignans, a group of polyphenols found in high-fiber foods such as flaxseeds, whole grains, and vegetables, have garnered significant attention for their potential health benefits.[1] The biological activity of dietary lignans is largely attributed to their conversion by the gut microbiota into enterolignans, primarily this compound and enterodiol.[2] this compound, being the more abundant and potent of the two, is the focus of this guide.[3] This document aims to provide a comprehensive technical resource on the cardiovascular effects of this compound, detailing its molecular mechanisms and providing practical information for researchers in the field.
Biosynthesis and Bioavailability of this compound
Dietary lignans, such as secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol, are the primary precursors for this compound.[4] Following ingestion, these plant-based compounds undergo a series of metabolic transformations by the intestinal microbiota. This bioconversion is a multi-step process involving deglycosylation, demethylation, dehydroxylation, and oxidation, ultimately leading to the formation of enterodiol and subsequently this compound.[5] The capacity to produce this compound varies significantly among individuals, depending on the composition and metabolic activity of their gut microbiome.[4] Once produced in the colon, this compound is absorbed into the bloodstream, where it circulates mainly as glucuronide and sulfate conjugates.[6]
Metabolism of dietary lignans to this compound.
Mechanisms of Action in Cardiovascular Health
This compound exerts its cardioprotective effects through a multitude of mechanisms, impacting various aspects of cardiovascular physiology.
Blood Pressure Regulation
Observational studies have consistently shown an inverse association between urinary and plasma this compound concentrations and blood pressure levels, as well as a reduced risk of hypertension.[4][7][8][9][10][11][12][13][14][15] A large cross-sectional analysis of the National Health and Nutrition Examination Survey (NHANES) data found that a one-unit increase in log-transformed urinary this compound was associated with a 0.738 mmHg decrease in systolic blood pressure and a 0.407 mmHg decrease in diastolic blood pressure.[8][9][10] The same study reported an 8.2% lower odds of hypertension for each one-unit increase in log-transformed this compound.[8][11][12][13][14][15]
Lipid Metabolism and Cholesterol Homeostasis
This compound has been shown to favorably modulate lipid profiles. A meta-analysis of randomized controlled trials on flaxseed interventions, a rich source of lignan precursors, demonstrated significant reductions in total cholesterol and LDL cholesterol.[16] Specifically, interventions with lignan supplements led to a notable decrease in both total and LDL cholesterol.[16] Animal studies have also supported these findings, showing that secoisolariciresinol diglucoside (SDG), a precursor to this compound, can significantly reduce total and LDL cholesterol levels in hypercholesterolemic subjects.[3]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of atherosclerosis. This compound exhibits anti-inflammatory properties that may contribute to its cardiovascular benefits. Studies have shown that higher this compound levels are associated with lower concentrations of C-reactive protein (CRP), a marker of systemic inflammation.[17] A recent intervention study in menopausal women found that consumption of crushed flaxseed, leading to increased this compound production, significantly reduced high-sensitivity CRP (hs-CRP) levels.[18][19]
Endothelial Function and Vasodilation
A healthy endothelium is crucial for maintaining vascular homeostasis. This compound is believed to improve endothelial function. While direct clinical evidence is still emerging, the known vasodilatory and anti-inflammatory properties of this compound suggest a beneficial effect on the endothelium.[2]
Platelet Aggregation
Platelet aggregation is a critical step in the formation of thrombi, which can lead to acute cardiovascular events. In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists.[20]
Signaling Pathways
The cardiovascular effects of this compound are mediated through its interaction with several key signaling pathways.
Estrogen Receptor Signaling
This compound is classified as a phytoestrogen due to its structural similarity to estradiol, allowing it to bind to estrogen receptors (ERs), ERα and ERβ.[21] This interaction is thought to be a primary mechanism for its cardiovascular effects. Activation of ERs in the vasculature can lead to vasodilation through increased nitric oxide (NO) production.[22][23][24] this compound has been shown to activate estrogen signaling in vivo, although its effects are tissue-specific.[21][25]
This compound's estrogenic signaling pathways.
Erk1/2 and PI3K/Akt Pathways
Studies have shown that this compound and its precursors can activate the Erk1/2 and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and metabolism.[26][27][28] The activation of the PI3K/Akt pathway is a key step in ER-mediated eNOS activation and subsequent NO production in endothelial cells.[24]
Quantitative Data from Key Studies
The following tables summarize quantitative data from significant observational and intervention studies on the role of this compound in cardiovascular health.
Table 1: Observational Studies on this compound and Cardiovascular Risk
| Study Population | N | Biomarker | Endpoint | Key Finding | Reference |
| NHANES (US Adults) | 10,637 | Urinary this compound | Blood Pressure | -0.738 mmHg SBP & -0.407 mmHg DBP per 1-unit log increase | [8][9][10] |
| NHANES (US Adults) | 10,637 | Urinary this compound | Hypertension | 8.2% lower odds per 1-unit log increase | [8][11][12][13][14][15] |
| Finnish Men | 167 cases, 167 controls | Serum this compound | Acute Coronary Events | 65.3% lower risk in highest vs. lowest quartile | [29] |
| NHSII & HPFS (US) | 608 case-control pairs | Plasma this compound & TMAO | Coronary Artery Disease | OR 0.58 for high this compound/low TMAO vs. low/high | [17] |
Table 2: Intervention Studies with Lignan/Flaxseed Supplementation
| Study Population | Intervention | Duration | Key Cardiovascular Outcomes | Reference |
| Meta-analysis (28 studies) | Flaxseed interventions | Varied | -0.10 mmol/L in Total Cholesterol; -0.08 mmol/L in LDL-C | [16] |
| Menopausal Women | 40g/day crushed flaxseed | 8 weeks | Significant decrease in LDL-C and hs-CRP | [18][19] |
| Hypercholesterolemic Subjects | 600 mg/day SDG | 8 weeks | 22% reduction in Total Cholesterol; 24% reduction in LDL-C | [3] |
| Dyslipidemic Patients | 8 g/day ALA from flaxseed | 12 weeks | Significant decrease in systolic and diastolic blood pressure | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects. The following sections outline key experimental protocols.
Quantification of this compound in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.
Protocol Outline:
-
Sample Preparation: Plasma samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to release free this compound from its conjugates.
-
Extraction: The hydrolyzed sample is then extracted using a suitable organic solvent, such as diethyl ether.
-
LC Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column for separation.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., 13C-labeled this compound).
-
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[30][31][32][33][34]
Workflow for LC-MS/MS quantification of this compound.
Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
FMD is a non-invasive ultrasound-based technique to assess endothelium-dependent vasodilation.
Protocol Outline:
-
Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound transducer.
-
Occlusion: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 200-300 mmHg) for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) and shear stress on the endothelium.
-
Dilation Measurement: The diameter of the brachial artery is continuously monitored for up to 3 minutes post-deflation to measure the maximum vasodilation.
-
Calculation: FMD is expressed as the percentage change in arterial diameter from baseline.[2][20][35][36][37]
In Vitro Platelet Aggregation Assay
Light transmission aggregometry (LTA) is a widely used method to assess platelet function.
Protocol Outline:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging at a higher speed.
-
Baseline Measurement: The light transmission through a cuvette containing PRP is set to 0%, and through a cuvette with PPP to 100%.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP, and the change in light transmission is recorded over time.
-
Aggregation Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The percentage of aggregation is calculated based on the change in light transmission.[1][6][10][29][38]
Assessment of Aortic Stiffness in Animal Models
Aortic stiffness can be measured in vivo using high-resolution ultrasound or ex vivo using atomic force microscopy.
In Vivo Protocol Outline (Ultrasound):
-
Anesthesia and Catheterization: The animal is anesthetized, and a pressure catheter is inserted into the carotid artery to measure aortic blood pressure.
-
Ultrasound Imaging: A high-frequency ultrasound probe is used to obtain images of the ascending aorta.
-
Pharmacological Intervention: Vasoactive drugs (e.g., phenylephrine and sodium nitroprusside) are infused to incrementally change blood pressure.
-
Data Acquisition: Aortic diameter is measured at each pressure step.
-
Stiffness Calculation: The pressure-diameter relationship is used to calculate indices of aortic stiffness, such as compliance.[7][8][9]
Ex Vivo Protocol Outline (Atomic Force Microscopy):
-
Aorta Isolation: The aorta is carefully dissected from the animal.
-
Sample Preparation: A segment of the aorta is opened longitudinally and mounted on a culture dish.
-
AFM Measurement: An atomic force microscope is used to indent the luminal surface of the aorta at multiple points.
-
Elastic Modulus Calculation: The force-indentation curves are used to calculate Young's modulus, a measure of tissue stiffness.[11][39]
Future Directions and Drug Development
The compelling evidence for the cardioprotective effects of this compound presents exciting opportunities for drug development. The development of this compound analogues with improved bioavailability and targeted delivery could lead to novel therapeutic strategies for the prevention and treatment of cardiovascular diseases. Furthermore, understanding the factors that influence the gut microbiota's ability to produce this compound could pave the way for personalized nutritional interventions and the development of probiotics or prebiotics to enhance this compound production. Further research is needed to fully elucidate the downstream targets of this compound's signaling pathways and to conduct large-scale, long-term clinical trials to confirm its efficacy in reducing cardiovascular events.
Conclusion
This compound, a gut microbial metabolite of dietary lignans, demonstrates significant potential in promoting cardiovascular health. Its multifaceted mechanisms of action, including blood pressure reduction, lipid modulation, anti-inflammatory effects, and improvement of endothelial function, make it a compelling target for further investigation. This technical guide provides a comprehensive overview of the current knowledge, quantitative data, and experimental methodologies related to this compound and cardiovascular health, serving as a valuable resource for researchers and drug development professionals in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. The cardiovascular effects of flaxseed and its omega-3 fatty acid, alpha-linolenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association of this compound with blood pressure and hypertension risk in NHANES | PLOS One [journals.plos.org]
- 5. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Measuring Ascending Aortic Stiffness In Vivo in Mice Using Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measuring the Stiffness of Ex Vivo Mouse Aortas Using Atomic Force Microscopy [jove.com]
- 12. Association of this compound with blood pressure and hypertension risk in NHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Association of this compound with blood pressure and hypertension risk in NHANES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gut microbiota–derived metabolites and risk of coronary artery disease: a prospective study among US men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Endothelial Function Assessment by Flow-Mediated Dilation Method: A Valuable Tool in the Evaluation of the Cardiovascular System [mdpi.com]
- 21. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Regulatory Actions of Estrogen Receptor Signaling in the Cardiovascular System [frontiersin.org]
- 23. Estrogen signaling in the cardiovascular system [escholarship.org]
- 24. Regulatory Actions of Estrogen Receptor Signaling in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 27. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. anis.au.dk [anis.au.dk]
- 31. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [protocols.io]
- 35. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 36. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
- 38. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 39. Video: Measuring the Stiffness of Ex Vivo Mouse Aortas Using Atomic Force Microscopy [jove.com]
Enterolactone's Interaction with Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone (ENL), a key mammalian lignan derived from the gut microbiota's metabolism of plant-based precursors, has garnered significant scientific interest for its potential role in hormone-dependent pathologies, including breast cancer. As a phytoestrogen, its biological activity is primarily mediated through interaction with estrogen receptors (ERs), specifically ERα and ERβ. This technical guide provides an in-depth analysis of the binding characteristics, functional outcomes, and signaling pathways associated with the this compound-estrogen receptor interaction. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and Estrogen Receptors
This compound is an endogenously produced compound resulting from the bacterial conversion of plant lignans, such as secoisolariciresinol and matairesinol, found abundantly in flaxseeds, whole grains, and vegetables. Structurally similar to estradiol (E2), ENL can bind to estrogen receptors and elicit a spectrum of estrogenic and anti-estrogenic effects.[1][2] These effects are context-dependent, varying with the concentration of ENL, the cellular environment, and the relative expression of ERα and ERβ.
Estrogen receptors are members of the nuclear receptor superfamily that function as ligand-activated transcription factors. The two primary subtypes, ERα and ERβ, exhibit distinct tissue distributions and can have different, sometimes opposing, physiological roles. Their activation by ligands like E2 or phytoestrogens initiates a cascade of molecular events, modulating the transcription of target genes and influencing cellular processes such as proliferation, differentiation, and apoptosis.
Binding Affinity and Receptor Subtype Selectivity
This compound exhibits a complex binding profile with estrogen receptors. While it is generally considered a weak binder compared to the endogenous ligand 17β-estradiol, studies suggest a preferential affinity for ERα over ERβ.[3][4][5] However, the precise binding affinities (Ki) and relative binding affinities (RBA) are not consistently reported across the literature, with many studies qualitatively describing the affinity as "low" or "poor". This variability may stem from different experimental conditions and assay systems.
Some research indicates that the binding affinity of this compound towards ERα may be enhanced under cell culture conditions, suggesting that cellular metabolism could play a role in its activity.[3]
Table 1: Summary of this compound's Binding Characteristics to Estrogen Receptors
| Parameter | ERα | ERβ | Reference |
| Relative Binding Affinity (RBA) | Higher preference compared to ERβ | Lower preference compared to ERα | [3][4] |
| Binding Affinity (Ki) | Not consistently reported (generally low µM range) | Not consistently reported (generally low µM range) | N/A |
| Qualitative Description | Weak agonist/antagonist | Weak agonist/antagonist | [1][2] |
Functional Activity: Transcriptional Activation and Cellular Proliferation
This compound's interaction with ERs leads to a dualistic functional response, acting as both an agonist and an antagonist depending on the concentration and cellular context.
Transcriptional Activation
At physiological concentrations, this compound can function as an agonist, activating ER-mediated transcription.[3] This is particularly observed with ERα. The mechanism of transcriptional activation by ENL appears to be predominantly through the activation function 2 (AF-2) domain of ERα, being less efficient in inducing the AF-1 function compared to other enterolignans like enterodiol.[6]
Table 2: Functional Activity of this compound on ER-Mediated Transcription
| Assay | Receptor Target | Effect | Concentration | Reference |
| ERE-Luciferase Reporter Assay | ERα | Agonist (transactivation) | Physiological concentrations | [3] |
| ERE-Luciferase Reporter Assay | ERβ | Agonist (transactivation) | Physiological concentrations | [3] |
| Mechanism | ERα | Predominantly via AF-2 domain | N/A | [6] |
Effects on Cell Proliferation
The effect of this compound on the proliferation of estrogen-dependent breast cancer cells, such as MCF-7, is notably biphasic.
-
Stimulatory Effect: At lower, physiologically relevant concentrations (approximately 0.5 µM to 2 µM), this compound can stimulate the proliferation of MCF-7 cells.[7] Other studies have also observed enhanced growth of ERα-positive breast cancer cells at a concentration of 10 µM.[8][9]
-
Inhibitory Effect: At higher concentrations (above 10 µM), this compound exhibits an inhibitory effect on MCF-7 cell growth.[7]
Furthermore, this compound has been shown to inhibit the estradiol-induced proliferation of MCF-7 cells, suggesting a competitive antagonism at the estrogen receptor.[7]
Table 3: Proliferative Effects of this compound on MCF-7 Breast Cancer Cells
| Effect | Concentration | Reference |
| Stimulation | 0.5 - 2.0 µM | [7] |
| Stimulation | 10 µM | [8][9] |
| Inhibition | > 10 µM | [7] |
| Inhibition of E2-induced proliferation | Physiologic concentrations | [7][10] |
Signaling Pathways
The biological effects of this compound are mediated through both classical genomic and rapid non-genomic signaling pathways.
Genomic Signaling Pathway
The genomic pathway involves the direct modulation of gene expression. Upon binding this compound, the estrogen receptor typically undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to regulate transcription.
Caption: Classical genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways
This compound can also elicit rapid, non-genomic effects that do not require direct gene transcription. These actions are initiated by a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm. Studies have shown that this compound can activate key signaling cascades, including the Erk1/2 (MAPK) and PI3K/Akt pathways. These pathways are crucial regulators of cell survival and proliferation.
Caption: Non-genomic signaling pathways activated by this compound.
Experimental Protocols
The following are generalized protocols for key assays used to characterize the interaction of this compound with estrogen receptors.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol).
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation of ER Source: Uterine cytosol from ovariectomized rats serves as a rich source of estrogen receptors. Tissues are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol-glycerol) and centrifuged to obtain the cytosolic fraction.
-
Competitive Binding: Constant amounts of the ER preparation and a radiolabeled estrogen (e.g., [³H]-17β-estradiol) are incubated with increasing concentrations of unlabeled this compound. A parallel incubation is performed with unlabeled estradiol to generate a standard curve.
-
Separation: After incubation to equilibrium, bound and free radioligands are separated. A common method is the use of a hydroxylapatite slurry, which binds the receptor-ligand complex.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate ER-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa, or CHO) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and a reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a luciferase gene.
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound. A vehicle control and a positive control (estradiol) are included.
-
Cell Lysis and Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and the luciferase substrate is added.
-
Measurement: The light produced by the luciferase reaction, which is proportional to the transcriptional activity, is measured using a luminometer.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in multi-well plates in their regular growth medium.
-
Hormone Deprivation: To sensitize the cells to estrogenic stimuli, the growth medium is replaced with an estrogen-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for a period of 24-72 hours.
-
Treatment: The cells are then treated with various concentrations of this compound, alone or in combination with estradiol, for several days (typically 4-6 days).
-
Quantification of Cell Proliferation: Cell viability or number is determined using a suitable method, such as the MTT assay, WST-1 assay, or by direct cell counting.
-
Data Analysis: The proliferative effect is calculated relative to the vehicle control. For anti-estrogenic activity, the inhibition of estradiol-induced proliferation is determined.
Conclusion
This compound demonstrates a multifaceted interaction with estrogen receptors, characterized by a preferential binding to ERα and a dual-function role as both a partial agonist and antagonist. Its ability to activate both genomic and non-genomic signaling pathways underscores the complexity of its biological effects. The biphasic dose-response on cell proliferation highlights the critical importance of concentration in determining its ultimate physiological outcome. While the existing body of research provides a solid framework for understanding these interactions, a more consistent and quantitative characterization of its binding affinities and transcriptional potencies across standardized assays would greatly benefit the fields of nutrition, toxicology, and drug development. This guide serves as a foundational resource for designing and interpreting future studies aimed at elucidating the full therapeutic and preventative potential of this intriguing diet-derived compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is differently associated with estrogen receptor beta-negative and -positive breast cancer in a Swedish nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptomic data of MCF-7 breast cancer cells treated with 10 µM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proliferative response of ERα-positive breast cancer cells to 10 μM this compound, and the associated alteration in the transcriptomic landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Natural Dietary Sources of Enterolactone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant scientific interest for its potential roles in human health and disease modulation. As a phytoestrogen, it exhibits weak estrogenic and anti-estrogenic activities, alongside antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural dietary sources of this compound precursors, detailed experimental protocols for their quantification, and an exploration of the key signaling pathways influenced by this compound. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are illustrated using Graphviz diagrams.
Principal Dietary Precursors of this compound
The primary dietary precursors of this compound are a class of polyphenolic compounds known as lignans. The most significant of these include secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol.[1][2] These plant lignans are metabolized by the intestinal microflora through a series of reactions including deglycosylation, dehydroxylation, and demethylation to yield the biologically active mammalian lignans, enterodiol and this compound.[3][4] Enterodiol can be further oxidized to this compound.[5]
Quantitative Analysis of this compound Precursors in Food Sources
The concentration of lignan precursors varies significantly across different food sources. Flaxseed is recognized as the most potent source of SDG.[5][6][7] Sesame seeds are also exceptionally rich in lignans, particularly pinoresinol and lariciresinol.[8][9] Other notable sources include whole grains, various seeds, legumes, fruits (especially berries), and vegetables.[2][10][11]
Table 1: Lignan Content in Seeds and Nuts (µ g/100g )
| Food Source | Secoisolariciresinol (SDG) | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | Reference(s) |
| Flaxseed | 300,000 | 550 | 3,320 | 3,040 | ~307,000 | [4][8][12] |
| Sesame Seed | - | - | High | High | 29,331 | [8][12] |
| Cashew Nuts | - | - | - | - | 56,330 | [10] |
| Sunflower Seeds | Present | - | - | - | Present | [3] |
| Pumpkin Seeds | Present | - | - | - | Present | [3] |
Table 2: Lignan Content in Grains and Legumes (µ g/100g )
| Food Source | Secoisolariciresinol (SDG) | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | Reference(s) |
| Rye | - | - | - | - | 7-764 | [8][13] |
| Wheat | - | - | - | - | 7-764 | [13] |
| Oats | - | High | - | - | 7-764 | [11][13] |
| Barley | - | - | - | - | 7-764 | [13] |
| Legumes | Present | - | - | - | Present | [2][10] |
Table 3: Lignan Content in Fruits and Vegetables (µ g/100g )
| Food Source | Secoisolariciresinol (SDG) | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | Reference(s) |
| Brassica Vegetables | - | - | High | High | 185-2,321 | [8][10] |
| Apricots | - | - | - | - | 11,570 | [10] |
| Berries | Present | - | - | - | Present | [2][14] |
| Carrots | - | - | - | - | 113-273 | [10] |
| Green Beans | - | - | - | - | 113-273 | [10] |
Experimental Protocols
Quantification of Lignans in Food Matrices using HPLC
This protocol outlines a general method for the extraction and quantification of lignans from food samples, adapted from methodologies described in the literature.[2][8][12]
Objective: To quantify the concentration of secoisolariciresinol diglucoside (SDG), matairesinol, pinoresinol, and lariciresinol in a given food matrix.
Materials:
-
Food sample (lyophilized and finely ground)
-
Solvents: n-hexane, 80% methanol, 1,4-dioxane/95% ethanol (1:1, v/v)
-
0.3 M Sodium Hydroxide (NaOH)
-
2 M Sulfuric Acid (H₂SO₄)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and 1% aqueous acetic acid
-
Lignan standards (SDG, matairesinol, pinoresinol, lariciresinol)
Procedure:
-
Defatting: Extract the ground food sample with n-hexane using a Soxhlet apparatus for 2 hours at 70°C to remove lipids.
-
Extraction:
-
Mix the defatted flour with a solution of 1,4-dioxane/95% ethanol (1:1, v/v).
-
Incubate at 60°C for 16 hours with shaking.
-
Centrifuge the mixture and collect the supernatant.
-
-
Alkaline Hydrolysis:
-
Evaporate the solvent from the supernatant under vacuum.
-
Add 0.3 M NaOH and incubate for 48 hours at room temperature with constant rotation to hydrolyze lignan glycosides to their aglycone forms.
-
Neutralize the solution to pH 3 with 2 M H₂SO₄.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lignans with methanol.
-
-
HPLC Analysis:
-
Evaporate the methanol from the eluate and redissolve the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Use a gradient elution with acetonitrile and 1% aqueous acetic acid.
-
Detect the lignans at 280 nm.
-
Quantify the lignans by comparing the peak areas with those of the external standards.
-
In Vitro Conversion of Lignans to this compound by Gut Microbiota
This protocol provides a framework for assessing the conversion of plant lignans to this compound by fecal microbiota in an in vitro setting.[4][15]
Objective: To determine the capacity of a gut microbial community to produce this compound from a specific lignan precursor.
Materials:
-
Fresh fecal sample from a healthy donor
-
Lignan precursor (e.g., SDG, matairesinol)
-
Anaerobic culture medium (e.g., Brain Heart Infusion broth supplemented with hemin and vitamin K)
-
Anaerobic chamber or system
-
Incubator
-
Sterile anaerobic tubes
-
Solvents for extraction (e.g., diethyl ether)
-
LC-MS/MS system for analysis
Procedure:
-
Fecal Slurry Preparation:
-
Inside an anaerobic chamber, homogenize the fresh fecal sample in pre-reduced anaerobic culture medium to create a fecal slurry (e.g., 10% w/v).
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
In Vitro Fermentation:
-
Dispense the fecal slurry into sterile anaerobic tubes.
-
Add the lignan precursor to the tubes at a defined concentration.
-
Include a control tube without the lignan precursor.
-
Incubate the tubes anaerobically at 37°C for a specified time course (e.g., 0, 24, 48, 72 hours).
-
-
Extraction of this compound:
-
At each time point, stop the fermentation by adding a solvent like ethanol or by flash-freezing.
-
Acidify the samples to pH 2-3.
-
Extract the this compound and other metabolites from the culture medium using diethyl ether.
-
Evaporate the ether and reconstitute the residue in a suitable solvent for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound and any remaining precursor.
-
Calculate the net production of this compound over the time course.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound from Dietary Lignans
The conversion of plant lignans to this compound is a multi-step process mediated by the gut microbiota. The following diagram illustrates the general pathway from secoisolariciresinol diglucoside (SDG) to this compound.
Experimental Workflow for Lignan Quantification
The following diagram outlines the key steps involved in the quantification of lignans from a food matrix as described in the experimental protocol.
This compound Signaling Pathways
This compound exerts its biological effects through various signaling pathways. It is known to interact with estrogen receptors and modulate downstream signaling cascades.
4.3.1. Estrogen Receptor Signaling Pathway
This compound can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a selective estrogen receptor modulator (SERM).[1][10] This interaction can lead to the activation of downstream signaling pathways, including the MAPK/Erk and PI3K/Akt pathways.[11][16]
4.3.2. IGF-1 Receptor Signaling Pathway
Studies have shown that this compound can inhibit the insulin-like growth factor-1 (IGF-1) receptor signaling pathway, which is crucial for cell growth and proliferation.[7]
Conclusion
This technical guide provides a comprehensive resource for researchers and professionals interested in the dietary sources and biological activities of this compound precursors. The provided data tables, detailed experimental protocols, and signaling pathway diagrams offer a foundational understanding for further investigation into the therapeutic potential of these compounds. The significant variation in lignan content across different foods underscores the importance of accurate quantification for dietary intervention studies and the development of lignan-rich functional foods or nutraceuticals. Further research is warranted to fully elucidate the complex interplay between dietary lignans, the gut microbiota, and human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bcerp.org [bcerp.org]
- 6. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC method for analysis of secoisolariciresinol diglucoside in flaxseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. In vitro metabolism of flax lignans by ruminal and faecal microbiota of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
The Anti-Cancer Potential of Enterolactone: An In Vitro Perspective
A Technical Guide for Researchers and Drug Development Professionals
Enterolactone (ENL), a mammalian lignan derived from the metabolism of plant lignans found in foods like flaxseed, has emerged as a promising candidate in cancer research. A growing body of in vitro evidence suggests that this bioactive compound possesses potent anti-cancer properties across a range of malignancies, including breast, prostate, colon, and lung cancer. This technical guide provides an in-depth overview of the in vitro studies investigating this compound's anti-cancer effects, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Analysis of this compound's Anti-Proliferative and Pro-Apoptotic Effects
Numerous studies have quantified the inhibitory effects of this compound on the growth and survival of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. The following tables summarize the reported IC50 values and other quantitative effects of this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay Used |
| Colon Cancer | Colo 201 | 118.4 | 72 | MTS Assay[1][2][3] |
| Breast Cancer | MDA-MB-231 | 261.9 ± 10.5 | 48 | Not Specified[4] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cancer Type | Cell Line | Concentration (µM) | Duration (hours) | Effect |
| Non-Small Cell Lung Cancer | A549, H441, H520 | ≥50 | 48 | G1-phase cell cycle arrest[4][5][6] |
| Prostate Cancer | LNCaP | 20 | 48 | G1 and S phase arrest; increased sub-G0/G1 population[4][7] |
| Prostate Cancer | LNCaP | 60 | 72 | S-phase accumulation[4] |
| Breast Cancer | MDA-MB-231 | 50, 100, 200 | 48 | S-phase accumulation[4] |
| Colon Cancer | Colo 201 | 118.4 | 72 | Increased sub-G1 population (apoptosis)[1][2][3] |
| Prostate Cancer | LNCaP | 25, 50, 100 | 72 | Induction of apoptosis[8] |
Key Experimental Protocols in this compound Research
The investigation of this compound's anti-cancer properties relies on a variety of well-established in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound on cancer cells.
-
MTS/alamarBlue® Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 2-100 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[1][9]
-
Reagent Incubation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or alamarBlue® is added to each well.
-
Data Acquisition: The plates are incubated for a specified period, allowing viable cells to metabolize the reagent, resulting in a color change that is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the viability assays.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold ethanol (e.g., 70%) to permeabilize the cell membranes.[8]
-
Staining: The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[8]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to generate a histogram representing the distribution of cells across the different cell cycle phases. An increase in the sub-G1 peak is indicative of apoptosis.[1][2]
Apoptosis Assays
Multiple methods are employed to detect and quantify apoptosis, or programmed cell death, induced by this compound.
-
TUNEL Assay:
-
Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the labeling reagents.
-
Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs.
-
Microscopy: The stained cells are visualized using fluorescence microscopy to identify apoptotic cells.
-
-
Western Blotting for Apoptosis-Related Proteins:
-
Protein Extraction: Following treatment with this compound, total protein is extracted from the cancer cells.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[1][2]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Cell Migration and Invasion Assays
These assays assess the effect of this compound on the metastatic potential of cancer cells.
-
Boyden Chamber Assay:
-
Chamber Setup: This assay uses a two-chamber system separated by a porous membrane. The lower chamber contains a chemoattractant (e.g., IGF-1).[10]
-
Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.[10]
-
Incubation: The chamber is incubated to allow cells to migrate through the membrane towards the chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are stained and counted under a microscope.
-
Signaling Pathways Modulated by this compound
In vitro studies have begun to elucidate the molecular mechanisms underlying this compound's anti-cancer effects. These often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and metastasis.
Cell Cycle Regulation
This compound has been shown to induce G1-phase cell cycle arrest in non-small cell lung cancer cells.[4][5][6] This is achieved by down-regulating the expression of G1-phase promoting proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), CDK4, and CDK6.[4][5] Concurrently, this compound up-regulates the expression of p21WAF1/CIP1, a negative regulator of the G1-phase.[4][5] This cascade of events leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), ultimately halting the cell cycle in the G1 phase.
Caption: this compound-induced G1 cell cycle arrest pathway.
Induction of Apoptosis
This compound promotes apoptosis in several cancer cell lines, including colon and prostate cancer.[1][8][9] In Colo 201 human colon cancer cells, this compound treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the cleaved, active form of Caspase-3.[1][2] In LNCaP prostate cancer cells, this compound induces apoptosis through a mitochondrial-mediated, caspase-dependent pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[8][11] This process is also associated with an increase in p53 expression and a decrease in the phosphorylation of Akt and its downstream target MDM2.[8]
Caption: this compound-induced apoptosis signaling cascade.
Inhibition of Metastasis and Angiogenesis
This compound has demonstrated anti-metastatic activity by inhibiting cell adhesion, invasion, and motility in breast cancer cell lines MCF-7 and MDA-MB-231.[12][13] This is associated with the down-regulation of metastasis-related matrix metalloproteinases (MMPs), specifically MMP2, MMP9, and MMP14.[12] Furthermore, this compound can inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][14] It has been shown to counteract estradiol-induced angiogenesis and decrease the secretion of vascular endothelial growth factor (VEGF) in breast cancer cells.[15] In prostate cancer cells, this compound inhibits the insulin-like growth factor-1 (IGF-1) receptor signaling pathway, which is known to play a role in cell proliferation and migration.[10]
Caption: General experimental workflow for in vitro analysis.
Conclusion and Future Directions
The in vitro evidence strongly supports the potential of this compound as an anti-cancer agent. Its ability to inhibit cell proliferation, induce apoptosis, and hinder metastasis and angiogenesis across a variety of cancer cell types highlights its pleiotropic effects. The elucidation of its impact on key signaling pathways, such as those governing the cell cycle and apoptosis, provides a solid foundation for its further development.
Future research should focus on expanding the range of cancer cell lines tested to better understand the spectrum of its activity. More detailed investigations into its effects on other cancer hallmarks, such as inflammation and metabolic reprogramming, are also warranted. Ultimately, while these in vitro studies are highly encouraging, they pave the way for more complex pre-clinical and clinical investigations to validate the therapeutic potential of this compound in cancer treatment and prevention.
References
- 1. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Proliferative Effects of this compound in Prostate Cancer Cells: Evidence for the Role of DNA Licencing Genes, mi-R106b Cluster Expression, and PTEN Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro anti-metastatic activity of this compound, a mammalian lignan derived from flax lignan, and down-regulation of matrix metalloproteinases in MCF-7 and MDA MB 231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: Quantification of Enterolactone in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a lignan metabolite produced by the gut microbiota from plant-based precursors. As a phytoestrogen, it is a subject of extensive research due to its potential role in hormone-dependent cancers and other chronic diseases. Accurate and robust quantification of this compound in plasma is crucial for epidemiological studies and clinical trials investigating its physiological effects. This application note details a sensitive and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of free this compound and its major conjugated forms, this compound glucuronide and this compound sulfate, in human plasma. An alternative protocol for the quantification of total this compound following enzymatic hydrolysis is also presented.
Experimental Protocols
Two primary methodologies are outlined below: one for the direct analysis of free and conjugated this compound, and a second for the determination of total this compound.
Protocol 1: Direct Quantification of Free and Conjugated this compound
This high-throughput method allows for the simultaneous measurement of this compound, this compound glucuronide, and this compound sulfate without the need for an enzymatic hydrolysis step, thus simplifying sample preparation and reducing analytical time.[1][2]
-
Standards: (±)-Enterolactone, (±)-Enterolactone-mono-β-D-glucuronide, (±)-Enterolactone monosulfate ammonium salt
-
Internal Standard (IS): Glycocholic acid (glycine-1 13C)[1]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade), Formic Acid
-
Plasma: Human plasma (pooled for calibration standards and quality controls)
-
Solid-Phase Extraction (SPE): Oasis HLB 96-well plates (30 µm, 10 mg)
-
Working Solutions: Prepare a stock solution containing this compound, this compound glucuronide, and this compound sulfate at a concentration of 200 ng/mL.[1] The internal standard working solution should be prepared at a final concentration of 10 ng/mL.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working solutions into pooled human plasma with a known low concentration of this compound.
-
SPE Cleanup:
-
Condition the SPE plate wells.
-
Load the plasma samples.
-
Wash the wells to remove interfering substances.
-
Elute the analytes with 300 μL of 50/40/10% ACN/MeOH/H₂O.[2]
-
Dilute the eluate with 900 μL of water containing the internal standard.[2]
-
Centrifuge the samples at 20°C for 5 minutes prior to LC-MS/MS analysis.[1]
-
-
LC System: MicroLC 200 Series (Eksigent/AB Sciex)[1]
-
Column: Phenyl Column, 300 mm × 0.5 mm, 3.0 µm particle size[2]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1]
-
Gradient:
-
Start at 15% B, hold for 0.5 min.
-
Increase to 75% B over 1.9 min, hold for 0.2 min.[1]
-
-
Total Run Time: 2.6 minutes[1]
-
Column Temperature: 23°C
-
Autosampler Temperature: 20°C
-
Mass Spectrometer: QTrap 5500 (AB Sciex)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) |
| This compound | 297.1 | - |
| This compound Glucuronide | 473.1 | 297.1 |
| This compound Sulfate | 377.1 | 297.1 |
| Glycocholic acid (IS) | - | - |
Note: Specific product ion for this compound and the IS were not detailed in the provided search results, but the transitions for the conjugates represent the loss of the glucuronic acid and sulfate moieties respectively.[1]
Protocol 2: Quantification of Total this compound
This method involves an enzymatic hydrolysis step to convert the conjugated forms of this compound into the free form, followed by extraction and LC-MS/MS analysis. This approach is suitable for determining the total this compound concentration in plasma.[3][4]
-
Standards: (±)-Enterolactone
-
Internal Standard (IS): 13C3 labeled this compound[3]
-
Enzyme: β-glucuronidase/sulfatase from Helix pomatia
-
Solvents: Diethyl ether, Acetonitrile, Water (HPLC grade)
-
Plasma: Human plasma
-
Hydrolysis: To 300 µL of plasma, add the internal standard and a freshly prepared enzyme mixture of β-glucuronidase-sulfatase. Incubate at 37°C for 4 hours.[4]
-
Extraction: Perform a liquid-liquid extraction using diethyl ether.
-
Evaporation and Reconstitution: Evaporate the ether extract to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC System: Standard HPLC system
-
Run Time: Approximately 11 minutes[3]
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI)[3]
-
MRM Transitions: Specific transitions for this compound and its 13C3 labeled internal standard would be optimized on the specific instrument used.
Data Presentation
Table 1: Method Validation Parameters for Direct Quantification of this compound and its Conjugates
| Parameter | This compound | This compound Glucuronide | This compound Sulfate |
| Linearity Range (ng/mL) | 0.0244 - 12.5 | 0.0122 - 12.5 | 0.0061 - 12.5 |
| Regression Coefficient (r) | 0.9987 | 0.9996 | 0.9992 |
| LLOQ (pM) | 86 | 26 | 16 |
| LLOQ (ng/mL) | 0.0244 | 0.0122 | 0.0061 |
| Intra-batch Precision (%RSD) | <15% | <15% | <15% |
| Inter-batch Precision (%RSD) | <10% | <10% | <10% |
| Accuracy (%RE) | Within ±15% | Within ±15% | Within ±15% |
Data synthesized from multiple sources.[1][4][5]
Table 2: Method Validation Parameters for Total this compound Quantification
| Parameter | Value |
| Detection Limit (nM) | 0.55 |
| Within-run Precision (%RSD) | 3 - 6% |
| Between-run Precision (%RSD) | 10 - 14% |
Data from a validated method using isotope dilution LC-MS/MS.[3]
Visualizations
Caption: Experimental workflow for direct quantification of this compound.
Caption: Logical flow of the LC-MS/MS method validation process.
References
- 1. anis.au.dk [anis.au.dk]
- 2. sciforum.net [sciforum.net]
- 3. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Enterolactone in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a mammalian lignan produced by the intestinal microbiota from plant lignan precursors found in a variety of foods, including flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest in the scientific community due to its potential role in human health and disease, including hormone-dependent cancers and cardiovascular conditions. Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for epidemiological studies, clinical trials, and research investigating its physiological functions. These application notes provide detailed protocols for the measurement of this compound in urine samples using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
The selection of an analytical method for this compound measurement depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique that offers high sensitivity and specificity. It typically requires derivatization of the analyte to increase its volatility.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Known for its high sensitivity, specificity, and suitability for high-throughput analysis. It can often measure this compound and its conjugates with minimal sample preparation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that is relatively simple and does not require extensive sample preparation or sophisticated instrumentation. However, its specificity can be a limitation compared to chromatographic methods.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for this compound measurement.
| Parameter | GC-MS | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | ~0.0138 µg/g[1] | 0.55 nM[2] | <0.5 ng/mL[2] |
| Limit of Quantification (LOQ) | 3.12 ng/mL[3] | 0.003–0.251 ng/mL[4] | Not explicitly stated, but assay range is 15.6-2,500 pg/ml[5][6] |
| Recovery | 95.8% - 121.9% | 76% - 111%[4] | Within ±10% of 100%[4] |
| Intra-assay Precision (%CV) | 2.4% - 4.8%[3] | 3% - 6%[2] | < 7% |
| Inter-assay Precision (%CV) | 2.9% - 9.5%[3] | 10% - 14%[2] | < 17% |
Experimental Protocols
Sample Collection and Storage
Proper sample handling is critical for accurate measurement of this compound.
-
Collection: Collect 24-hour or second morning void urine samples in sterile containers.
-
Storage: Immediately after collection, store urine samples at -20°C or -80°C until analysis to prevent degradation of this compound and its conjugates. Avoid repeated freeze-thaw cycles.
Experimental Workflow for this compound Measurement
Caption: General experimental workflow for urine this compound analysis.
Detailed Protocol for GC-MS Analysis
This protocol is based on established methods involving enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization.
a. Enzymatic Hydrolysis:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard (e.g., deuterated this compound).
-
Add 1 mL of 0.1 M acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for 18 hours.
b. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
c. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
d. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.
Detailed Protocol for LC-MS/MS Analysis
This method offers high sensitivity and can be adapted for high-throughput analysis.
a. Enzymatic Hydrolysis (if measuring total this compound):
-
Follow the same procedure as for GC-MS analysis (Section 3a).
b. Solid-Phase Extraction (SPE):
-
Follow the same procedure as for GC-MS analysis (Section 3b). For some LC-MS/MS methods, a "dilute-and-shoot" approach after hydrolysis may be possible, but SPE is recommended for cleaner extracts.
c. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase (e.g., 50:50 methanol:water).
-
Inject the sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Detailed Protocol for ELISA
This protocol is based on a commercially available competitive ELISA kit. Refer to the specific kit manual for precise instructions.
a. Sample Preparation:
-
Urine samples can often be diluted with the assay buffer provided in the kit. A starting dilution of 1:10 is recommended, with further optimization as needed.
-
If measuring total this compound, enzymatic hydrolysis (as described in Section 3a) may be required prior to dilution, although some kits may recognize conjugated forms.
b. ELISA Procedure:
-
Add standards, controls, and prepared urine samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound tracer to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 18 hours at 4°C).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathway Involving this compound
This compound can exert its biological effects through various signaling pathways. One of the well-studied mechanisms is its interaction with estrogen signaling. It also has been shown to inhibit the Insulin-Like Growth Factor-1 (IGF-1) receptor signaling pathway.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Design and validation of a novel immunological test for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Validation of ELISAs for Isoflavones and this compound for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Enterolactone Bioactivity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterolactone (ENL) is a mammalian lignan derived from the metabolism of plant lignans found in foods such as flaxseeds, whole grains, and vegetables.[1] Emerging evidence suggests that this compound possesses a range of bioactive properties, including anti-cancer, antioxidant, and anti-inflammatory effects, making it a compound of significant interest for disease prevention and therapy.[2] These application notes provide detailed protocols for a panel of cell culture assays to investigate and quantify the bioactivity of this compound.
Anti-Cancer Bioactivity
This compound has been shown to inhibit the growth and progression of various cancers, including breast, prostate, and colon cancer.[2] Its anti-cancer effects are attributed to its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell migration and invasion.[3][4]
Cell Viability and Proliferation Assay (MTT/MTS Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 - 75 | 48 | 73.00 ± 2.83 | [2] |
| MCF-7 | Breast Cancer | 100 | 48 | ~58% viability at 100µM | [5] |
| PC-3 | Prostate Cancer | 20 - 60 | 24 | Inhibition at ≥20 µM | [6] |
| LNCaP | Prostate Cancer | Not specified | 72 | 75 | [4] |
| Colo 201 | Colon Cancer | Not specified | 72 | 118.4 | [3][7][8] |
| A549 | Non-Small Cell Lung Cancer | 100 | 96 | ~47% inhibition | [4] |
| H441 | Non-Small Cell Lung Cancer | 100 | 96 | ~31% inhibition | [4] |
| H520 | Non-Small Cell Lung Cancer | 100 | 96 | ~30% inhibition | [4] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow: Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound has been shown to induce G1-phase cell cycle arrest in cancer cells.[4]
Quantitative Data Summary
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Effect | Reference |
| PC-3 | Prostate Cancer | 40 | 24 | Increase in G0/G1 phase (53.7%) | [6] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Not specified | G1-phase arrest | [9] |
| H441 | Non-Small Cell Lung Cancer | Not specified | Not specified | G1-phase arrest | [9] |
| H520 | Non-Small Cell Lung Cancer | Not specified | Not specified | G1-phase arrest | [9] |
Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.[4]
Apoptosis Assay
Apoptosis, or programmed cell death, can be assessed by various methods, including flow cytometry with Annexin V/PI staining and western blotting for apoptosis-related proteins like caspases and Bcl-2 family members. This compound has been demonstrated to induce apoptosis in cancer cells.[3][10]
Quantitative Data Summary
| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Reference |
| Colo 201 | Colon Cancer | 118.4 | Increased sub-G1 population, decreased Bcl-2, increased cleaved Caspase-3 | [3][7][8] |
| LNCaP | Prostate Cancer | Not specified | Dose-dependent loss of mitochondrial membrane potential, release of cytochrome c, cleavage of procaspase-3 and PARP | [10] |
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Treat cells with this compound as described previously.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Migration and Invasion Assays
The anti-metastatic potential of this compound can be evaluated using wound healing (scratch) assays for cell migration and Transwell chamber assays for both migration and invasion.
Quantitative Data Summary
| Cell Line | Cancer Type | This compound Concentration (µM) | Assay | Effect | Reference |
| PC-3 | Prostate Cancer | 60 | Boyden Chamber | Inhibition of IGF-1-induced migration | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Migration and Chemo-invasion | Inhibition of TGF-β-induced migration and invasion | [1] |
Experimental Protocol: Wound Healing Assay
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Scratch: Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Treatment: Wash with PBS and add a medium containing this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the scratch to quantify cell migration.
Antioxidant Bioactivity
This compound's antioxidant properties can be assessed by its ability to scavenge reactive oxygen species (ROS) in cells. The DCFDA (2',7'-dichlorofluorescein diacetate) assay is a common method for this purpose.
Experimental Protocol: DCFDA Assay
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
DCFDA Loading: Wash the cells with PBS and incubate with 10-50 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.[11][12][13][14][15]
-
Treatment: Wash the cells and treat them with this compound.
-
ROS Induction: Induce oxidative stress with an agent like H₂O₂ or tert-butyl hydroperoxide (TBHP).
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.[12][13] A decrease in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.
Experimental Workflow: DCFDA Assay
Caption: Workflow for assessing antioxidant activity using the DCFDA assay.
Anti-inflammatory Bioactivity
This compound may exert anti-inflammatory effects by modulating the production of inflammatory mediators like cytokines. Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify cytokine levels in cell culture supernatants.
Experimental Protocol: Cytokine ELISA
-
Cell Seeding and Treatment: Seed immune cells (e.g., macrophages like RAW 264.7) in a 24-well plate.[16]
-
Inflammatory Stimulus: Treat the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
This compound Treatment: Co-treat the cells with different concentrations of this compound.
-
Supernatant Collection: Collect the cell culture supernatant after a specific incubation period (e.g., 24 hours).
-
ELISA: Perform a sandwich ELISA for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.[16][17][18][19]
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples. A reduction in cytokine levels in this compound-treated cells indicates anti-inflammatory activity.
Signaling Pathways Modulated by this compound
This compound's bioactivities are mediated through its interaction with various cellular signaling pathways.
IGF-1R/Akt Signaling Pathway
This compound has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is crucial for cancer cell growth and survival.[6]
IGF-1R Signaling Pathway
Caption: this compound inhibits the IGF-1R signaling pathway.
ERK/NF-κB/Snail Signaling Pathway
This compound can also modulate the ERK/NF-κB/Snail signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][20][21]
ERK/NF-κB/Snail Signaling Pathway
Caption: this compound inhibits the ERK/NF-κB/Snail signaling pathway.
Conclusion
The assays described in these application notes provide a robust framework for researchers to investigate the diverse bioactivities of this compound in a cell culture setting. By employing these standardized protocols, scientists can obtain reliable and reproducible data on its anti-cancer, antioxidant, and anti-inflammatory properties, thereby contributing to the understanding of its therapeutic potential.
References
- 1. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces G1-phase Cell Cycle Arrest in Nonsmall Cell Lung Cancer Cells by Downregulating Cyclins and Cyclin-dependent Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. h-h-c.com [h-h-c.com]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition | Cancer Biology & Medicine [cancerbiomed.org]
- 21. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Enterolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and detailed protocols for investigating the in-vivo effects of enterolactone, a mammalian lignan with potential therapeutic applications.
Animal Models for Studying this compound Effects
The selection of an appropriate animal model is critical for elucidating the in vivo mechanisms of this compound. Rodent models, particularly rats and mice, are the most commonly used.
Chemically-Induced Carcinogenesis Models
The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma model in rats is a well-established model for studying breast cancer.[1][2][3][4][5]
Table 1: Summary of DMBA-Induced Mammary Carcinoma Model
| Parameter | Description | Reference |
| Animal Species | Female Sprague-Dawley rats | [1][2][3] |
| Age at Induction | 45-55 days | [2][3] |
| Carcinogen | 7,12-dimethylbenz(a)anthracene (DMBA) | [1][2][3][4][5] |
| DMBA Vehicle | Corn oil | [2][3] |
| Route of Induction | Oral gavage or Subcutaneous injection into the mammary fat pad | [1][2] |
| DMBA Dosage | 20 mg (oral) or 80 mg/kg BW (subcutaneous) | [2][4] |
| Tumor Latency | 8-13 weeks | [4] |
| Key Outcomes | Tumor incidence, volume, and weight; Histopathological analysis | [2][3] |
Xenograft Models
Human tumor cell xenograft models in immunodeficient mice (e.g., nude or SCID mice) are invaluable for assessing the efficacy of this compound on human cancers.[6][7][8][9][10]
Table 2: Summary of Human Cancer Xenograft Models
| Parameter | Description | Reference |
| Animal Species | Athymic nude mice (nu/nu) or SCID mice | [6][7][10] |
| Human Cancer Cell Lines | Breast (MCF-7), Colon (HCT116, Colo 201), Ovarian (SKOV-3) | [6][7][9] |
| Cell Inoculation Site | Subcutaneous (flank) or Intraperitoneal | [8][9] |
| Number of Cells | 3-5 x 10^6 cells per injection | [8][9] |
| Estrogen Supplementation | Required for estrogen-receptor-positive cells like MCF-7 (e.g., estradiol valerate) | [7] |
| Key Outcomes | Tumor growth inhibition, tumor volume and weight, apoptosis, protein expression | [8] |
Experimental Protocols
This compound Administration
This compound can be administered via various routes, with oral gavage and subcutaneous injection being the most common.
Protocol 2.1.1: Oral Gavage Administration of this compound in Rodents
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle (e.g., corn oil). The concentration should be calculated based on the desired dosage (e.g., 10 mg/kg body weight) and the administration volume.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse or rat.
-
-
Gavage Procedure:
-
Use a proper size gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats).
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the esophagus and down into the stomach.
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 15 minutes for any signs of distress.[11]
-
Protocol 2.1.2: Subcutaneous Injection of this compound in Rodents
-
Preparation of Dosing Solution:
-
Prepare the this compound solution as described for oral gavage.
-
-
Injection Procedure:
-
Manually restrain the animal.
-
Lift the loose skin on the back of the neck to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.[12][13]
-
Induction of DMBA Mammary Carcinomas in Rats
Protocol 2.2.1: Subcutaneous DMBA Administration
-
DMBA Preparation:
-
Anesthesia:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine and xylazine).[2]
-
-
Injection:
-
Tumor Monitoring:
-
Palpate the mammary glands weekly to monitor for tumor development, starting 4 weeks after the last DMBA injection.
-
Measure tumor dimensions with a caliper.
-
Human Tumor Cell Xenograft in Nude Mice
Protocol 2.3.1: Subcutaneous Xenograft Establishment
-
Cell Culture:
-
Culture the desired human cancer cell line (e.g., MCF-7, HCT116) under standard conditions.
-
-
Cell Preparation:
-
Injection:
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of a nude mouse.[8]
-
-
Tumor Growth Measurement:
-
Monitor tumor growth by measuring the tumor dimensions with a caliper every 3 days.[8]
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Quantification of this compound in Plasma by LC-MS/MS
A sensitive and specific method for quantifying this compound and its conjugates (glucuronide and sulfate) in plasma.[14][15][16][17][18]
Protocol 2.4.1: Sample Preparation and Analysis
-
Plasma Collection:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate the plasma and store at -80°C until analysis.
-
-
Solid Phase Extraction (SPE):
-
Use a suitable SPE cartridge to extract this compound and its conjugates from the plasma.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 column.
-
Use a tandem mass spectrometer with electrospray ionization (ESI) for detection and quantification.
-
Monitor the specific transitions for this compound, this compound glucuronide, and this compound sulfate.[15]
-
Table 3: Representative LC-MS/MS Parameters for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 297.1 | 133.1 |
| This compound Glucuronide | 473.1 | 297.1 |
| This compound Sulfate | 377.0 | 297.0 |
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[19][20][21][22][23]
Protocol 2.5.1: TUNEL Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K to permeabilize the tissue.[20]
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP).[21]
-
-
Detection:
-
For fluorescent detection, use a fluorophore-conjugated antibody against the incorporated label.
-
For chromogenic detection, use a peroxidase-conjugated antibody followed by a substrate like DAB.
-
-
Counterstaining and Microscopy:
-
Counterstain the nuclei with a suitable dye (e.g., DAPI for fluorescence, hematoxylin for chromogenic).
-
Visualize the stained sections using a fluorescence or light microscope.
-
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in tissue or cell lysates, providing insights into the signaling pathways affected by this compound.[24][25][26][27][28]
Protocol 2.6.1: Western Blot for p-Akt, Akt, p-ERK, and ERK
-
Protein Extraction:
-
Homogenize tumor tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[28]
-
Immunohistochemical Staining for p53 and Bcl-2
Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within the tissue context.[29][30][31][32][33]
Protocol 2.7.1: IHC Staining of Paraffin-Embedded Tissue Sections
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[30]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with primary antibodies against p53 and Bcl-2 overnight at 4°C.[29]
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the staining with a DAB chromogen.
-
-
Counterstaining and Microscopy:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a light microscope.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits key signaling pathways like PI3K/Akt and Ras/ERK.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. 4.3. Rat DMBA Induced Mammary Tumor Model [bio-protocol.org]
- 2. wvj.science-line.com [wvj.science-line.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Induction of experimental mammary carcinogenesis in rats with 7,12-dimethylbenz(a)anthracene. | Semantic Scholar [semanticscholar.org]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. youtube.com [youtube.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invitekinc.com [invitekinc.com]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anis.au.dk [anis.au.dk]
- 16. sciforum.net [sciforum.net]
- 17. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: The TUNEL Assay [jove.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 26. embopress.org [embopress.org]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Immunohistochemical Expression of p53 and Bcl-2 in Algerian Cervical Carcinoma – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 30. Patterns of Immunohistochemical Expression of P53, BCL2, PTEN, and HER2/neu Tumor Markers in Specific Breast Cancer Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Immunohistochemistry of p53, Bcl-2, and Ki-67 as Predictors of Chemosensitivity | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. Immunohistochemical detection of p53 and bcl-2 proteins in neoplastic and non-neoplastic endocervical glandular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Enterolactone-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone is a mammalian lignan produced by the metabolic action of the gut microbiota on dietary plant lignans, which are abundant in foods such as flaxseed, sesame seeds, and whole grains.[1] This molecule has garnered significant interest in the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and estrogenic/anti-estrogenic activities, which may play a role in the prevention of hormone-dependent cancers and cardiovascular diseases.[2] The capacity to produce this compound varies among individuals, largely depending on the composition of their gut microbiota.[1] Identifying and characterizing bacterial strains with a high capacity for this compound production is a crucial step in the development of probiotics and other therapeutic strategies aimed at modulating gut health.
These application notes provide a comprehensive, multi-tiered high-throughput screening (HTS) strategy to isolate and identify this compound-producing bacteria from complex microbial communities. The workflow is designed to be efficient, moving from a broad primary screen to a highly specific confirmatory analysis.
I. Metabolic Pathway of this compound Production
The bioconversion of plant lignans to this compound is a multi-step process carried out by a consortium of intestinal bacteria. The primary dietary precursor is secoisolariciresinol diglucoside (SDG), which undergoes a series of enzymatic reactions including deglycosylation, demethylation, dehydroxylation, and dehydrogenation to ultimately form this compound.[3] Enterodiol is a key intermediate in this pathway.[3]
II. High-Throughput Screening Workflow
A robust high-throughput screening workflow is essential for efficiently identifying target bacteria from a large number of samples. The proposed workflow consists of three main stages: Primary Screening, Secondary Screening, and Confirmatory Analysis.
III. Experimental Protocols
A. Primary Screening: Colorimetric Lignan Metabolism Assay
This assay is designed to rapidly identify bacteria capable of metabolizing a lignan precursor, indicated by a color change. This method is adapted from screening assays for lignin-degrading microbes, using a redox indicator that changes color in response to microbial metabolic activity on the provided substrate.
Principle: Bacteria that can metabolize the lignan precursor will exhibit metabolic activity that reduces a redox indicator dye (e.g., resazurin or methylene blue), resulting in a measurable color change.
Materials:
-
Anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, hemin, and vitamin K)
-
Secoisolariciresinol (SECO) as the lignan precursor
-
Resazurin sodium salt solution (0.01% w/v)
-
Sterile, 96-well microtiter plates
-
Anaerobic chamber or gas-pack system
-
Microplate reader
Protocol:
-
Media Preparation: Prepare the anaerobic growth medium and supplement it with SECO to a final concentration of 10 µg/mL.
-
Inoculation: In an anaerobic chamber, inoculate 180 µL of the SECO-supplemented medium in each well of a 96-well plate with 20 µL of a serially diluted fecal sample suspension. Include negative control wells containing medium only.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.
-
Addition of Indicator: Add 20 µL of the resazurin solution to each well.
-
Colorimetric Reading: Continue incubation and monitor for a color change from blue (resazurin) to pink/colorless (resorufin). Measure the absorbance at 570 nm and 600 nm at regular intervals (e.g., 2, 4, 6 hours) using a microplate reader.
-
Hit Selection: Wells showing a significant decrease in the resazurin signal (or a visible color change) compared to controls are considered positive hits.
B. Secondary Screening: Estrogen Receptor Binding Assay
This assay provides a more specific screen for the production of phytoestrogen-like compounds, such as this compound, which can bind to the estrogen receptor.
Principle: this compound produced by the bacterial isolates will compete with a fluorescently labeled estrogen for binding to immobilized estrogen receptors. A decrease in fluorescence indicates the presence of competing phytoestrogens.
Materials:
-
Ligand Binding Domain of the human Estrogen Receptor (LBD-ER)
-
Magnetic nanoparticles (MNPs)
-
Fluorescently labeled 17β-estradiol (E2)
-
Phosphate-buffered saline (PBS)
-
Supernatants from positive bacterial cultures from the primary screen
-
Magnetic separator for 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Preparation of LBD-ER-MNPs: Covalently link the LBD-ER to the surface of magnetic nanoparticles according to established protocols.
-
Culture Supernatant Preparation: Centrifuge the positive cultures from the primary screen and collect the supernatants.
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of the LBD-ER-MNP suspension to each well.
-
Add 50 µL of the bacterial culture supernatant.
-
Add 50 µL of the fluorescently labeled E2 solution.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing: Place the plate on a magnetic separator to pellet the MNPs. Remove the supernatant and wash the MNPs three times with PBS.
-
Fluorescence Measurement: Resuspend the MNPs in PBS and measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the fluorescent label).
-
Hit Selection: Wells with a significantly lower fluorescence signal compared to a negative control (medium only) are selected as positive hits, indicating the presence of compounds that compete with E2 for binding to the estrogen receptor.
C. Confirmatory Analysis: LC-MS/MS Quantification of this compound
This is the gold-standard method for the definitive identification and quantification of this compound in the culture supernatants of the positive hits from the secondary screen.
Principle: Liquid chromatography is used to separate the compounds in the bacterial supernatant, and tandem mass spectrometry provides highly sensitive and specific detection and quantification of this compound.
Materials:
-
Supernatants from positive bacterial cultures from the secondary screen
-
This compound and enterodiol analytical standards
-
Stable isotope-labeled internal standards (e.g., 13C3-enterolactone)
-
Solvents for liquid chromatography (e.g., acetonitrile, methanol, formic acid)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
To 100 µL of bacterial supernatant, add the internal standard.
-
Perform a liquid-liquid or solid-phase extraction to concentrate the lignans and remove interfering substances.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for this compound, enterodiol, and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standards.
-
Quantify the concentration of this compound and enterodiol in the samples by comparing their peak areas to that of the internal standard and the calibration curve.
-
IV. Data Presentation
Quantitative data from the screening and analysis should be summarized in clear, structured tables for easy comparison.
Table 1: Primary Screening Results (Example)
| Well ID | Sample ID | Absorbance (570nm) at 4h | % Resazurin Reduction | Hit (Yes/No) |
| A1 | Fecal Sample 1 (10⁻³) | 0.15 | 85% | Yes |
| A2 | Fecal Sample 1 (10⁻⁴) | 0.45 | 55% | Yes |
| B1 | Fecal Sample 2 (10⁻³) | 0.85 | 15% | No |
| H12 | Negative Control | 1.00 | 0% | No |
Table 2: Secondary Screening Results (Example)
| Hit ID (from Primary) | Fluorescence Intensity (RFU) | % Inhibition of E2 Binding | Hit (Yes/No) |
| A1 | 1500 | 70% | Yes |
| A2 | 3500 | 30% | Yes |
| C5 | 4800 | 4% | No |
| Control | 5000 | 0% | No |
Table 3: Confirmatory LC-MS/MS Analysis (Example)
| Hit ID (from Secondary) | This compound (nM) | Enterodiol (nM) | Confirmed Producer |
| A1 | 150.2 ± 12.5 | 45.8 ± 5.1 | Yes |
| A2 | 55.6 ± 8.9 | 15.3 ± 2.4 | Yes |
| D3 | < LOD | < LOD | No |
| LOD: Limit of Detection |
V. Characterization of Positive Isolates
Bacterial strains confirmed to be high producers of this compound should be isolated and identified using 16S rRNA gene sequencing. This will allow for the taxonomic classification of the novel this compound-producing bacteria.
VI. Conclusion
This comprehensive high-throughput screening strategy provides a systematic and robust framework for the identification and characterization of this compound-producing bacteria. By employing a multi-tiered approach that combines a rapid colorimetric primary screen, a more specific receptor-binding secondary screen, and a definitive LC-MS/MS confirmatory analysis, researchers can efficiently isolate novel bacterial strains with the potential for use in probiotic formulations and other therapeutic applications aimed at enhancing human health through the modulation of the gut microbiome.
References
- 1. Simple assay for screening phytoestrogenic compounds using the oestrogen receptor immobilised magnetite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high throughput screening process and quick isolation of novel lignin-degrading microbes from large number of natural biomasses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Enterolactone ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use and validation of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative detection of enterolactone in biological samples. Detailed protocols for assay validation and sample measurement are included to ensure accurate and reproducible results.
Introduction
This compound is a lignan produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables. As a phytoestrogen, this compound has garnered significant interest in research due to its potential role in hormone-dependent cancers, cardiovascular disease, and other health conditions. Accurate quantification of this compound in biological fluids like plasma and urine is crucial for studies investigating its bioavailability, metabolism, and physiological effects. Competitive ELISA kits offer a sensitive and high-throughput method for this purpose.
Principle of the Assay
The this compound ELISA is a competitive immunoassay. In this format, free this compound in the sample or standard competes with a fixed amount of enzyme-labeled this compound (tracer) for a limited number of binding sites on a specific antibody coated on a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the tracer to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Materials and Equipment
Materials Provided in a Typical this compound ELISA Kit:
-
This compound-coated 96-well plate
-
This compound standard
-
This compound-enzyme conjugate (tracer)
-
Assay buffer
-
Wash buffer concentrate
-
Substrate solution
-
Stop solution
-
Plate sealer
Materials and Equipment Required but Not Provided:
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at the specified wavelength (typically 450 nm)
-
Vortex mixer
-
Plate shaker (optional)
-
Tubes for standard and sample dilutions
-
Timer
Assay Protocol: A Step-by-Step Guide
This protocol provides a general outline. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare the wash buffer by diluting the concentrate with deionized water as instructed.
-
Prepare the this compound standards by performing a serial dilution of the stock standard in the provided assay buffer. This will create a standard curve with a range of known concentrations.[1]
-
-
Sample Preparation:
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate the plasma. Samples can be stored at -20°C or -80°C for long-term storage. Prior to the assay, samples may require extraction to remove interfering substances. A common method involves protein precipitation with ethanol followed by a liquid-liquid extraction.[1]
-
Urine: Collect urine samples and centrifuge to remove any particulate matter. Samples can be stored at -20°C or -80°C. Dilution of urine samples with assay buffer is often necessary to bring the this compound concentration within the assay's detection range.[2]
-
-
Assay Procedure:
-
Add a specific volume of standard, control, or sample to the appropriate wells of the microplate.
-
Add the this compound-enzyme conjugate (tracer) to each well, except for the blank wells.
-
Add the specific antibody to each well, except for the blank wells.
-
Seal the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature or overnight at 4°C). A plate shaker can be used to ensure thorough mixing.
-
After incubation, wash the plate multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution to each well. The color will change, and the absorbance should be read promptly.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at the appropriate wavelength.
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Generate a standard curve by plotting the average OD for each standard concentration on the y-axis versus the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is typically recommended.
-
Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve.
-
Multiply the calculated concentration by the dilution factor used for the samples to obtain the final this compound concentration.
-
Validation of this compound ELISA Kits
To ensure the reliability of results, it is essential to validate the performance of the ELISA kit in your laboratory with your specific sample type. Key validation parameters include:
Precision (Intra-assay and Inter-assay)
Precision assesses the reproducibility of the assay.[3]
-
Intra-assay precision (within-run variability) is determined by assaying multiple replicates of samples with low, medium, and high concentrations of this compound on the same plate in a single assay.
-
Inter-assay precision (between-run variability) is determined by assaying the same samples on different plates on different days.
The precision is expressed as the coefficient of variation (%CV), which should ideally be below 15%.[4]
Protocol for Precision Assessment:
-
Prepare three pooled samples of the intended matrix (e.g., plasma or urine) with low, medium, and high endogenous or spiked this compound concentrations.
-
For intra-assay precision: Assay 20 replicates of each of the three samples on a single plate.
-
For inter-assay precision: Assay three replicates of each of the three samples on three different plates on three different days.
-
Calculate the mean, standard deviation (SD), and %CV for each sample.
-
%CV = (SD / Mean) x 100
-
Accuracy (Spike and Recovery)
Accuracy is the measure of how close the measured value is to the true value. It is often assessed through spike and recovery experiments.[5][6][7][8][9]
Protocol for Spike and Recovery:
-
Select a sample of the intended matrix.
-
Divide the sample into two aliquots.
-
Spike one aliquot with a known amount of this compound standard to achieve a concentration within the assay range. The other aliquot remains unspiked.
-
Assay both the spiked and unspiked samples.
-
Calculate the percent recovery using the following formula:
-
% Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Concentration of added spike] x 100
-
-
Acceptable recovery is typically between 80% and 120%.
Linearity of Dilution
This experiment determines if the assay can provide proportional results when a sample is serially diluted. It is important to establish that the sample matrix does not interfere with the detection of the analyte at different dilutions.
Protocol for Linearity of Dilution:
-
Select a sample with a high concentration of this compound. If the endogenous concentration is low, the sample can be spiked with a high concentration of this compound standard.
-
Perform a series of dilutions of the sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the undiluted and diluted samples.
-
Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series. The results can be plotted as measured concentration versus the dilution factor to assess linearity.
Specificity (Cross-reactivity)
Specificity refers to the ability of the antibody to exclusively bind to this compound and not to other structurally related compounds that may be present in the sample. Cross-reactivity data is typically provided by the ELISA kit manufacturer. It is determined by testing the ability of structurally similar lignans and other compounds to compete with this compound in the assay.
Quantitative Data Summary
The following tables summarize the performance characteristics of commercially available and laboratory-validated this compound ELISA kits.
Table 1: Performance Characteristics of a Commercial this compound ELISA Kit (Example: Cayman Chemical) [1]
| Parameter | Value |
| Assay Range | 15.6 - 2,500 pg/mL |
| Sensitivity (80% B/B0) | ~70 pg/mL |
| Mid-point (50% B/B0) | 200 - 300 pg/mL |
| Intra-assay Precision (%CV) | |
| 2,000 pg/mL | 8.1% |
| 1,000 pg/mL | 8.6% |
| 500 pg/mL | 15.0% |
| Inter-assay Precision (%CV) | |
| 2,000 pg/mL | 11.4% |
| 1,000 pg/mL | 4.7% |
| 500 pg/mL | 18.2% |
Table 2: Cross-reactivity of a Commercial this compound ELISA Kit (Example: Cayman Chemical) [1]
| Compound | Cross-reactivity |
| This compound | 100% |
| Enterodiol | 0.05% |
| Daidzein | < 0.01% |
| Genistein | < 0.01% |
| Matairesinol | < 0.01% |
| Secoisolariciresinol | < 0.01% |
| Estradiol | < 0.01% |
Table 3: Validation Data from a Laboratory-Developed this compound ELISA [2][10]
| Parameter | Value |
| Detection Limit | < 0.5 ng/mL |
| IC50 | 1.5 ng/mL |
| Intra-assay Variation | < 7% |
| Inter-assay Variation | < 17% |
| Cross-reactivity | |
| Enterodiol | < 0.03% |
| Matairesinol | < 0.03% |
| Secoisolariciresinol | < 0.03% |
This compound Signaling Pathways
This compound exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the significance of measured this compound levels.
Inhibition of IGF-1 Receptor Signaling
This compound has been shown to inhibit the signaling of Insulin-like Growth Factor-1 (IGF-1), a pathway critical for cell growth and proliferation.[11][12]
Modulation of Estrogen Receptor Signaling
As a phytoestrogen, this compound can bind to estrogen receptors (ERα and ERβ) and modulate estrogenic signaling pathways.[13][14][15][16][17]
Experimental Workflow
The following diagram illustrates the general workflow for this compound detection and validation using an ELISA kit.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Validation of ELISAs for Isoflavones and this compound for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. salimetrics.com [salimetrics.com]
- 5. woongbee.com [woongbee.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. biosensis.com [biosensis.com]
- 9. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Design and validation of a novel immunological test for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utupub.fi [utupub.fi]
- 15. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enterolactone in Breast Cancer Cell Line Studies
Introduction
Enterolactone (EL) is a mammalian lignan, a class of phytoestrogens, produced by the gut microbiota from dietary lignan precursors found in fiber-rich foods like seeds, whole grains, and vegetables.[1][2] Extensive research highlights its potential as a chemopreventive and therapeutic agent, with numerous in-vitro and in-vivo studies demonstrating its anti-cancer properties against various cancers, including breast, prostate, and colorectal cancer.[1] In breast cancer cell line studies, this compound has been shown to exert its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making it a compound of significant interest for researchers, scientists, and drug development professionals.[1][3][4]
This document provides a summary of the quantitative effects of this compound on breast cancer cells, detailed protocols for key experiments, and visual diagrams of its mechanisms of action.
Key Applications and Mechanisms of Action
This compound's anti-cancer activity in breast cancer cell lines is multifaceted, targeting several key processes involved in tumor progression.
-
Anti-proliferative and Cytotoxic Effects: this compound reduces the viability of both estrogen receptor (ER)-positive (MCF-7, T-47D) and triple-negative (MDA-MB-231) breast cancer cells in a concentration- and time-dependent manner.[3][5] At high concentrations (≥10 µM), it significantly inhibits cell growth.[5][6]
-
Induction of Apoptosis and Radiosensitization: EL is a potent radiosensitizer, enhancing the effects of radiation therapy by increasing radiation-induced apoptosis and impairing DNA repair mechanisms in breast cancer cells, irrespective of their ER status.[3][7]
-
Cell Cycle Regulation: Studies show that this compound can interfere with the cell cycle. In MDA-MB-231 cells, it has been shown to induce an accumulation of cells in the S phase.[8] When combined with X-ray radiation, it abrogates the G2/M arrest, contributing to its radiosensitizing effect.[3]
-
Inhibition of Metastasis and Invasion: In the highly metastatic MDA-MB-231 cell line, this compound effectively reverses the transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT), a key process in metastasis.[4][9] It achieves this by downregulating mesenchymal markers (N-cadherin, vimentin) and upregulating epithelial markers (E-cadherin, occludin).[4][9] Furthermore, it inhibits cell migration and invasion by interfering with the urokinase-type plasminogen activator (uPA) system and matrix metalloproteinases (MMPs).[10]
-
Modulation of Estrogen Receptor (ER) Signaling: As a phytoestrogen, this compound can bind to estrogen receptors and exert both weak estrogenic and anti-estrogenic effects.[2][11] In MCF-7 cells, it can inhibit the proliferative effects of estradiol, suggesting a competitive mechanism of action.[6] Its effects can differ depending on the specific estrogen receptor subtype (ERα or ERβ) present in the tumor.[12]
-
Inhibition of Telomerase: In ER-positive MCF-7 cells, high concentrations of this compound have been shown to reduce the activity of telomerase and decrease the expression of its catalytic subunit, hTERT, which is crucial for cancer cell immortality.[5]
Data Presentation
The quantitative effects of this compound on cell viability, cell cycle, and apoptosis are summarized below.
Table 1: Cytotoxicity and IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | ER Status | Treatment Duration | IC50 Value / Effective Concentration | Citation |
| MDA-MB-231 | Triple-Negative | 48 hours | 261.9 ± 10.5 µM | [8] |
| MCF-7 | ER-Positive | Not Specified | >10 µM (Inhibitory) | [6] |
| MCF-7 | ER-Positive | Not Specified | 100 µM (Significantly reduced viability) | [5] |
| T-47D | ER-Positive | Not Specified | Concentration-dependent decrease in viability | [3] |
Table 2: Summary of this compound's Effects on Cell Cycle and Apoptosis
| Cell Line | Effect | Experimental Context | Citation |
| MDA-MB-231, T-47D | Increased Apoptosis | In combination with X-ray radiation | [3] |
| MDA-MB-231, T-47D | Abrogation of G2/M Arrest | In combination with X-ray radiation | [3] |
| MDA-MB-231 | S Phase Accumulation | This compound treatment alone | [8] |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language to illustrate key pathways and experimental designs.
Experimental Protocols
The following are generalized protocols for key experiments based on methodologies cited in the literature.[3][4][5][10] Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentrations of this compound. Dilute the stock solution serially in the culture medium.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound as described in Protocol 1 and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells in 6-well plates, allow attachment, and treat with this compound for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Western Blot Analysis for Protein Expression
-
Seeding and Treatment: Seed 1-2 x 10⁶ cells in 60 mm or 100 mm dishes, allow attachment, and treat with this compound.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, NF-κB, E-cadherin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control such as β-actin or GAPDH.
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcerp.org [bcerp.org]
- 3. This compound: A novel radiosensitizer for human breast cancer cell lines through impaired DNA repair and increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Increases Radiation-Induced Breast Cancer Cell Death | Food for Breast Cancer [foodforbreastcancer.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Suppresses Proliferation, Migration and Metastasis of MDA-MB-231 Breast Cancer Cells Through Inhibition of uPA Induced Plasmin Activation and MMPs-Mediated ECM Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Metabolomic Analysis of Enterolactone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (ENL) is a mammalian lignan produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, fruits, and vegetables.[1][2] As a phytoestrogen, this compound and its primary precursor, enterodiol (END), exhibit structural similarities to endogenous estrogens, allowing them to interact with estrogen receptors.[3][4] This interaction underlies their potential biological activities, which include anti-cancer, antioxidant, and anti-inflammatory properties.[1][5] Numerous epidemiological and clinical studies have linked higher levels of this compound with a reduced risk for hormone-dependent cancers (such as breast and prostate cancer), cardiovascular disease, and other chronic conditions.[1][4][6]
Given its role as a biomarker for a healthy, plant-rich diet and its potential therapeutic effects, the accurate quantification of this compound and its derivatives in biological matrices is crucial for clinical research and drug development.[7] These compounds exist in biological fluids as free aglycones and, more abundantly, as glucuronide and sulfate conjugates.[8][9] This document provides detailed protocols for the extraction and metabolomic analysis of this compound and its derivatives using mass spectrometry-based techniques, summarizes key quantitative data, and illustrates relevant biological and experimental pathways.
Section 1: Quantitative Analysis Data
The accurate quantification of this compound and its derivatives is essential for establishing correlations between their concentrations and physiological states. High-throughput methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound and Derivatives in Human Plasma
| Analyte | Lower Limit of Quantification (LLOQ) | Within-Run R.S.D. (%) | Between-Run R.S.D. (%) | Reference |
|---|---|---|---|---|
| This compound (Free) | 86 pM | 3 - 6% | 10 - 14% | [7][8][10] |
| This compound Glucuronide | 26 pM | 3 - 6% | 10 - 14% | [7][8][10] |
| This compound Sulfate | 16 pM | 3 - 6% | 10 - 14% | [7][8][10] |
| Enterodiol | 0.15 nM | 3 - 6% | 10 - 14% | [10] |
R.S.D. = Relative Standard Deviation
Table 2: Example Urinary Excretion of this compound in Different Populations
| Population Group | Mean Urinary Excretion (mg/24h) | Reference |
|---|---|---|
| Young Vegetarians | 5.0 | [3] |
| Young Omnivores | 0.57 | [3] |
| Older Vegetarians | 0.64 | [3] |
| Older Omnivores | 0.88 |[3] |
Section 2: Experimental Protocols
Protocol 2.1: General Sample Preparation from Biological Matrices
Robust and reproducible sample preparation is critical to minimize metabolite degradation and analytical variability.[11][12] Samples should be kept cold and processed consistently.[11]
Materials:
-
Biological sample (Plasma, Serum, Urine, Feces)
-
Liquid Nitrogen or Dry Ice
-
-80°C Freezer for storage
-
Internal Standards (e.g., deuterated or ¹³C-labeled this compound)[10][13]
-
Organic Solvents (e.g., HPLC-grade methanol, acetonitrile)[8]
-
Centrifuge (preferably refrigerated)
Procedure:
-
Collection & Quenching:
-
Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma). Process immediately to separate plasma/serum by centrifugation at 4°C. Snap-freeze the supernatant in liquid nitrogen and store at -80°C.[12]
-
Urine: Collect 24-hour or spot urine samples in sterile containers. Add a preservative if necessary, aliquot, snap-freeze, and store at -80°C.[14]
-
Feces: Collect samples in sterile containers. Freeze immediately at -80°C to halt microbial and enzymatic activity.[13][15]
-
-
Internal Standard Spiking: Before extraction, add a known concentration of an isotope-labeled internal standard to the sample. This allows for the correction of analyte loss during sample processing and analysis.[13]
-
Extraction:
-
For Plasma/Serum & Urine (Protein Precipitation): Add 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile or methanol) to the sample. Vortex thoroughly to precipitate proteins. Centrifuge at high speed (e.g., >13,000 rpm) for 15-30 minutes at 4°C.[16] Collect the supernatant for analysis.
-
For Feces: Lyophilize (freeze-dry) the fecal sample to remove water. Homogenize the dried sample into a powder. Extract metabolites using a suitable solvent mixture, followed by centrifugation to remove solid debris.[13]
-
-
Storage: Store extracts at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[12][16]
Protocol 2.2: High-Throughput Quantification of Free and Conjugated this compound by LC-MS/MS
This protocol is adapted from a high-throughput method for the direct quantification of this compound glucuronide, sulfate, and its free form in human plasma, avoiding the need for enzymatic hydrolysis.[7][8]
Materials:
-
Plasma extract (from Protocol 2.1)
-
Solid Phase Extraction (SPE) cartridges
-
Formic acid, Acetonitrile (ACN), Methanol (MeOH) (HPLC grade)[8]
-
LC-MS/MS system with an electrospray ionization (ESI) source[8]
Procedure:
-
Sample Clean-Up (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest using an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.
-
-
LC Conditions:
-
Column: Phenyl Column (e.g., 300 mm × 0.5 mm, 3.0 μm particle size)[8]
-
Eluent A: Water with 0.1% formic acid[8]
-
Eluent B: Acetonitrile with 0.1% formic acid[8]
-
Gradient: Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min, and hold for 0.2 min.[8]
-
Flow Rate & Temperature: Adjust based on column dimensions and system specifications.
-
Total Run Time: Approximately 2.6 - 4.6 minutes per sample.[8]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ionization Source Settings: Curtain gas 20 psig, Gas1 50 psig, Gas2 20 psig, temperature 300 °C, and ionization spray at -4500 eV.[8]
-
MRM Transitions (Example): [8]
-
This compound: Q1 297.1 -> Q3 253.1
-
This compound Glucuronide: Q1 473.1 -> Q3 297.1
-
This compound Sulfate: Q1 377.0 -> Q3 297.1
-
-
-
Data Analysis:
-
Quantify analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.[8]
-
Protocol 2.3: Quantification of Total this compound by GC-MS
This method measures the total concentration of this compound after enzymatic hydrolysis of its conjugates. It requires a derivatization step to make the analytes volatile for gas chromatography.[13][17]
Materials:
-
Plasma, urine, or fecal extract
-
β-glucuronidase/sulfatase enzyme solution
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a capillary column
Procedure:
-
Enzymatic Hydrolysis:
-
Incubate the biological sample/extract with a β-glucuronidase/sulfatase solution to deconjugate the glucuronide and sulfate forms, releasing free this compound and enterodiol.[17]
-
-
Extraction:
-
Derivatization:
-
Evaporate the purified extract to dryness.
-
Add a derivatization agent (e.g., BSTFA) and heat to convert the hydroxyl groups of the lignans into trimethylsilyl (TMS) ethers, which are more volatile.[13]
-
-
GC-MS Conditions:
-
Data Analysis:
-
Identify and quantify the TMS-derivatized lignans based on their retention times and mass spectra, using an internal standard for calibration.[13]
-
Section 3: Metabolic and Experimental Pathway Visualizations
The following diagrams illustrate the key biological and experimental pathways involved in the metabolomic analysis of this compound.
Caption: Biosynthesis and metabolism of this compound from dietary precursors.
Caption: General experimental workflow for this compound metabolomic analysis.
Caption: this compound-induced activation of estrogenic signaling pathways.[19]
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mammalian phytoestrogens: enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 7. sciforum.net [sciforum.net]
- 8. anis.au.dk [anis.au.dk]
- 9. Uptake and metabolism of this compound and enterodiol by human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mcgill.ca [mcgill.ca]
- 12. metabolon.com [metabolon.com]
- 13. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bcerp.org [bcerp.org]
- 15. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 16. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
Techniques for isolating enterolactone from biological samples
Application Notes and Protocols for the Extraction of Enterolactone from Biological Samples
For researchers, scientists, and professionals in drug development, the accurate isolation and quantification of this compound from complex biological matrices is a critical step in understanding its physiological roles and potential as a biomarker. This compound, a mammalian lignan produced by the gut microbiota from plant-based precursors, has garnered significant interest for its potential health benefits. This document provides detailed application notes and protocols for the isolation of this compound from various biological samples, including plasma, urine, feces, and tissue, utilizing common laboratory techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Subsequent analysis by downstream methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also discussed.
Overview of Extraction Techniques
The choice of extraction technique for this compound depends on the biological matrix, the required sample purity, and the analytical method to be employed. The two primary methods detailed here are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, typically packed in a cartridge, to selectively retain the analyte of interest from a liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE is known for its high recovery, reproducibility, and ability to provide clean extracts. C18 cartridges are commonly used for the reversed-phase extraction of this compound.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Ethyl acetate is a common solvent for extracting this compound. LLE is a cost-effective and straightforward method, though it can sometimes be less selective and result in emulsion formation.
Quantitative Data Summary
The following tables summarize the performance of various extraction and analytical methods for this compound, providing key quantitative data for easy comparison.
Table 1: Performance of this compound Extraction and Analysis from Plasma/Serum
| Parameter | Solid-Phase Extraction (SPE) with LC-MS/MS | Liquid-Liquid Extraction (LLE) with LC-MS/MS |
| Recovery | 96.4%[1] | 63-104%[1] |
| Limit of Detection (LOD) | 0.55 nM (as total this compound)[1][2] | Not explicitly stated for LLE with LC-MS/MS |
| Limit of Quantification (LOQ) | 26 pM (glucuronide), 16 pM (sulfate), 86 pM (free)[3] | 0.01-1.77 ng/mL (for phytoestrogens in serum)[1] |
| Within-run Precision (%RSD) | <15%[3] | 3-6%[2] |
| Between-run Precision (%RSD) | <10%[4] | 10-14%[2] |
Table 2: Performance of this compound Extraction and Analysis from Urine
| Parameter | Solid-Phase Extraction (SPE) with GC-MS | Liquid-Liquid Extraction (LLE) with GC-MS |
| Recovery | 84.1%[5] | 77.4%[5] |
| Limit of Quantification (LOQ) | 3.12 ng/mL[6] | Not explicitly stated for LLE with GC-MS |
| Within-day Precision (%CV) | <10%[5] | <10%[5] |
| Day-to-day Precision (%CV) | <10%[5] | <10%[5] |
Experimental Protocols
Plasma/Serum Samples
This protocol describes the extraction of this compound from plasma using a C18 SPE cartridge, suitable for subsequent LC-MS/MS analysis.
Materials:
-
C18 SPE Cartridges (100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Internal Standard (e.g., d4-Enterolactone)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with 700 µL of water.[7]
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry.[7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.[7]
-
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.[7]
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 1 mL of acetonitrile.[7]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
-
Workflow for SPE of this compound from Plasma
This protocol details a simple LLE method for extracting this compound from plasma following enzymatic hydrolysis to measure total this compound.
Materials:
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Diethyl ether
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Enzymatic Hydrolysis:
-
To 300 µL of plasma, add a freshly prepared enzyme mixture of β-glucuronidase/sulfatase.
-
Incubate at 37°C for 4 hours to hydrolyze this compound conjugates.[1]
-
-
Liquid-Liquid Extraction:
-
After hydrolysis, add 3 mL of diethyl ether to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Repeat the extraction step twice more with fresh diethyl ether.
-
-
Evaporation and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Workflow for LLE of this compound from Plasma
Urine Samples
This protocol describes the extraction of organic acids, including this compound, from urine using LLE with ethyl acetate, suitable for GC-MS analysis.
Materials:
-
Ethyl acetate
-
Sodium chloride (NaCl)
-
Hydroxylamine hydrochloride solution (50 g/L)
-
Sodium hydroxide (NaOH) solution (7.5 M)
-
Hydrochloric acid (HCl) solution (6 M)
-
Internal standard (e.g., Tropic acid)
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation:
-
To a urine sample equivalent to 1 mg of creatinine in a 10 mL test tube, add 40 µL of internal standard.
-
Add 1 g of NaCl and 500 µL of hydroxylamine hydrochloride solution.
-
Adjust the pH to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.
-
After cooling, acidify the mixture with 6 M HCl.[5]
-
-
Extraction:
-
Extract the sample three times with 6 mL of ethyl acetate each time.[5]
-
Vortex vigorously and centrifuge to separate the layers after each extraction.
-
Combine the ethyl acetate layers.
-
-
Drying and Derivatization:
-
Evaporate the combined organic extracts to dryness under nitrogen.
-
The residue is then ready for derivatization for GC-MS analysis (see Protocol 5).
-
Fecal Samples
This protocol involves enzymatic hydrolysis to release this compound from its conjugated forms, followed by extraction.
Materials:
-
β-glucuronidase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Diethyl ether or Ethyl acetate
-
Homogenizer
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Homogenization:
-
Homogenize a known amount of fresh or frozen fecal sample in sodium acetate buffer.
-
-
Enzymatic Hydrolysis:
-
Extraction:
-
Following hydrolysis, perform LLE with diethyl ether or ethyl acetate as described in Protocol 2 or 3. Alternatively, a solid-phase extraction can be performed after centrifugation and filtration of the hydrolysate.
-
-
Purification and Analysis:
-
The resulting extract can be further purified if necessary and then analyzed by GC-MS or LC-MS/MS.
-
Tissue Samples
This protocol is adapted from protein extraction methods and can be used for the extraction of small molecules like this compound from tissue samples.
Materials:
-
Extraction buffer (e.g., Urea-containing buffer or a suitable lysis buffer)
-
Glass beads
-
Vortexer
-
Sonicator
-
Refrigerated centrifuge
-
Organic solvent (e.g., Acetonitrile or Methanol)
Procedure:
-
Tissue Disruption:
-
Place a small piece of breast tissue (approx. 1 mm³) in a tube with extraction buffer and glass beads.
-
Disrupt the tissue by vortexing vigorously.[10]
-
-
Homogenization:
-
Further homogenize the sample by sonication for approximately 30 minutes, keeping the sample on ice to prevent degradation.[10]
-
-
Clarification:
-
Centrifuge the homogenate at high speed (e.g., 13,000 g) for 30 minutes at 4°C to pellet cellular debris and separate lipids.[10]
-
-
Extraction of Supernatant:
-
Collect the supernatant and perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol (e.g., 2:1 or 3:1 ratio of solvent to supernatant).[11]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Final Extract Preparation:
-
The resulting supernatant contains the extracted this compound and can be evaporated and reconstituted for analysis.
-
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of this compound needs to be reduced, and its volatility increased through a process called derivatization. Trimethylsilylation is a common method.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
Procedure:
-
Sample Preparation:
-
Ensure the dried extract is completely free of water.
-
-
Derivatization Reaction:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Workflow for GC-MS Derivatization
References
- 1. researchgate.net [researchgate.net]
- 2. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anis.au.dk [anis.au.dk]
- 4. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Metabolite Abundances are Associated with Urinary this compound Excretion in Healthy Participants on Controlled Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Protocol for Protein Extraction from the Breast Tissue that is Compatible with Two-Dimensional Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Enterolactone-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterolactone (ENL) is a mammalian lignan derived from the metabolism of plant lignans found in foods such as flaxseed. Emerging evidence suggests that this compound possesses anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of therapeutic compounds like this compound. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on the assessment of apoptosis and cell cycle distribution. Additionally, it summarizes key quantitative data and visualizes the signaling pathways implicated in this compound's effects.
Introduction
Cancer is a leading cause of mortality worldwide, driving the urgent need for novel therapeutic agents. Natural compounds are a promising source of new anti-cancer drugs. This compound, a key metabolite of dietary lignans, has demonstrated significant anti-proliferative effects in various cancer models.[1] Understanding the precise mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. Flow cytometry offers a high-throughput and quantitative method to analyze cellular responses to drug treatment at the single-cell level. This technology is particularly well-suited for studying the impact of this compound on fundamental cellular processes such as apoptosis and cell cycle progression.
Effects of this compound on Cancer Cells
This compound has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and modulation of the cell cycle. The specific effects can vary depending on the cell type, concentration of this compound, and duration of treatment.
Apoptosis Induction
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membrane integrity, indicative of late apoptosis or necrosis.
Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in several cancer cell lines. For instance, in human prostate carcinoma LNCaP cells, treatment with this compound (0–100 μM) for 72 hours resulted in a significant increase in the sub-G0/G1 population, which is indicative of apoptotic cells, from 2.6% to 56.3%.[2] Similarly, in Colo 201 human colon cancer cells, this compound treatment led to the appearance of a sub-G1 peak, confirming the induction of apoptosis.[3]
Cell Cycle Arrest
This compound can also impede cancer cell proliferation by arresting the cell cycle at specific phases. This is typically analyzed by flow cytometry of cells stained with a DNA-intercalating dye like Propidium Iodide (PI), followed by analysis of the DNA content histogram.
In non-small cell lung cancer (NSCLC) cell lines, this compound treatment (10 and 100 μM for 48 hours) induced a G1-phase cell cycle arrest.[2] Specifically, the percentage of cells in the G1 phase increased from 64% to 76% in A549 cells, from 35% to 46% in H441 cells, and from 45% to 65% in H520 cells.[2] This G1 arrest is often associated with the downregulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by cellular assays.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| Colo 201 | Colon Cancer | 72 | 118.4[3] |
Table 2: Effect of this compound on Apoptosis (Sub-G0/G1 Population)
| Cell Line | Cancer Type | This compound (µM) | Incubation Time (h) | % of Apoptotic Cells (Sub-G0/G1) |
| LNCaP | Prostate Cancer | 0 | 72 | 2.6[2] |
| 25 | 72 | 13.4[4] | ||
| 50 | 72 | 20.6[4] | ||
| 100 | 72 | 56.3[2] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound (µM) | Incubation Time (h) | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | NSCLC | 0 | 48 | 64[2] | - | - |
| 100 | 48 | 76[2] | - | - | ||
| H441 | NSCLC | 0 | 48 | 35[2] | - | - |
| 100 | 48 | 46[2] | - | - | ||
| H520 | NSCLC | 0 | 48 | 45[2] | - | - |
| 100 | 48 | 65[2] | - | - |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
IGF-1R/Akt and ERK Signaling
In prostate cancer cells, this compound has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.[5] This inhibition leads to the downstream suppression of the Akt and Extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival and proliferation.[5]
Caption: this compound inhibits IGF-1R signaling.
ERK/NF-κB/Snail Signaling
In triple-negative breast cancer cells, this compound has been found to modulate the ERK/NF-κB/Snail signaling pathway.[6][7] This pathway is involved in the epithelial-to-mesenchymal transition (EMT), a process that contributes to cancer metastasis. By inhibiting this pathway, this compound can suppress the migratory and invasive properties of cancer cells.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition | Cancer Biology & Medicine [cancerbiomed.org]
- 7. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Impact of Enterolactone: A Western Blot Protocol for Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of enterolactone on protein expression and signaling pathways. This compound, a mammalian lignan derived from the metabolism of plant lignans, has garnered significant interest for its potential therapeutic properties, particularly in cancer research. This document outlines the key signaling pathways influenced by this compound and offers a step-by-step guide for quantifying changes in associated protein levels.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and metastasis. Understanding these pathways is crucial for elucidating its mechanism of action.
-
IGF-1/IGF-1R Signaling Pathway: In prostate cancer cells, this compound inhibits the activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and its downstream effectors, AKT and MAPK/ERK.[1] This inhibition leads to decreased phosphorylation of proteins like p70S6K1 and glycogen synthase kinase-3β (GSK-3β), ultimately suppressing cell proliferation and migration.[1]
-
ERK/NF-κB/Snail Signaling Pathway: this compound can revert the epithelial-mesenchymal transition (EMT) induced by TGF-β in triple-negative breast cancer cells by blocking the ERK/NF-κB/Snail signaling pathway.[2][3] This leads to the downregulation of mesenchymal markers (N-cadherin, vimentin) and upregulation of epithelial markers (E-cadherin, occludin).[2][3]
-
Estrogenic Signaling Pathways: this compound exhibits estrogenic activity and can activate both Erk1/2 and PI3K/Akt pathways, which are part of the non-genomic estrogen signaling pathway.[4] However, its effects on specific cell functions appear to be directional and cell-type specific.[4]
-
Cell Cycle Regulation: In non-small cell lung cancer cells, this compound induces G1-phase cell cycle arrest by down-regulating the expression of key cell cycle proteins, including cyclin D1, cyclin E, CDK2, CDK4, and CDK6, while increasing the levels of the cell cycle inhibitor p21WAF1/CIP1.[5]
-
Apoptosis Pathway: this compound can induce apoptosis in various cancer cell lines. In colon cancer cells, it down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the cleaved form of Caspase-3.[6] In prostate cancer cells, it triggers a mitochondrial-mediated, caspase-dependent apoptotic pathway.[7]
Quantitative Analysis of Protein Expression Changes Induced by this compound
The following tables summarize the quantitative changes in protein expression observed in various cancer cell lines upon treatment with this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on IGF-1R and Downstream Signaling Proteins in PC-3 Prostate Cancer Cells [1]
| Protein | Treatment | Fold Change vs. Control |
| p-IGF-1R | This compound (60 µmol/L) | ~0.4 |
| p-AKT | This compound (60 µmol/L) | ~0.3 |
| p-p70S6K1 | This compound (60 µmol/L) | ~0.2 |
| p-GSK-3β | This compound (60 µmol/L) | ~0.2 |
| Cyclin D1 | This compound (60 µmol/L) | ~0.4 |
| p-ERK1/2 | This compound (60 µmol/L) | ~0.5 |
Table 2: Effect of this compound on EMT Markers in TGF-β-stimulated MDA-MB-231 Breast Cancer Cells [3]
| Protein | Treatment | Fold Change vs. TGF-β Control |
| E-cadherin | This compound (75 µM) | ~2.5 |
| N-cadherin | This compound (75 µM) | ~0.4 |
| Vimentin | This compound (75 µM) | ~0.3 |
| Snail | This compound (75 µM) | ~0.5 |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in A549 Lung Cancer Cells [5]
| Protein | Treatment (100 µM this compound) | Time Point | Fold Change vs. Control |
| Cyclin D1 | 100 µM | 24 h | ~0.3 |
| Cyclin E | 100 µM | 24 h | ~0.4 |
| CDK2 | 100 µM | 24 h | ~0.5 |
| CDK4 | 100 µM | 24 h | ~0.4 |
| CDK6 | 100 µM | 24 h | ~0.6 |
| p21WAF1/CIP1 | 100 µM | 6 h | ~2.0 |
Table 4: Effect of this compound on Apoptosis-Related Proteins in Colo 201 Colon Cancer Cells [8]
| Protein | Treatment (118.4 µM this compound) | Fold Change vs. Control |
| Bcl-2 | 118.4 µM | ~0.5 |
| Cleaved Caspase-3 | 118.4 µM | ~2.0 |
| PCNA | 118.4 µM | ~0.6 |
Western Blot Protocol for Analyzing Proteins Affected by this compound
This protocol provides a general framework for performing Western blot analysis to study the effects of this compound on target protein expression. Optimization of specific steps may be required depending on the cell type and target proteins.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., PC-3, MDA-MB-231, A549, Colo 201) in appropriate culture dishes or plates and allow them to adhere and grow to 70-80% confluency.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with DMSO) should always be included.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]
-
Carefully collect the supernatant containing the total protein.
III. Protein Quantification
-
Determine the protein concentration of each sample using a protein assay kit, such as the bicinchoninic acid (BCA) assay.[10]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C to denature the proteins.[9]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[5][9] Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5][9]
V. Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-AKT, anti-ERK, anti-Cyclin D1) diluted in the blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described above.
VI. Detection and Analysis
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for a few minutes.[10]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control protein (e.g., GAPDH, β-actin) to account for variations in protein loading.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Western Blot Experimental Workflow.
Caption: this compound's effect on IGF-1R signaling.
Caption: this compound's inhibition of EMT.
References
- 1. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulates the ERK/NF-κB/Snail signaling pathway in triple-negative breast cancer cell line MDA-MB-231 to revert the TGF-β-induced epithelial–mesenchymal transition | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 5. This compound induces G1-phase cell cycle arrest in non-small cell lung cancer cells by down-regulating cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Microbial Synthesis of Enterolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the microbial synthesis of enterolactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its microbial synthesis challenging?
A1: this compound is a mammalian lignan with potential health benefits, including anti-cancer properties.[1] It is naturally produced by the gut microbiota from plant lignan precursors, such as secoisolariciresinol and matairesinol.[2][3] The microbial synthesis of this compound in a laboratory or industrial setting is challenging due to the complexity of the multi-step biosynthetic pathway, the need for functional expression of plant-derived or gut bacteria enzymes in a heterologous host, and potential bottlenecks in precursor and cofactor supply.[4]
Q2: Which microbial hosts are suitable for this compound synthesis?
A2: Escherichia coli and Saccharomyces cerevisiae (yeast) are common choices for the heterologous production of plant secondary metabolites. E. coli is favored for its rapid growth and well-established genetic tools.[5] Yeast can also be a suitable host, particularly for pathways involving cytochrome P450 enzymes, and it is generally recognized as safe (GRAS).[4][6]
Q3: What are the key enzymatic steps in the biosynthesis of this compound from common precursors?
A3: The biosynthetic pathway from the plant lignan pinoresinol to matairesinol, a direct precursor of this compound, has been successfully reconstituted in E. coli.[5] This involves the sequential action of pinoresinol-lariciresinol reductase (PLR) and secoisolariciresinol dehydrogenase (SDH).[2][5][7] The final conversion of matairesinol to this compound is carried out by gut bacteria and involves demethylation and dehydroxylation reactions.[8]
Q4: What are the main factors that can lead to low this compound yield?
A4: Low yields in microbial this compound synthesis can stem from several factors:
-
Insufficient Precursor Supply: The availability of the initial building blocks from the host's central metabolism can be a major bottleneck.[4][9]
-
Low Enzyme Activity: Poor expression, misfolding, or low catalytic efficiency of the heterologous enzymes (e.g., PLR, SDH) can limit the conversion rates.
-
Cofactor Imbalance: The biosynthetic pathway requires specific cofactors, such as NADPH and NAD+, and their availability can be a limiting factor.[4][10]
-
Toxicity of Intermediates or Final Product: Accumulation of pathway intermediates or this compound itself may be toxic to the microbial host, inhibiting growth and productivity.
-
Suboptimal Fermentation Conditions: Factors like temperature, pH, aeration, and media composition can significantly impact enzyme function and overall yield.
Troubleshooting Guides
Issue 1: Low or No Production of this compound Precursors (e.g., Matairesinol)
| Potential Cause | Troubleshooting Steps |
| Poor expression of biosynthetic enzymes (PLR, SDH) | - Verify protein expression using SDS-PAGE and Western blot. - Optimize codon usage of the genes for the chosen host (E. coli or yeast). - Use stronger promoters or increase plasmid copy number. - Test different induction conditions (e.g., lower temperature, different inducer concentrations). |
| Enzymes are expressed but inactive (inclusion bodies in E. coli) | - Lower the induction temperature (e.g., 16-25°C) and inducer concentration to slow down protein synthesis and promote proper folding. - Co-express molecular chaperones (e.g., GroEL/ES). - Test different fusion tags or expression strains. |
| Insufficient precursor supply (phenylpropanoid pathway) | - Supplement the culture medium with precursors like p-coumaric acid or coniferyl alcohol. - Engineer the host's central metabolism to increase the pool of aromatic amino acids (tyrosine and phenylalanine), which are the initial building blocks.[9] |
| Cofactor limitation (NADPH/NAD+) | - Overexpress genes involved in cofactor regeneration pathways (e.g., the pentose phosphate pathway for NADPH).[4] - Adjust the carbon source in the medium to favor cofactor production. |
Issue 2: Precursors are Produced, but Final Product (this compound) is Absent
| Potential Cause | Troubleshooting Steps |
| Inefficient final conversion steps | - The enzymes responsible for the conversion of matairesinol to this compound are derived from gut anaerobes and may be difficult to express functionally in E. coli or yeast. - Consider a multi-organism co-culture system, where one organism produces the precursor and another performs the final conversion. |
| Degradation of this compound | - Analyze samples at different time points to check for product degradation. - Engineer the host to knock out genes responsible for potential degradation pathways. |
| Toxicity of this compound | - Implement an in-situ product removal strategy, such as using a resin in the fermentation broth to sequester the product. - Evolve the host strain for increased tolerance to this compound. |
Quantitative Data on Precursor Yields
While data on the complete microbial synthesis of this compound is limited, studies on the production of its precursors provide valuable benchmarks.
| Product | Host Organism | Precursor | Yield/Conversion Rate | Reference |
| Matairesinol | E. coli (in vivo) | (+)-Pinoresinol | Complete conversion | [5] |
| Matairesinol | E. coli enzymes (in vitro) | (+)-Pinoresinol | 49.8% conversion | [5] |
| Secoisolariciresinol | Bacteroides uniformis | Defatted flaxseed (SDG) | >80% transformation efficiency | [11] |
| p-Coumaric acid | S. cerevisiae | - | 130.8 ± 17.0 mg/L | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound and its Precursors by HPLC-UV
This protocol provides a general method for the analysis of this compound and its precursors in a fermentation broth.
-
Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using pure this compound, matairesinol, and secoisolariciresinol standards.
-
Calculate the concentration in the samples by comparing the peak areas to the standard curve.
-
Visualizations
Biosynthetic Pathway of this compound Precursors
Troubleshooting Workflow for Low Yield
References
- 1. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Boosting lignan-precursor synthesis in yeast cell factories through co-factor supply optimization [frontiersin.org]
- 5. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of yeast for lignocellulosic biofuel production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of secoisolariciresinol from defatted flaxseed by bacterial biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lignin Precursor Extraction for Enterolactone Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of plant lignans, the dietary precursors to enterolactone, from various food matrices. Additionally, it includes protocols for the extraction of this compound and its metabolites from biological samples for analysis.
Frequently Asked Questions (FAQs)
Q1: Can I directly extract this compound from food?
A: This is a common point of confusion. This compound is not typically found in significant amounts in food. It is a mammalian lignan, meaning it is produced in the human gut by the microbial metabolism of plant lignans consumed in the diet. Therefore, when analyzing food, you are actually extracting the this compound precursors, such as secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[1][2] The richest dietary sources of these precursors are flaxseed and sesame seeds, but they are also present in whole grains, legumes, fruits, and vegetables.[2][3][4]
Q2: What are the most critical parameters to optimize for efficient lignan extraction?
A: The extraction yield of lignans is influenced by several key parameters. These include the choice of solvent, extraction temperature, extraction time, and the solvent-to-sample ratio.[1][5] The polarity of the solvent is crucial, as lignans exist as both more lipophilic aglycones and more hydrophilic glycosides.[1] Generally, aqueous mixtures of ethanol or methanol (e.g., 70-80%) are effective for extracting a broad range of lignans.[1][6]
Q3: What is the difference between extracting lignans from food and this compound from biological samples?
A: The extraction from food focuses on releasing lignan precursors from the complex plant matrix. This often involves techniques to break down cell walls and release bound lignans. The extraction of this compound from biological samples like plasma or urine aims to isolate the compound and its conjugates (glucuronides and sulfates) from a different complex matrix.[7][8] These protocols often include an enzymatic hydrolysis step to measure total this compound (free and conjugated forms).[9][10][11]
Q4: How can I avoid degradation of lignans during extraction?
A: Lignans are relatively stable at temperatures below 100°C.[1][5] However, prolonged exposure to high temperatures, especially above 150°C, can lead to degradation.[6] Acidic hydrolysis, while effective at breaking glycosidic bonds, can cause the conversion of secoisolariciresinol to anhydrosecoisolariciresinol, so this should be carefully controlled if secoisolariciresinol is the target analyte.[1][12] Using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction times and temperatures, thereby minimizing degradation.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Lignan Yield | - Inappropriate solvent polarity.- Incomplete cell wall disruption.- Insufficient extraction time or temperature.- Lignans are present in a bound form (oligomers). | - Use a mixture of polar and non-polar solvents (e.g., 80% methanol). Adding 5-10% water to organic solvents can improve penetration into the plant matrix.[6]- Ensure the food matrix is finely ground. Consider a pre-treatment step like defatting for high-fat matrices (e.g., flaxseed).[15]- Optimize extraction time and temperature. For UAE, 60 minutes is often effective.[6] For MAE, shorter times of 6-10 minutes may be sufficient.[13][16]- Incorporate a hydrolysis step (alkaline or enzymatic) to break down ester bonds and release lignans from the macromolecular complex, especially for matrices like flaxseed.[1][2][17] |
| Poor Reproducibility | - Inhomogeneous sample.- Inconsistent extraction parameters.- Variability in manual extraction steps. | - Thoroughly homogenize the food sample before taking a subsample for extraction.- Precisely control all extraction parameters (time, temperature, solvent volume, etc.).- Use an automated extraction system if available. If not, ensure consistent timing and technique for each step.- Employ an internal standard to account for variability during sample preparation and analysis. |
| Co-extraction of Interfering Compounds | - High-fat or high-sugar matrices.- Non-selective extraction solvent. | - For high-fat samples like seeds, perform a defatting step with a non-polar solvent (e.g., petroleum ether or hexane) prior to lignan extraction.[12][15]- Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering compounds. C18 or silica gel cartridges can be effective.[18][19]- Optimize the chromatographic method (e.g., HPLC gradient) to separate the lignans from interfering peaks. |
| Analyte Degradation | - Excessive heat or prolonged extraction time.- Harsh chemical conditions (e.g., strong acid). | - Use methods that allow for lower temperatures and shorter times, such as UAE or MAE.[13][14]- If acidic hydrolysis is necessary, carefully control the acid concentration, temperature, and time to minimize the formation of degradation products like anhydrosecoisolariciresinol.[1][12]- Store extracts at low temperatures (e.g., -20°C or -80°C) and protect them from light to prevent degradation. |
Data on Lignan Content in Food Matrices
The following tables summarize the content of major lignan precursors in various food categories. Values can vary significantly based on the specific cultivar, growing conditions, and processing methods.
Table 1: Lignan Content in Seeds and Nuts (µ g/100g wet weight)
| Food Item | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | Reference(s) |
| Flaxseed | 85,500 | 60 | 7,700 | 7,700 | 100,960 | [20] |
| Sesame Seeds | 132 | 1,400 | 38,000 | 1,600 | 41,132 | [20] |
| Chia Seeds | - | - | - | - | 9,325 | [21] |
| Psyllium Seeds | - | - | - | - | 8,619 | [21] |
Note: Data for chia and psyllium seeds represent total lignans as specific precursor data was not available in the cited source.
Table 2: Lignan Content in Cereals and Breads (µ g/100g dry weight)
| Food Item | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | Reference(s) |
| Wheat Bran | 28 | 104 | 227 | 308 | 667 | [3] |
| Rye Bran | 54 | 146 | 557 | 1,020 | 1,777 | [3] |
| Oat Bran | 11 | 22 | 105 | 118 | 256 | [3] |
| Buckwheat Flour | 17 | 25 | 239 | 120 | 401 | [3] |
| Whole Wheat Bread | 14 | 23 | 64 | 74 | 175 | [3] |
Table 3: Lignan Content in Selected Fruits and Vegetables (µ g/100g fresh weight)
| Food Item | Secoisolariciresinol | Matairesinol | Pinoresinol | Lariciresinol | Total Lignans | Reference(s) |
| Broccoli | 1 | 3 | 91 | 95 | 190 | [20] |
| Cabbage | 12 | 2 | 118 | 83 | 215 | [20] |
| Apricots | 13 | 14 | 75 | 110 | 212 | [20] |
| Strawberries | 21 | 1 | 140 | 11 | 173 | [20] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Lignans from Flaxseed
This protocol is adapted from a method for extracting herbacetin diglucoside from the flaxseed lignan macromolecule, which can be optimized for lignan extraction.[13]
-
Sample Preparation: Defat ground flaxseed with petroleum ether or hexane.
-
Extraction:
-
Place 0.5 g of defatted flaxseed powder into a microwave extraction vessel.
-
Add 15 mL of 70% aqueous methanol containing 0.1 M NaOH.
-
Irradiate using a microwave power of 150 W for 6 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm filter before HPLC or LC-MS analysis.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Lignans from Cereal Grains
This protocol is based on an optimized method for lignan extraction from oats.[6]
-
Sample Preparation: Finely grind the cereal grain sample.
-
Extraction:
-
Weigh 0.1 g of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% aqueous methanol.
-
Vortex the mixture.
-
Place the tube in an ultrasonic bath and sonicate at 40°C for 60 minutes.
-
-
Post-Extraction:
-
Cool the extract and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Filter the clear supernatant through a 0.2 µm filter into a vial for HPLC-MS/MS analysis.
-
Protocol 3: Extraction of this compound from Human Plasma for LC-MS/MS Analysis
This protocol is a simplified representation of methods used for quantifying this compound and its conjugates in plasma.[7][9][10]
-
Hydrolysis (for total this compound):
-
To 300 µL of plasma, add an internal standard (e.g., ¹³C₃-labeled this compound).
-
Add a freshly prepared enzyme mixture of β-glucuronidase and sulfatase.
-
Incubate at 37°C for 4 hours to hydrolyze the conjugated forms.
-
-
Liquid-Liquid Extraction:
-
After hydrolysis, add a suitable organic solvent (e.g., diethyl ether).
-
Vortex vigorously and then centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for the extraction of lignan precursors from food matrices.
Caption: Troubleshooting logic for addressing low lignan extraction yield.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Lignan Content in Cereals, Buckwheat and Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary Lignans: Definition, Description and Research Trends in Databases Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anis.au.dk [anis.au.dk]
- 8. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Metabolite Abundances are Associated with Urinary this compound Excretion in Healthy Participants on Controlled Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Extraction of Herbacetin Diglucoside from Flax (Linum usitatissimum L.) Seed Cakes and Its Quantification using an RP-HPLC-UV System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 20. cambridge.org [cambridge.org]
- 21. ncc.umn.edu [ncc.umn.edu]
Technical Support Center: Optimizing Enterolactone Production in Gut Microbiota Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance enterolactone production in in vitro gut microbiota models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at producing this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No this compound Production | Inappropriate Lignan Precursor: The substrate provided may not be an efficient precursor for this compound. | Switch to a more effective precursor. Secoisolariciresinol diglucoside (SDG), found abundantly in flaxseed, is a well-established and efficient precursor for this compound production.[1][2] Other precursors like matairesinol, lariciresinol, and pinoresinol can also be used.[1][3] |
| Lack of this compound-Producing Bacteria: The fecal inoculum or bacterial culture may lack the specific species required for the multi-step conversion of lignans to this compound. | Use a fecal inoculum from a donor with a known history of high this compound production. Alternatively, supplement the model with known this compound-producing bacteria such as Ruminococcus species, Eggerthella lenta, Peptostreptococcus sp., and Eubacterium sp.[4][5][6] | |
| Suboptimal pH: The pH of the culture medium may not be conducive to the growth and metabolic activity of the necessary bacteria. | Maintain the pH of the in vitro model within a range of 6.5-7.5, which is generally optimal for the growth of many gut bacteria. Monitor and adjust the pH throughout the fermentation process. | |
| Oxygen Contamination: The gut microbiota responsible for this compound production are strict anaerobes. Oxygen exposure will inhibit their growth and metabolic function. | Ensure strict anaerobic conditions are maintained throughout the experiment, from media preparation to sample collection. Use anaerobic chambers or jars and pre-reduced media.[4] | |
| Presence of Antibiotics: Residual antibiotics in the culture system or from the fecal donor can inhibit the growth of the gut microbiota. | Ensure all equipment and media are free of antibiotics. If using a fecal donor, confirm they have not taken antibiotics for at least three months prior to donation. | |
| Inconsistent this compound Yields | Variability in Fecal Inoculum: The composition of the gut microbiota can vary significantly between individuals and even within the same individual over time. | Standardize the fecal inoculum as much as possible. Pool fecal samples from multiple healthy donors or use a well-characterized and cryopreserved fecal stock. |
| Inconsistent Precursor Concentration: Variations in the amount of lignan precursor added to the model will lead to inconsistent results. | Accurately weigh and consistently add the lignan precursor to each experimental run. Create a stock solution of the precursor for precise dispensing. | |
| Fluctuations in Incubation Conditions: Inconsistent temperature or agitation can affect bacterial growth and metabolism. | Maintain a constant temperature of 37°C and consistent, gentle agitation to ensure uniform suspension of bacteria and substrate.[4][7] |
Frequently Asked Questions (FAQs)
1. What are the best dietary sources of precursors for maximizing this compound production in my model?
Flaxseed is the richest known dietary source of secoisolariciresinol diglucoside (SDG), a primary precursor to this compound.[2][8] Other good sources of lignan precursors include sesame seeds, whole grains, legumes, fruits, and vegetables.[2]
2. How long does it typically take to see significant this compound production in an in vitro model?
In batch fermentation models using fecal inocula, significant production of this compound can typically be observed within 24 to 48 hours of incubation.[4][7] The exact timing can vary depending on the specific model, precursor concentration, and the metabolic activity of the microbiota.
3. Can I use a pure culture of a single bacterial species to produce this compound?
While single bacterial species have been identified that can perform specific steps in the conversion of lignans, the complete transformation to this compound often requires the synergistic action of a community of different bacteria.[4][5][6] Therefore, using a mixed community from a fecal inoculum or a defined co-culture of specific strains is generally more effective.
4. What is the role of prebiotics in enhancing this compound production?
Prebiotics, such as fructans (inulin and fructo-oligosaccharides) and galactans, can stimulate the growth of beneficial gut bacteria, including some that may be involved in the lignan-to-enterolactone conversion pathway.[9][10][11] By promoting a healthier and more diverse gut microbial community, prebiotics may indirectly enhance the overall capacity for this compound production.
5. How can I accurately measure the concentration of this compound in my samples?
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods for the quantitative analysis of this compound in in vitro samples.[1][3]
Experimental Protocols
In Vitro Fecal Fermentation for this compound Production
This protocol is adapted from studies investigating the metabolism of plant lignans by human fecal microbiota.[3][4][7]
Materials:
-
Fresh or frozen human fecal samples from healthy donors (screened for recent antibiotic use).
-
Phosphate-buffered saline (PBS), pre-reduced and anaerobic.
-
Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl), sterilized and pre-reduced.
-
Lignan precursor (e.g., secoisolariciresinol diglucoside - SDG).
-
Anaerobic chamber or jars with gas packs (e.g., N₂, H₂, CO₂ mix).
-
Sterile, anaerobic culture tubes or vessels.
-
Incubator shaker set to 37°C.
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fecal material in pre-reduced, anaerobic PBS.
-
Inoculation: In each culture vessel, add the basal medium and the lignan precursor to the desired final concentration (e.g., 10-100 µM). Inoculate the medium with the fecal slurry (e.g., a 1-5% v/v final concentration).
-
Incubation: Tightly seal the culture vessels and incubate at 37°C with gentle agitation for up to 48 hours.
-
Sampling: At desired time points, aseptically collect samples from the culture vessels inside the anaerobic chamber.
-
Analysis: Centrifuge the samples to pellet the bacteria. The supernatant can be stored at -80°C until analysis for this compound concentration by HPLC or GC-MS.
Data Presentation
Table 1: this compound and Enterodiol Production from Various Food Sources via In Vitro Fermentation
This table summarizes the mean production of this compound and enterodiol from various food categories after in vitro fermentation with human fecal microbiota. Data is adapted from Thompson et al. (1991).[2]
| Food Group | Mean Lignan Production (µ g/100g ) |
| Oilseeds (e.g., Flaxseed) | 20,461 ± 12,685 |
| Dried Seaweeds | 900 ± 247 |
| Whole Legumes | 562 ± 211 |
| Cereal Brans | 486 ± 90 |
| Legume Hulls | 371 ± 52 |
| Whole Grain Cereals | 359 ± 81 |
| Vegetables | 144 ± 23 |
| Fruits | 84 ± 22 |
Note: Values are presented as mean ± standard deviation.
Visualizations
Metabolic Pathway of this compound Production
The following diagram illustrates the multi-step conversion of the plant lignan precursor, Secoisolariciresinol Diglucoside (SDG), to this compound by the gut microbiota.
Caption: Conversion of dietary lignans to this compound by gut microbiota.
Experimental Workflow for In Vitro Fermentation
This diagram outlines the key steps in a typical in vitro fecal fermentation experiment to produce this compound.
Caption: Workflow for in vitro this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mammalian lignan production from various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of plant lignans: new precursors of mammalian lignans this compound and enterodiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Bacterial Communities That Produce Active Estrogen-Like Compounds Enterodiol and this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. dwscientific.com [dwscientific.com]
- 8. Mammalian lignan production from various foods. | Semantic Scholar [semanticscholar.org]
- 9. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of prebiotics on the gut microbiota in vitro associated with functional diarrhea in children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enterolactone Quantification Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of enterolactone in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in sample preparation for this compound analysis?
The enzymatic hydrolysis of this compound conjugates is arguably the most critical step. In biological matrices like plasma and urine, this compound is predominantly present as glucuronide and sulfate conjugates. Incomplete hydrolysis will lead to a significant underestimation of total this compound concentrations. It is crucial to optimize the type and concentration of the β-glucuronidase/sulfatase enzyme, as well as the incubation time and temperature, for your specific sample type.
Q2: I am observing high variability between replicate samples. What could be the cause?
High variability can stem from several sources:
-
Inconsistent Hydrolysis: As mentioned in Q1, incomplete or variable enzymatic hydrolysis is a major contributor to variability.
-
Extraction Inefficiency: The efficiency of the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step used to clean up the sample can vary. Ensure the sorbent is properly conditioned and that the loading, washing, and elution steps are performed consistently.
-
Matrix Effects: The sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can vary between samples, causing inconsistent results. The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.
Q3: My this compound peak is showing poor chromatographic shape (e.g., tailing or fronting). How can I improve it?
Poor peak shape is often related to the chromatographic conditions.
-
Column Choice: A C18 reversed-phase column is commonly used for this compound analysis. Ensure your column is not degraded.
-
Mobile Phase: The pH of the mobile phase can affect the peak shape of phenolic compounds like this compound. Small adjustments to the pH with additives like formic acid or acetic acid can often improve peak symmetry.
-
Gradient Elution: Optimizing the gradient elution profile can help to sharpen the peak and improve resolution from interfering compounds.
Q4: Why is a stable isotope-labeled internal standard essential for accurate quantification?
A stable isotope-labeled internal standard (e.g., d4-enterolactone) is crucial because it behaves almost identically to the analyte (this compound) during sample preparation, chromatography, and ionization in the mass spectrometer. It can therefore effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound detected | Incomplete enzymatic hydrolysis of this compound conjugates. | Optimize hydrolysis conditions (enzyme concentration, incubation time/temperature). Use a well-characterized β-glucuronidase/sulfatase preparation. |
| Poor extraction recovery. | Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents. Ensure proper conditioning of the SPE sorbent. | |
| Suboptimal mass spectrometry settings. | Tune the mass spectrometer for this compound to determine the optimal precursor and product ions, collision energy, and other MS parameters. | |
| High background noise in chromatogram | Insufficient sample cleanup. | Incorporate additional washing steps in your SPE protocol. Use a more selective extraction method. |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. | |
| Poor reproducibility | Inconsistent sample preparation. | Standardize all steps of the sample preparation protocol, especially hydrolysis and extraction. Use an automated liquid handler if available. |
| Matrix effects. | Incorporate a stable isotope-labeled internal standard into your workflow to normalize for variations. Dilute samples to minimize matrix interference, if sensitivity allows. | |
| Peak splitting or shouldering | Co-elution with an interfering compound. | Optimize the chromatographic gradient to improve separation. Try a different stationary phase (column). |
| Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of total this compound in human plasma.
1. Sample Preparation
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., 1 µg/mL d4-enterolactone in methanol).
- Add 200 µL of 0.1 M acetate buffer (pH 5.0).
- Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia (≥1000 units/mL).
- Vortex and incubate at 37°C for 18 hours to ensure complete hydrolysis.
- Stop the reaction by adding 100 µL of 10% trichloroacetic acid.
- Vortex and centrifuge at 10,000 x g for 10 minutes.
2. Solid-Phase Extraction (SPE)
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the supernatant from the previous step onto the cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the this compound with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
- Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry (MS):
- Ionization Mode: Electrospray ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM) transitions:
- This compound: Q1 297.1 -> Q3 253.1
- d4-Enterolactone: Q1 301.1 -> Q3 257.1
- Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) for your specific instrument.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting decision tree.
Technical Support Center: Enhancing Enterolactone Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of enterolactone in in vitro experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful preparation and application of this compound solutions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: The most common and effective organic solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of approximately 30 mg/mL. For cell culture applications, it is crucial to keep the final concentration of DMSO in the media low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: I'm concerned about DMSO toxicity. Are there alternatives?
A2: Yes, ethanol is a common alternative. A two-step procedure is recommended where this compound is first dissolved in ethanol and then further diluted with an aqueous buffer like PBS or cell culture medium. For example, a 1:5 solution of ethanol to PBS (pH 7.2) can achieve an this compound solubility of approximately 100 µg/mL.[1] As with DMSO, it is important to control for the final ethanol concentration in your cell culture.
Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What can I do?
A3: This is a common issue when a compound is poorly soluble in water. Here are several troubleshooting steps:
-
Pre-warm the media: Gently warming your cell culture media to 37°C before adding the this compound stock can help.
-
Increase the final DMSO concentration: While keeping it below toxic levels, a slightly higher final DMSO concentration (e.g., 0.2% vs 0.1%) might keep the compound in solution.
-
Change the dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a serial dilution approach. You can also try adding the stock solution dropwise while gently vortexing the media.
-
Use a carrier protein: If your media contains serum, the albumin can help to solubilize hydrophobic compounds. If you are working in serum-free conditions, you might consider adding purified albumin.
-
Consider solubility enhancers: For persistent precipitation issues, using cyclodextrins to create an inclusion complex can significantly improve the aqueous solubility of this compound.
Q4: What are cyclodextrins and how do they improve this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2][3][4] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core. This complexation effectively shields the hydrophobic molecule from the aqueous environment, thereby increasing its overall solubility in water-based solutions like cell culture media.[2][3][4]
Q5: What concentration of this compound should I use for my in vitro experiments?
A5: The optimal concentration will depend on your specific cell type and experimental endpoint. However, published studies have shown biological activity of this compound in the range of 20 to 100 µM for various cancer cell lines.[1][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in stock solution (DMSO or Ethanol) | - Stock concentration is too high.- Temperature is too low. | - Ensure you are not exceeding the solubility limit (approx. 30 mg/mL in DMSO).- Gently warm the solution to 37°C and vortex to redissolve. Store at room temperature for short-term use if stable, or prepare fresh. |
| Media becomes cloudy/precipitates after adding this compound stock | - Poor aqueous solubility of this compound.- Final solvent concentration is too low to maintain solubility.- Reaction with media components. | - Add the stock solution to pre-warmed (37°C) media while gently stirring.- Increase the final solvent concentration, ensuring it remains non-toxic (e.g., DMSO < 0.5%).- Prepare a fresh, lower concentration stock solution for dilution.- Use the cyclodextrin encapsulation method to improve aqueous solubility. |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of this compound in solution.- Precipitation during the experiment. | - Visually inspect your stock solution for any undissolved particles before use.- Prepare fresh stock solutions regularly. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]- Check for precipitation in your culture plates microscopically at the end of the experiment. |
| Cell toxicity observed in vehicle control group | - Final solvent (DMSO or ethanol) concentration is too high. | - Reduce the final solvent concentration to a non-toxic level (typically ≤ 0.1% for DMSO). This may require making a more concentrated primary stock solution.- Perform a solvent tolerance test on your specific cell line to determine the maximum non-toxic concentration. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent/System | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | [1] |
| Dimethylformamide | ~ 30 mg/mL | [1] |
| 1:5 Ethanol:PBS (pH 7.2) | ~ 100 µg/mL | [1] |
| Cyclodextrin Complex in Aqueous Solution | Data not available for this compound, but this method can increase the solubility of other poorly soluble compounds by several orders of magnitude. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).
-
Cap the tube securely and vortex at room temperature until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
This stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
-
When preparing the working solution, dilute the stock directly into pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells.
Protocol 2: Preparation of this compound Solution using Ethanol and Aqueous Buffer
Objective: To prepare an this compound solution using ethanol as the initial solvent, followed by dilution in an aqueous buffer.
Materials:
-
This compound powder
-
100% Ethanol (cell culture grade)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Dissolve the this compound powder in 100% ethanol to create a concentrated primary stock.
-
In a separate sterile conical tube, add the desired volume of sterile PBS (pH 7.2).
-
While vortexing the PBS, slowly add the ethanolic stock solution of this compound to achieve the desired final concentration (e.g., for a 100 µg/mL final concentration in a 1:5 ethanol:PBS solution, add 1 part of a 600 µg/mL ethanolic stock to 5 parts PBS).
-
Continue vortexing for a few minutes to ensure complete mixing.
-
It is recommended to use this aqueous solution fresh and not to store it for more than one day.[1]
Protocol 3: Enhancing this compound Solubility with β-Cyclodextrin
Objective: To prepare an this compound/β-cyclodextrin inclusion complex to increase its aqueous solubility.
Materials:
-
This compound powder
-
β-cyclodextrin (or a more soluble derivative like HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Sonicator
-
Freeze-dryer (optional)
Methodology:
-
Prepare an aqueous solution of β-cyclodextrin in deionized water. The concentration will depend on the specific cyclodextrin used.
-
Add the this compound powder to the cyclodextrin solution. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.
-
Stir the mixture vigorously using a magnetic stirrer for several hours at room temperature. Sonication can be used to facilitate the complex formation.
-
After stirring/sonication, filter the solution to remove any undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound/cyclodextrin inclusion complex. This solution can be used directly or freeze-dried to obtain a powder that can be easily reconstituted in water or cell culture media.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation.
Caption: this compound inhibits key nodes in the IGF-1 pathway.
References
- 1. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 5. This compound Reduces Telomerase Activity and The Level of Its Catalytic Subunit in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
Cross-reactivity issues in enterolactone immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterolactone immunoassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound immunoassay experiments.
Q1: My sample readings are inconsistent, or I have high variability between duplicate/triplicate wells. What are the possible causes and solutions?
A1: High variability in an ELISA can stem from several factors, from technical errors to reagent issues.
-
Pipetting Inaccuracy: Inconsistent volumes of samples, standards, or reagents can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques. For critical steps, consider using a repeating pipette.
-
-
Inadequate Washing: Insufficient washing can leave residual unbound reagents, leading to inconsistent signal generation.
-
Solution: Follow the kit's washing protocol meticulously. Ensure complete aspiration of wash buffer after each step. You can also try increasing the number of washes or including a short soak step.
-
-
Plate Sealing and Incubation: Improper sealing can lead to evaporation and edge effects, while inconsistent incubation temperatures can affect reaction kinetics.
-
Solution: Use fresh plate sealers for each incubation step. Ensure the incubator maintains a uniform temperature. Avoid stacking plates during incubation.
-
-
Reagent Preparation: Incorrectly prepared or expired reagents can lead to poor assay performance.
-
Solution: Double-check all calculations for dilutions. Ensure all reagents are brought to room temperature before use and are within their expiration dates.
-
Q2: I am observing a high background signal in my negative control and zero standard (B0) wells. What can I do to reduce it?
A2: A high background can mask the true signal and reduce the dynamic range of your assay.
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate.
-
Solution: Increase the blocking incubation time or try a different blocking agent as recommended by the kit manufacturer.
-
-
Contamination: Contamination of reagents, buffers, or the plate itself can lead to a high background.
-
Solution: Use sterile technique when handling reagents. Prepare fresh buffers and ensure the plate is clean.
-
-
Overly Concentrated Detection Reagents: Using too high a concentration of the detection antibody or enzyme conjugate can result in non-specific binding and a high background.
-
Solution: Titrate your detection antibody to find the optimal concentration that provides a good signal-to-noise ratio.
-
-
Extended Incubation or Development Times: Letting the reaction proceed for too long can increase the background signal.
-
Solution: Adhere strictly to the incubation and development times specified in the protocol.
-
Q3: My plasma/serum samples are showing higher than expected this compound concentrations, even in populations I expect to have low levels. Could this be a matrix effect or cross-reactivity?
A3: This is a common issue when working with complex biological samples like plasma or serum. It can be caused by either matrix effects or cross-reactivity with other molecules in the sample.
-
Matrix Effect: Components in the sample matrix (e.g., proteins, lipids) can interfere with the antibody-antigen binding, leading to inaccurate results.
-
How to Investigate: Perform a spike and recovery experiment. Spike a known amount of this compound standard into a sample and a blank matrix. If the recovery is significantly different from 100% (typically outside the 80-120% range), a matrix effect is likely present.
-
Solution: Dilute your samples with the assay buffer. This can often mitigate matrix effects. You may need to test a few different dilution factors to find the optimal one that minimizes interference while keeping the this compound concentration within the assay's detection range.
-
-
Cross-reactivity: The antibody may be binding to other structurally similar molecules present in the sample, such as this compound precursors or metabolites.
-
How to Investigate: If you suspect cross-reactivity with specific compounds (e.g., from a high-lignan diet), you can perform a cross-reactivity test. See the detailed protocol below.
-
Solution: If cross-reactivity is confirmed, you may need to consider a sample purification step before the immunoassay or use a more specific antibody (e.g., a monoclonal antibody with characterized specificity).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-reactants in this compound immunoassays?
A1: The most common potential cross-reactants are structurally related lignans, particularly the precursors and metabolites of this compound. These include:
-
Enterodiol (END): The immediate precursor to this compound.
-
Secoisolariciresinol (SECO): A plant lignan that is metabolized to enterodiol.
-
Matairesinol (MAT): A plant lignan that can be metabolized to this compound.
Other structurally similar compounds, such as other phytoestrogens or endogenous steroids, could also potentially cross-react, though this is less common with well-validated assays.
Q2: How much cross-reactivity is considered acceptable?
A2: The acceptable level of cross-reactivity depends on the specific application and the expected concentration of the cross-reacting substance in the samples. Generally, a cross-reactivity of less than 1% is considered good for most research applications. Some highly specific assays report cross-reactivities of less than 0.1% for key potential cross-reactants.[1][2]
Q3: What is the difference between using a monoclonal and a polyclonal antibody in an this compound immunoassay?
A3: The choice between a monoclonal and a polyclonal antibody can impact the specificity and sensitivity of the assay.
-
Monoclonal Antibodies: These are produced from a single B-cell clone and recognize a single epitope on the this compound molecule. This high specificity can reduce the likelihood of cross-reactivity with other structurally similar compounds.
-
Polyclonal Antibodies: These are a mixture of antibodies that recognize multiple epitopes on the this compound molecule. While they can provide a more robust signal, there is a higher potential for cross-reactivity with other molecules that share some structural similarities. However, well-validated polyclonal antibody-based assays can also be highly specific.[1]
For applications requiring very high specificity, a monoclonal antibody-based assay may be preferable. However, a well-characterized polyclonal antibody-based assay can also provide excellent results.
Q4: Can I use samples from different species in my this compound immunoassay?
A4: This depends on the specific kit and the antibodies used. Some kits are validated for use with samples from multiple species. However, it is always recommended to check the manufacturer's instructions for the validated species. If you are using a species that is not listed, you should perform your own validation experiments, including spike and recovery and parallelism tests, to ensure the assay performs accurately with your samples.
Data Presentation: Cross-Reactivity of this compound Immunoassays
The following table summarizes publicly available cross-reactivity data for different this compound immunoassays.
| Compound | Commercial Polyclonal ELISA Kit 1 (% Cross-Reactivity) | Research Polyclonal ELISA 2 (% Cross-Reactivity) |
| This compound | 100 | 100 |
| Enterodiol | 0.05 | Not Reported |
| Matairesinol | <0.01 | <0.03 |
| Secoisolariciresinol | Not Reported | <0.03 |
| Daidzein | <0.01 | Not Reported |
| β-Estradiol | <0.01 | Not Reported |
| Estriol | <0.01 | Not Reported |
| Estrone | <0.01 | Not Reported |
| Cortisol | <0.01 | Not Reported |
| Chlorogenic acid | <0.01 | Not Reported |
| Phenyl Caffeinate | <0.01 | Not Reported |
| Resveratrol | <0.01 | Not Reported |
| Rosmarinic acid | <0.01 | Not Reported |
Data sourced from Cayman Chemical this compound ELISA Kit datasheet and a research publication on a novel polyclonal antibody-based ELISA.[1][2]
Experimental Protocols
Protocol for Assessing Cross-Reactivity in a Competitive this compound ELISA
This protocol outlines a method to determine the percentage of cross-reactivity of potential interfering compounds in your this compound competitive immunoassay.
1. Principle:
The cross-reactivity is determined by comparing the concentration of this compound required to displace 50% of the tracer from the antibody (IC50) with the concentration of the potential cross-reactant required to achieve the same 50% displacement.
2. Materials:
-
This compound ELISA kit (including plates, antibody, tracer, wash buffer, substrate, and stop solution)
-
This compound standard
-
Potential cross-reacting compounds (e.g., enterodiol, secoisolariciresinol, matairesinol)
-
Assay buffer (as provided in the kit or recommended)
-
Calibrated pipettes and tips
-
Microplate reader
3. Procedure:
-
Prepare a standard curve for this compound: Follow the kit instructions to prepare a serial dilution of the this compound standard. This will be used to determine the IC50 of this compound.
-
Prepare standard curves for potential cross-reactants: a. Prepare stock solutions of each potential cross-reactant in a suitable solvent (e.g., ethanol or DMSO) and then dilute them in the assay buffer. b. Create a serial dilution of each cross-reactant in the assay buffer. The concentration range should be wide enough to potentially achieve 50% inhibition. You may need to test a broad range initially (e.g., from 1 pg/mL to 10,000 ng/mL).
-
Perform the ELISA: a. Set up the microplate according to the kit's instructions. b. Add the this compound standards and the cross-reactant standards to their respective wells in duplicate or triplicate. c. Follow the kit protocol for adding the tracer and antibody, incubation, washing, and substrate development.
-
Read the plate: Measure the absorbance at the recommended wavelength using a microplate reader.
4. Data Analysis:
-
Generate standard curves: For this compound and each cross-reactant, plot the percentage of binding (%B/B0) against the logarithm of the concentration.
-
Determine the IC50 values: From each standard curve, determine the concentration of the compound that results in 50% inhibition of binding.
-
Calculate the percentage of cross-reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
5. Interpretation:
A higher percentage of cross-reactivity indicates a greater potential for the compound to interfere with the accurate measurement of this compound in your samples.
Visualizations
Caption: Metabolic pathway of this compound from plant lignan precursors by gut microbiota.
Caption: Workflow of a competitive immunoassay for this compound detection.
Caption: Troubleshooting workflow for unexpectedly high this compound immunoassay results.
References
Technical Support Center: Accurate Measurement of Enterolactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate quantification of enterolactone. Find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for measuring this compound?
A1: The primary methods for quantifying this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the direct quantification of this compound and its glucuronidated and sulfated conjugates.[1][2][3] GC-MS is also a highly sensitive and selective technique but typically requires derivatization of the analyte.[4][5][6] ELISA is a high-throughput immunoassay that can be used for rapid screening of a large number of samples.[7][8]
Q2: Why is instrument calibration crucial for accurate this compound measurement?
A2: Instrument calibration is a fundamental step in any quantitative analysis, establishing the relationship between the analytical signal produced by the instrument and the concentration of the analyte (this compound).[9] A proper calibration ensures the accuracy and reliability of the measurement results. Without a valid calibration, the obtained concentration values for unknown samples would be meaningless. Regular calibration is necessary to account for any temporal variations or drift in the instrument's response.[9][10]
Q3: What is an internal standard and why is it important in mass spectrometry-based methods?
A3: An internal standard (IS) is a compound with a similar chemical structure to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration.[4][5] In mass spectrometry, especially with complex sample preparation procedures, an IS is crucial for correcting for variations in sample extraction, derivatization efficiency, and instrument response.[11] Stable isotope-labeled analogues of this compound are ideal internal standards as they have nearly identical chemical and physical properties to the unlabeled analyte, but are distinguishable by their mass.[4][12]
Q4: What are typical concentration ranges and limits of quantification for this compound in human plasma?
A4: this compound concentrations in human plasma can vary widely depending on diet and individual metabolism.[13][14] LC-MS/MS methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) reported to be as low as 86 pM (24.4 pg/mL) for free this compound, 26 pM (12.2 pg/mL) for this compound glucuronide, and 16 pM (6.1 pg/mL) for this compound sulfate.[1][15]
Quantitative Data Summary
The following table summarizes key quantitative parameters for different this compound measurement methods.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Lower Limit of Quantification (LLOQ) | Free ENL: ~86 pM[1][15] ENL-Glucuronide: ~26 pM[1][15] ENL-Sulfate: ~16 pM[1][15] | Not explicitly stated, but high sensitivity is noted[4][5] | Sensitivity varies, can be in the range of 0.08-0.4 ng/well[8] |
| Calibration Curve Range | 0.0061 – 12.5 ng/mL[15] | Dependent on specific method and instrument | Typically 70-1,000 pg/ml[7] |
| Precision (%RSD) | Within-run: 3-6%[12] Between-run: 10-14%[12] | Not explicitly stated | Intra-assay: <7%[8] Inter-assay: <17%[8] |
| Recovery | 63-104% for serum[6] | Dependent on extraction and derivatization | Dependent on sample matrix and purification |
ENL: this compound
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a summary of a high-throughput method for the direct quantification of free this compound, this compound glucuronide, and this compound sulfate.[1]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Chromatographic Conditions:
-
Column: Phenyl Column (e.g., 300 mm × 0.5 mm, 3.0 μm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: Start at 15% B, hold for 0.5 min, increase to 75% B over 1.9 min, and hold for 0.2 min.[1]
-
Total Run Time: Approximately 4.6 minutes.[1]
-
-
Mass Spectrometry Conditions:
-
Calibration:
-
Prepare a stock solution of this compound, this compound glucuronide, and this compound sulfate standards.[1]
-
Create a series of calibration standards by serial dilution of the stock solution in a solvent mixture (e.g., 50/40/10% ACN/MeOH/H2O).[15]
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
GC-MS Method for this compound Measurement
This protocol outlines a general approach for this compound analysis by GC-MS, which requires a derivatization step.[4][5]
-
Sample Preparation and Extraction:
-
Derivatization:
-
Evaporate the extracted sample to dryness.
-
Add a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to form trimethylsilyl (TMS) derivatives.[16] This step increases the volatility of the this compound for GC analysis.[17][18]
-
Incubate at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[16]
-
-
GC-MS Analysis:
-
Injector: Use a splitless or split injection mode.
-
Column: A capillary column suitable for steroid or non-polar compound analysis.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient program to separate the derivatized analytes.
-
Mass Spectrometry: Operate in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for this compound and its internal standard.[5]
-
-
Calibration:
-
Prepare calibration standards containing known concentrations of this compound and the internal standard.
-
Derivatize the standards in the same manner as the samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal | Instrument not properly tuned or calibrated. | Perform instrument tuning and calibration as per manufacturer's guidelines. |
| Incorrect MRM transitions. | Verify the precursor and product ions for this compound and its conjugates.[1][15] | |
| Poor ionization efficiency. | Optimize source parameters (e.g., spray voltage, gas flows, temperature). Check for ion suppression by the sample matrix.[1] | |
| Sample degradation. | Ensure proper sample storage (-80°C) and handling.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system. |
| Matrix effects. | Optimize sample cleanup procedures (e.g., SPE) to remove interfering substances.[15] | |
| Non-specific binding in the column. | Use a guard column and ensure column compatibility with the sample matrix. | |
| Poor Peak Shape | Inappropriate column chemistry. | A phenyl column often provides good peak shape for this compound.[15] |
| Suboptimal mobile phase composition. | Adjust the organic solvent percentage and pH of the mobile phase. | |
| Column overloading. | Dilute the sample or inject a smaller volume. | |
| Inconsistent Retention Times | Fluctuations in pump pressure or temperature. | Ensure the LC system is stable. Use a column oven for temperature control.[1] |
| Column degradation. | Replace the column if it has exceeded its lifetime. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily. |
GC-MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Low Peak Intensity | Incomplete derivatization. | Optimize derivatization conditions (reagent volume, temperature, time).[19] Ensure samples are completely dry before adding the derivatizing agent to avoid interference from water.[17] |
| Analyte degradation in the injector. | Use a lower injector temperature or a deactivated liner. | |
| Adsorption in the GC system. | Deactivate the injector liner and column to prevent active sites. | |
| Multiple or Tailing Peaks | Incomplete derivatization leading to multiple products. | Optimize the derivatization reaction. |
| Tautomerization. | For compounds with keto-enol tautomerism, a two-step derivatization (methoximation followed by silylation) can prevent the formation of multiple derivatives.[17] | |
| Column contamination or degradation. | Bake out the column or replace it. | |
| Poor Reproducibility | Variability in derivatization. | Ensure consistent and precise addition of derivatization reagents. |
| Sample matrix interference. | Improve the sample cleanup procedure to remove interfering compounds. | |
| Inconsistent injection volume. | Use an autosampler for precise and reproducible injections. |
ELISA Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Double-check that all reagents were added in the correct order.[20] |
| Inactive enzyme conjugate or substrate. | Test the activity of the enzyme and substrate separately. Prepare fresh substrate solution.[20] | |
| Insufficient incubation times or incorrect temperature. | Follow the recommended incubation times and temperatures in the kit protocol.[21] | |
| High Background | Non-specific binding of antibodies. | Ensure proper blocking by using the recommended blocking buffer.[22] |
| Insufficient washing. | Increase the number of wash steps or the soaking time during washes.[20][22] | |
| High concentration of detection antibody. | Titrate the detection antibody to determine the optimal concentration.[20] | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique.[20] |
| Uneven temperature across the plate. | Allow the plate and reagents to reach room temperature before use and incubate in a temperature-controlled environment.[22] | |
| Improper mixing of reagents. | Gently mix all reagents before use. | |
| Sample Matrix Interference | Presence of organic solvents or other interfering substances in the sample. | Ensure samples are free of organic solvents.[7] If interference is suspected, test different sample dilutions to see if the calculated concentrations are consistent.[7] |
Visualizations
Caption: Workflow for instrument calibration for this compound measurement.
Caption: Decision tree for troubleshooting this compound measurement issues.
References
- 1. anis.au.dk [anis.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution gas chromatographic-mass spectrometric method for the determination of unconjugated lignans and isoflavonoids in human feces, with preliminary results in omnivorous and vegetarian women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Validation of ELISAs for Isoflavones and this compound for Phytoestrogen Intake Assessment in the French Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calibration – an under-appreciated component in the analytical process of the medical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determinants of serum this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Explaining Interpersonal Variation in Plasma this compound Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution [mdpi.com]
- 19. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 21. Enzyme-linked Immunosorbent Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Minimizing degradation of enterolactone during sample storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enterolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound in biological samples during storage and handling, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of plasma or serum samples containing this compound?
For long-term storage (months to years), it is highly recommended to store plasma and serum samples at ultra-low temperatures, specifically at -80°C .[1] Analytical methods developed for quantifying this compound and its conjugates often store standard solutions and samples at -80°C to ensure stability.[1] While some studies have stored samples at -20°C or colder for shorter periods, storage at -80°C is the gold standard for minimizing degradation of various metabolites over extended durations.[2] Storing plasma at -80°C has been shown to keep most metabolites stable for up to five years, although some lipids and amino acids may still exhibit minor changes.[2]
Q2: Can I store my samples at -20°C for a short period?
Short-term storage at -20°C is generally acceptable for many common biochemical analytes.[3][4] However, for sensitive metabolites like this compound, -80°C is preferable even for shorter durations to guarantee stability.[4] If -80°C storage is not immediately available, samples should be frozen at -20°C as soon as possible after processing. Studies have shown that slower freezing, as typically occurs at -20°C compared to snap-freezing, can lead to more significant changes in metabolite levels.[5][6]
Q3: How do freeze-thaw cycles affect this compound concentrations?
Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the stability of many biological analytes. For this compound and its conjugates in plasma, stability has been confirmed through freeze-thaw cycle tests as part of analytical method validation, suggesting it is robust to a limited number of cycles.[1] However, as a best practice, it is crucial to minimize these cycles. To avoid repeated thawing of a bulk sample, it is recommended to divide the initial sample into smaller, single-use aliquots before freezing. This ensures that for each analysis, a fresh aliquot is used, preserving the integrity of the remaining samples.[7]
Q4: Should I protect my samples from light?
Yes. Although specific photodegradation kinetics for this compound are not well-documented in the context of sample storage, many related phenolic and hormone-like compounds are known to be light-sensitive.[8][9] Exposure to ambient or UV light can induce photo-chemical conversions and degradation.[8][10] Therefore, it is a critical best practice to store samples in amber or opaque tubes and to minimize exposure to light during all handling and processing steps.
Q5: Does the pH of the sample matter for this compound stability?
Yes, pH is a critical factor. While specific stability data across a wide pH range for this compound is limited, studies on related lignans and other metabolites indicate that pH can significantly influence stability. For instance, acidic hydrolysis during extraction can lead to the transformation of the this compound precursor secoisolariciresinol. For other compounds like melatonin, stability is highest in acidic conditions (pH 1-4) and decreases as the pH becomes more alkaline.[8] For urine samples intended for phytoestrogen analysis, a common practice is to acidify the sample with a preservative like ascorbic acid before freezing to improve stability.
Troubleshooting Guide
Issue: My measured this compound concentrations are lower than expected.
If you are observing unexpectedly low this compound levels, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Sample Degradation | Review your storage history. Were samples consistently stored at -80°C? Were they exposed to light or room temperature for extended periods? Were they subjected to multiple freeze-thaw cycles? Refer to the recommended protocols below. |
| Suboptimal Extraction | The efficiency of this compound extraction can be affected by the chosen solvent and pH. Acidic conditions, for example, can cause transformation of this compound precursors. Ensure your extraction protocol is validated for lignans. |
| Incomplete Hydrolysis | This compound in plasma and urine exists primarily as glucuronide and sulfate conjugates.[1] For measuring total this compound, a crucial step is the enzymatic hydrolysis to release the free form. Ensure your hydrolysis step (using enzymes like β-glucuronidase and sulfatase) is complete by optimizing enzyme concentration, incubation time, and temperature. |
| Analytical Issues | Calibrate your analytical instrument (e.g., LC-MS/MS) before each run. Verify the stability of your calibration standards and internal standards, which should also be stored at -80°C in appropriate solvents.[1] |
Issue: I'm observing high variability between sample replicates.
High variability can be indicative of inconsistent sample handling or degradation.
| Potential Cause | Recommended Action |
| Inconsistent Freeze-Thaw | Ensure that all aliquots for a given experiment have undergone the same number of freeze-thaw cycles (ideally, only one). |
| Pre-analytical Variables | Standardize the entire pre-analytical workflow, from blood collection and centrifugation to the time before freezing. Plasma should be separated from cells promptly to avoid ongoing cellular metabolism that can alter analyte concentrations.[3] |
| Matrix Effects | Inconsistent matrix effects in LC-MS/MS analysis can cause variability. Ensure proper sample cleanup and use a stable, isotope-labeled internal standard to correct for these effects. |
Data on Storage Conditions
While specific quantitative degradation data for this compound is sparse in the literature, the following table summarizes recommended storage conditions based on best practices for this compound and structurally related metabolites.
| Parameter | Condition | Rationale & Reference |
| Storage Temperature | -80°C (Long-term) -20°C (Short-term, < 1 month, not ideal) | Ultra-low temperatures are proven to be optimal for the long-term stability of a wide range of plasma metabolites.[2] this compound standards and samples for validated LC-MS/MS methods are stored at -80°C.[1] |
| Freeze-Thaw Cycles | Minimize to ≤ 3 cycles (ideally, one cycle) | While this compound shows robustness, repeated cycles degrade many biomolecules. Aliquoting is the best strategy to avoid this.[1] |
| Light Exposure | Protect from light (Use amber/opaque tubes) | Phenolic compounds are often light-sensitive. Protecting from light is a standard precaution to prevent photodegradation.[8][9] |
| pH (Urine) | Acidify with preservative (e.g., ascorbic acid) | Acidification can inhibit microbial growth and oxidative degradation of phytoestrogens during storage. |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Handling and Storage
This protocol is based on methodologies used in validated LC-MS/MS assays for this compound.[1]
-
Collection: Collect whole blood in appropriate tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum).
-
Processing: Separate plasma or serum from blood cells by centrifugation (e.g., 2000g for 10-15 minutes) as soon as possible, ideally within one hour of collection, to prevent ongoing cellular metabolism.[3]
-
Aliquoting: Immediately after separation, divide the plasma or serum into single-use, pre-labeled cryovials (amber or opaque). This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Freezing: For optimal stability, snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer. Slower freezing at -20°C may cause more significant changes in metabolite profiles.[5][6]
-
Storage: Store all aliquots at -80°C until analysis.
-
Thawing: When ready for analysis, thaw the required number of aliquots rapidly, for example, in a room temperature water bath.[5] Use the sample immediately after thawing and do not refreeze.
Visualizations
Workflow for Optimal Sample Preservation
The following diagram illustrates the recommended workflow from sample collection to storage to minimize this compound degradation.
Caption: Recommended workflow for this compound sample handling and storage.
Troubleshooting Logic for Low this compound Recovery
This diagram provides a logical path to troubleshoot potential causes of lower-than-expected this compound measurements.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. anis.au.dk [anis.au.dk]
- 2. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Kinetics of Somatostatin in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 9. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
Statistical methods to account for inter-individual variation in enterolactone levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enterolactone. It offers guidance on statistical methods to account for inter-individual variation and provides detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.
Issue 1: High Variability in this compound Levels Within the Same Treatment Group
| Potential Cause | Recommended Solution |
| Dietary Differences | Standardize the diet of study participants for a period before and during the sample collection phase. If not feasible, collect detailed dietary intake data using food frequency questionnaires or 24-hour dietary recalls and include dietary lignan intake as a covariate in the statistical analysis. |
| Gut Microbiota Composition | The gut microbiota is essential for converting dietary lignans into this compound.[1][2][3] Consider collecting fecal samples for microbiome analysis (e.g., 16S rRNA sequencing) to assess the abundance of key bacterial species involved in this conversion. This data can be used as a covariate or for stratifying participants. |
| Antibiotic Use | Recent antibiotic use can significantly alter the gut microbiota and reduce this compound production.[4] Screen participants for antibiotic use within the last 3-6 months and consider this as an exclusion criterion or a covariate in your analysis. |
| Inconsistent Sample Collection and Handling | Ensure strict adherence to a standardized protocol for sample collection, processing, and storage.[5][6][7][8] Document the time of day for collection, as diurnal variations may exist. |
Issue 2: Lower Than Expected this compound Concentrations
| Potential Cause | Recommended Solution |
| Low Lignan Intake in the Study Population | Assess the habitual dietary lignan intake of your study population. If it is generally low, consider a dietary intervention with lignan-rich foods (e.g., flaxseed) to stimulate this compound production.[9][10] |
| Inefficient Lignan Metabolism | A significant portion of the population may have a gut microbiome less efficient at producing this compound. Analyze for precursor lignans (e.g., secoisolariciresinol, matairesinol) in your samples to assess whether the issue is intake or conversion. |
| Sample Degradation | This compound conjugates can be unstable. Ensure samples are stored at -80°C and minimize freeze-thaw cycles.[6][7] Use appropriate preservatives if necessary. |
| Analytical Method Insensitivity | Verify that the limit of quantification (LOQ) of your analytical method is sufficient to detect the expected this compound concentrations in your study population. Consider using a more sensitive method like LC-MS/MS. |
Issue 3: Inconsistent Results Across Different Studies
| Potential Cause | Recommended Solution |
| Methodological Differences | Different analytical methods (e.g., LC-MS/MS, GC-MS, immunoassay) can yield different absolute concentrations.[11][12] When comparing or pooling data, ensure that the same analytical platform and protocol were used. If not, a cross-validation study may be necessary. |
| Population Heterogeneity | Factors such as age, sex, BMI, and ethnicity can influence this compound levels.[4][10][13] Ensure that the populations being compared are well-matched for these demographic variables. |
| Different Forms of this compound Measured | Assays may measure total this compound (after enzymatic deconjugation) or specific forms (free, glucuronidated, sulfated).[14] Clearly define which form of this compound is being reported. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to inter-individual variation in this compound levels?
A1: The main drivers of variation are:
-
Dietary Lignan Intake: The amount of lignan precursors consumed directly impacts this compound production.[4][9][15]
-
Gut Microbiota Composition and Activity: The presence and abundance of specific bacteria capable of converting lignans to this compound are crucial.[1][2][3]
-
Host Factors: Age, sex, and BMI have been shown to be associated with differing this compound concentrations.[4][10][13]
-
Medications: Antibiotic use can disrupt the gut microbiome and significantly reduce this compound production.[4]
-
Genetics: Host genetics may play a role in the metabolism and disposition of this compound.[11]
Q2: How can I statistically account for high inter-individual variation in my data?
A2: Linear mixed-effects models are a powerful approach. These models allow you to account for both fixed effects (e.g., treatment group, age, sex) and random effects (e.g., individual-specific variation). By including subject as a random effect, you can model the baseline differences between individuals and how each individual responds to the treatment over time. This approach can increase the statistical power to detect treatment effects in the presence of high inter-individual variability.
Q3: What is the best analytical method for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently considered the gold standard for its high sensitivity and specificity, allowing for the quantification of different forms of this compound and its metabolites.[14] Gas chromatography-mass spectrometry (GC-MS) is also a robust method. Immunoassays are available but may be subject to cross-reactivity and may not distinguish between this compound precursors and metabolites.[11]
Q4: What are the critical pre-analytical steps to ensure data quality?
A4: Careful sample collection and handling are paramount. Use standardized collection tubes, process samples promptly, and store them at -80°C to minimize degradation.[6][7] It is also crucial to collect detailed metadata from participants, including dietary habits, medication use, and demographic information.
Q5: Should I measure free this compound, its conjugates, or total this compound?
A5: In circulation, this compound is predominantly found as glucuronide and sulfate conjugates. Measuring total this compound after enzymatic hydrolysis of the conjugates provides a comprehensive measure of production. However, quantifying the individual forms can offer deeper insights into its metabolism and bioavailability.[14] The choice depends on your research question and the available analytical capabilities.
Data Presentation
Table 1: Summary of Factors Influencing Plasma this compound Concentrations
| Factor | Effect on this compound Levels | Reference(s) |
| Dietary Lignan Intake | Positive | [4][9][15] |
| Gut Microbiota Diversity | Positive | [1][3] |
| Antibiotic Use | Negative | [4] |
| Age | Positive | [4][13] |
| Sex (Female vs. Male) | Higher in Females | [4][9] |
| Body Mass Index (BMI) | Negative | [4][13] |
| Smoking | Negative | [13] |
| Alcohol Consumption | Positive | [9][13] |
| Caffeine Intake | Positive | [9] |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Plasma by LC-MS/MS
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution (e.g., d4-enterolactone).
-
Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 18 hours to deconjugate this compound.
-
Stop the reaction by adding 200 µL of acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Statistical Analysis using Linear Mixed-Effects Models in R
This protocol provides a conceptual guide and example R code for analyzing longitudinal this compound data.
-
Conceptual Framework:
-
Fixed Effects: These are the variables you are primarily interested in, such as the treatment group, time, and relevant covariates (e.g., age, BMI, dietary lignan intake).
-
Random Effects: These account for sources of variability that are not of primary interest but need to be controlled for, such as the inherent differences between study participants. A common approach is to include a random intercept for each subject, which allows the baseline this compound level to vary for each individual. A random slope can also be included to allow the effect of time to vary between individuals.
-
-
R Implementation using the lme4 package:
Mandatory Visualizations
Caption: Metabolic pathway of dietary lignans to this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Factors Explaining Interpersonal Variation in Plasma this compound Concentrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Specimen Collection | Foodborne outbreaks | CDC [cdc.gov]
- 6. idexxbioanalytics.com [idexxbioanalytics.com]
- 7. Collection, storage and shipment of specimens for laboratory diagnosis and interpretation of results - Surveillance Guidelines for Measles, Rubella and Congenital Rubella Syndrome in the WHO European Region - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. idexx.co.uk [idexx.co.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bcerp.org [bcerp.org]
- 11. This compound and breast cancer: methodological issues may contribute to conflicting results in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Novel metabolites of the mammalian lignans this compound and enterodiol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stud.epsilon.slu.se [stud.epsilon.slu.se]
Technical Support Center: Navigating Confounding Factors in Enterolactone Research
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in epidemiological studies of enterolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to confounding factors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding factors in epidemiological studies of this compound?
A1: Epidemiological studies of this compound are susceptible to a variety of confounding factors that can obscure the true relationship between this compound and health outcomes. These are broadly categorized as:
-
Dietary Factors: Since this compound is a metabolite of dietary lignans, overall diet is a major source of confounding. High lignan intake is often associated with a healthier dietary pattern, including high consumption of fiber, fruits, and vegetables. Specific dietary confounders include:
-
Lignan precursor intake (from sources like flaxseed, whole grains, nuts, and seeds)
-
Dietary fiber intake
-
Consumption of coffee, tea, and alcoholic beverages
-
Intake of other phytoestrogens (e.g., isoflavones)
-
-
Lifestyle and Demographic Factors: A healthy lifestyle is often correlated with higher this compound levels. Key confounders include:
-
Age and Sex: this compound levels can vary by age and sex.
-
Body Mass Index (BMI) and Obesity: Obesity has been associated with lower this compound concentrations.
-
Smoking Status: Smoking is linked to lower this compound levels.
-
Physical Activity: Higher levels of physical activity may be associated with healthier lifestyles that also lead to higher this compound.
-
-
Host-Specific Factors: Individual physiological differences significantly impact this compound production. These include:
-
Gut Microbiota Composition: The intestinal microflora are responsible for converting dietary lignans into this compound. The composition and activity of an individual's gut microbiome are critical determinants of this compound levels.
-
Antibiotic Use: The use of oral antimicrobials can significantly decrease serum this compound concentrations by altering the gut microbiota.[1][2]
-
Genetic Factors: Genetic variations may influence the metabolism of lignans and the activity of the gut microbiome.
-
Q2: Why do different studies on this compound and disease risk show conflicting results?
A2: The conflicting results in observational studies of this compound are often attributed to methodological issues and inadequate control of confounding factors.[3] Key reasons for discrepancies include:
-
Residual Confounding: Even after adjusting for known confounders, unmeasured or imprecisely measured factors can still bias the results.
-
Measurement Error: Inaccurate measurement of this compound levels or dietary intake of lignans can lead to misclassification of exposure.
-
Heterogeneity of Disease Subtypes: The effect of this compound may differ across various subtypes of a disease (e.g., estrogen receptor-positive vs. estrogen receptor-negative breast cancer).[3][4]
-
Differences in Study Design: Case-control studies have more frequently shown a protective association of this compound with breast cancer risk compared to prospective cohort studies.[3]
-
Population Differences: Variations in diet, lifestyle, and gut microbiota composition across different study populations can lead to different results.
Troubleshooting Guides
Problem: I suspect dietary factors are confounding my results. How can I control for this?
Solution: Controlling for dietary confounding is crucial. Here are several approaches:
-
Dietary Assessment: Use validated food frequency questionnaires (FFQs) or 24-hour dietary recalls to collect detailed information on the intake of lignan-rich foods, fiber, and other potential dietary confounders.
-
Statistical Adjustment: In your statistical analysis, include dietary variables (e.g., fiber intake, consumption of fruits and vegetables, coffee, tea, alcohol) as covariates in a multivariate regression model. This allows you to estimate the association between this compound and the outcome while statistically holding these dietary factors constant.
-
Stratification: Stratify your analysis by levels of dietary factors (e.g., high vs. low fiber intake) to examine the this compound-disease association within each stratum. If the association is consistent across strata, you can report a pooled, adjusted estimate.
Problem: My study includes participants with a history of antibiotic use. How should I handle this?
Solution: Antibiotic use can significantly lower this compound levels and is a critical confounder to address.
-
Collect Data on Antibiotic Use: In your study questionnaires, include detailed questions about the history of antibiotic use, including the type of antibiotic, timing, and duration of treatment.
-
Exclusion Criteria: Consider excluding participants with recent antibiotic use (e.g., within the last 3-6 months) from your primary analysis.
-
Sensitivity Analysis: Perform a sensitivity analysis by comparing the results of the full study population with a sub-group that has not recently used antibiotics to assess the impact of this confounder.
-
Statistical Adjustment: If exclusion is not feasible, include antibiotic use as a covariate in your multivariate models.
Data Presentation: Impact of Confounding Factors
The following tables summarize quantitative data on the impact of key confounding factors on this compound levels and its association with disease risk.
Table 1: Effect of Antibiotic Use on Serum this compound Concentrations
| Study Population | Antibiotic Use Status | Mean Serum this compound (nmol/L) | Standard Deviation (SD) |
| Finnish Men & Women | Non-users | 19.3 | 16.1 |
| Users (within 12-16 months) | 16.4 | 14.3 | |
| Finnish Men | Non-users | 17.7 | 14.0 |
| Users (within 12-16 months) | 14.4 | 13.0 | |
| Finnish Women | Non-users | 20.9 | 18.0 |
| Users (within 12-16 months) | 17.6 | 15.0 |
Source: Adapted from a study on the impact of oral antimicrobials on serum this compound.[1]
Table 2: Association Between Serum this compound and Breast Cancer Risk (Adjusted vs. Unadjusted)
| Study | Comparison | Unadjusted Odds Ratio (95% CI) | Adjusted Odds Ratio (95% CI)* |
| Pietinen et al. | Highest vs. Lowest Quintile | Not Reported | 0.38 (0.18-0.77) |
| Pasanen et al. | Quartile 2 vs. 1 | 1.67 (0.95-2.95) | Not Reported |
| Quartile 3 vs. 1 | 1.71 (0.96-3.06) | Not Reported | |
| Quartile 4 vs. 1 | 1.30 (0.73-2.31) | Not Reported |
*Adjusted for known risk factors for breast cancer. Sources: Pietinen et al.[5], Pasanen et al.[6]
Table 3: Impact of Dietary Fiber on Cardiovascular Disease Risk
| Study Type | Increase in Daily Fiber Intake | Reduction in Cardiovascular Disease Risk (RR) |
| Meta-analysis | 7 grams | 0.91 |
RR = Risk Ratio. This demonstrates how a factor often associated with high this compound levels (high fiber intake) independently influences a health outcome.[7]
Experimental Protocols
Protocol 1: Controlling for Confounding using Matching in a Case-Control Study
Objective: To select a control group that is comparable to the case group with respect to key confounding variables.
Methodology:
-
Define Cases: Clearly define the criteria for including cases (e.g., newly diagnosed with a specific disease).
-
Identify Potential Confounders: Identify the primary confounding factors to be matched (e.g., age, sex, smoking status).
-
Individual Matching:
-
For each case, select one or more controls from the same source population.
-
Match controls to cases based on the selected confounding variables. For example, for a 55-year-old female case who is a current smoker, select a 55-year-old female control who is also a current smoker.
-
-
Frequency Matching:
-
Determine the distribution of the matching variables among the cases.
-
Select a group of controls with the same overall distribution of these variables. For instance, if 30% of your cases are in the 50-59 age group, select controls so that 30% of them are also in this age group.
-
-
Data Analysis: Use statistical methods appropriate for matched data, such as conditional logistic regression, to analyze the association between this compound and the disease.[8]
Protocol 2: Controlling for Confounding using Stratification
Objective: To examine the association between this compound and an outcome within different subgroups (strata) of a confounding variable.
Methodology:
-
Identify the Primary Confounder: Select a strong potential confounder (e.g., dietary fiber intake).
-
Create Strata: Divide the study population into distinct strata based on the confounder. For example, create three strata for dietary fiber intake: low (<15 g/day ), medium (15-25 g/day ), and high (>25 g/day ).
-
Calculate Stratum-Specific Effect Estimates: Within each stratum, calculate the measure of association (e.g., odds ratio or relative risk) between this compound levels and the outcome.
-
Assess for Homogeneity: Compare the effect estimates across the strata. If they are similar, it suggests the confounder was indeed a confounding factor, and a pooled, adjusted estimate can be calculated. The Mantel-Haenszel method can be used for this.[10][11]
-
Identify Effect Modification: If the effect estimates are substantially different across strata, this indicates effect modification, meaning the confounder modifies the effect of this compound on the outcome. In this case, report the stratum-specific estimates separately.
Protocol 3: Controlling for Confounding using Multivariate Regression Analysis
Objective: To statistically adjust for multiple confounding variables simultaneously.
Methodology:
-
Variable Selection: Identify all potential confounding variables based on prior literature and biological plausibility.
-
Model Building:
-
Choose the appropriate regression model based on the outcome variable (e.g., logistic regression for a binary outcome like disease presence/absence, Cox proportional hazards regression for time-to-event data).
-
Include this compound as the primary exposure variable and the selected confounding variables as covariates in the model.
-
-
Model Assumptions: Check the assumptions of the chosen regression model (e.g., linearity in the logit for logistic regression).
-
Interpretation: The coefficient for the this compound variable in the final model represents the association between this compound and the outcome, adjusted for the effects of all other variables included in the model.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Use of oral antimicrobials decreases serum this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and breast cancer: methodological issues may contribute to conflicting results in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma this compound and breast cancer incidence by estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum this compound and risk of breast cancer: a case-control study in eastern Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum this compound concentration is not associated with breast cancer risk in a nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Introduction to Matching in Case-Control and Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodology Series Module 2: Case-control Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating Dietary Lignan Intake: A Comparative Guide to Food Frequency Questionnaires and Serum Enterolactone Levels
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dietary intake is paramount in nutritional epidemiology and the development of diet-based therapeutic strategies. Lignans, a group of polyphenols found in plant-based foods, and their primary metabolite, enterolactone, have garnered significant interest for their potential roles in hormone-related cancers and cardiovascular health. Food Frequency Questionnaires (FFQs) are a common tool for estimating dietary lignan intake in large-scale studies, but their validity is crucial. This guide provides a comprehensive comparison of various FFQ validation studies that have utilized serum this compound as an objective biomarker, offering insights into the performance of different FFQs and detailed experimental protocols.
Comparative Performance of Food Frequency Questionnaires
The validity of an FFQ for assessing lignan intake is typically determined by correlating the estimated dietary lignan intake from the questionnaire with the concentration of this compound in serum or plasma. The following table summarizes the key findings from several validation studies.
| Study (Year) | FFQ Description | Study Population | N | Serum this compound Measurement Method | Correlation Coefficient (r) with Serum this compound |
| Lin et al. (2013) | FFQ-97: 93 food items | Swedish women, aged 55-75 years | 135 | Time-Resolved Fluoroimmunoassay (TR-FIA) | 0.22 (energy-adjusted)[1][2][3][4] |
| FFQ-87: 67 food items | 0.09 (energy-adjusted)[1][2][3][4] | ||||
| Kilkkinen et al. (2003) | Not specified in detail, focused on secoisolariciresinol and matairesinol intake | Finnish men and women | 1784 | Not specified in detail | 0.19 (for 24-hour recalls)[1][2] |
| Hedelin et al. (as cited in Lin et al., 2012) | Not specified in detail | Swedish men | Not specified | Not specified | 0.19 [1][2] |
| Bhakta et al. (as cited in Lin et al., 2012) | Not specified in detail | English women | 140 | Not specified | 0.10 [2] |
| Another English Study (as cited in Lin et al., 2012) | Not specified in detail | Not specified | Not specified | Not specified | No significant correlation[1][2] |
Key Observations:
-
The comprehensiveness of the FFQ, in terms of the number of lignan-containing food items, appears to influence its validity. The FFQ-97 with more food items demonstrated a significantly higher correlation with serum this compound compared to the shorter FFQ-87 in the same study population[1][2][3][4].
-
The correlation coefficients observed in these studies are generally modest, ranging from non-significant to around 0.22. This suggests that while FFQs can be a useful tool for ranking individuals according to their lignan intake, they may not provide a precise quantitative estimate of absolute intake.
-
Factors such as individual differences in gut microbiota composition and metabolism can influence the conversion of dietary lignans to this compound, contributing to the modest correlations observed[5].
Experimental Protocols
FFQ Administration and Dietary Lignan Intake Assessment
The general protocol for assessing dietary lignan intake using an FFQ involves the following steps:
-
Questionnaire Administration: Participants are asked to report the frequency of consumption of a list of specific food items over a defined period (e.g., the past year). The FFQ should be designed to include major dietary sources of lignans.
-
Quantification of Food Intake: The reported frequency of consumption for each food item is multiplied by a standard portion size to estimate the daily intake of that food.
-
Lignan Database: The intake of each food item is then multiplied by its corresponding lignan content, which is obtained from a comprehensive food composition database. The total dietary lignan intake is calculated by summing the intake from all food items.
-
Energy Adjustment: Total lignan intake is often adjusted for total energy intake to reduce measurement error and to reflect the composition of the diet independent of the total amount of food consumed.
Serum this compound Measurement: Time-Resolved Fluoroimmunoassay (TR-FIA)
Time-Resolved Fluoroimmunoassay (TR-FIA) is a highly sensitive method used to quantify serum this compound levels. The following protocol provides a general overview of the steps involved, based on the methodology developed by Adlercreutz and colleagues[6].
-
Sample Preparation:
-
Serum or plasma samples are collected from participants.
-
Enzymatic hydrolysis is performed to release this compound from its conjugated forms (glucuronides and sulfates). This typically involves incubation with β-glucuronidase and sulfatase.
-
-
Extraction:
-
The hydrolyzed samples are extracted with an organic solvent, such as diethyl ether, to isolate the free this compound.
-
The organic phase is then evaporated to dryness.
-
-
Immunoassay:
-
The dried extract is reconstituted in an assay buffer.
-
The assay is performed in microtiter plates coated with an antibody specific to this compound.
-
A known amount of europium-labeled this compound (tracer) is added to the wells along with the sample extract.
-
The this compound in the sample competes with the europium-labeled this compound for binding to the antibody on the plate.
-
-
Detection:
-
After an incubation period, the unbound components are washed away.
-
An enhancement solution is added to dissociate the europium ions from the tracer and form a new, highly fluorescent chelate.
-
The fluorescence is measured using a time-resolved fluorometer. The intensity of the fluorescence is inversely proportional to the concentration of this compound in the sample.
-
-
Quantification:
-
A standard curve is generated using known concentrations of this compound.
-
The concentration of this compound in the samples is determined by interpolating their fluorescence readings from the standard curve.
-
Visualizing the Validation Workflow and Biochemical Pathway
To further elucidate the processes involved in validating FFQ data with serum this compound levels, the following diagrams, generated using Graphviz, illustrate the key workflows and biological pathways.
Caption: Workflow for validating a Food Frequency Questionnaire (FFQ).
Caption: Biochemical pathway of this compound formation from dietary lignans.
References
- 1. cambridge.org [cambridge.org]
- 2. Validation of FFQ-based assessment of dietary lignans compared with serum this compound in Swedish women | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Validation of FFQ-based assessment of dietary lignans compared with serum this compound in Swedish women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-resolved fluoroimmunoassay for plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterolactone vs. Enterodiol: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterolactone (ENL) and enterodiol (END) are mammalian lignans produced by the gut microbiota from plant-based precursors found in foods such as flaxseed, whole grains, and vegetables.[1][2][3] As phytoestrogens, they exhibit a structural similarity to endogenous estrogens, allowing them to interact with estrogen receptors and modulate various physiological processes.[4] This has led to extensive research into their potential roles in the prevention and treatment of hormone-dependent cancers, inflammatory diseases, and other chronic conditions.[5][6][7] While often studied together, this compound and enterodiol possess distinct biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in understanding their differential effects and potential therapeutic applications.
Comparative Biological Activities
The biological efficacy of this compound and enterodiol varies significantly across different experimental models. Generally, this compound is found to be the more potent of the two lignans in several key biological activities.
Anticancer Activity
Both this compound and enterodiol have demonstrated anticancer properties; however, studies consistently show that this compound exerts stronger inhibitory effects on cancer cell proliferation, invasion, and metastasis.[5][8][9]
| Biological Effect | Cancer Type | This compound (ENL) | Enterodiol (END) | Key Findings | Reference |
| Cell Proliferation | Ovarian Cancer (ES-2 cells) | More effective; inhibits growth in a dose- and time-dependent manner at concentrations up to 10⁻⁵ mol/L. | Inhibits growth only at high concentrations (10⁻³ mol/L). | ENL shows superior and more consistent inhibition of cancer cell growth. | [5] |
| Cell Proliferation | Prostate Cancer (LNCaP, PC-3, DU-145 cells) | More potent in decreasing cell viability. | Significantly decreases cell viability, but less potent than ENL. | ENL is a more potent inhibitor of prostate cancer cell viability. | [10] |
| Tumor Growth (in vivo) | Ovarian Cancer (Xenograft in nude mice) | 0.1 mg/kg and 1 mg/kg doses markedly suppressed tumor growth with fewer side effects. | 1 mg/kg dose suppressed tumor growth but was associated with serious side effects. | ENL has a better safety profile and higher anticancer activity in vivo. | [8][9] |
| Cell Invasion & Migration | Ovarian Cancer (ES-2 cells) | High doses obviously inhibit invasion and metastasis. | High doses obviously inhibit invasion and metastasis. | Both show inhibitory effects at high concentrations. | [5][9] |
Estrogenic and Antiestrogenic Activity
As phytoestrogens, both compounds can bind to estrogen receptors (ERs), exhibiting either estrogenic (agonist) or antiestrogenic (antagonist) effects depending on the concentration and cellular context.[2][3] Their interaction with ERα and ERβ is a key mechanism underlying their effects on hormone-dependent cancers.
| Biological Effect | Receptor/Cell Line | This compound (ENL) | Enterodiol (END) | Key Findings | Reference |
| ERα Transcriptional Activation | Breast Cancer (MCF-7 cells) | Less efficient in inducing AF-1, acts predominantly through AF-2. | Induces ERα transcriptional activation through both transactivation functions AF-1 and AF-2, similar to 17β-estradiol (E2). | END acts as a fuller ERα agonist compared to ENL. | [1][11] |
| ERβ Transcriptional Activation | Breast Cancer (MCF-7 cells) | Shows distinct properties for transactivation. | Shows distinct properties for transactivation. | Both modulate ERβ, but with different characteristics. | [1][11] |
| Competition with E2 | Estrogen Receptors | Competes with 17β-estradiol (E2) for ER binding. | Competes with 17β-estradiol (E2) for ER binding. | This competition is a proposed mechanism for their protective effects in hormone-dependent cancers. | [2] |
| Aromatase Inhibition | Enzyme Activity | Inhibits aromatase, an enzyme involved in estrogen production. | Inhibits aromatase. | This activity contributes to their potential to protect against breast cancer. | [12] |
Antioxidant Activity
This compound and enterodiol possess antioxidant properties, although they are generally weaker than their plant precursors.[13] Their ability to scavenge free radicals contributes to their protective effects against oxidative stress-induced cellular damage.
| Assay | This compound (ENL) | Enterodiol (END) | Key Findings | Reference |
| DPPH Radical Scavenging | Inactive at 25-200µM. IC₅₀: 932.167 µg/mL. | Inactive at 25-200µM. IC₅₀: 770.164 µg/mL. | Both are very weak DPPH radical scavengers compared to their precursors. | [13][14] |
| ABTS Radical Scavenging | IC₅₀: 14.146 µg/mL | IC₅₀: 13.378 µg/mL | Both show moderate ABTS radical scavenging activity. | [13] |
| AAPH-induced DNA Damage | Less effective than precursors. | Less effective than precursors. | Efficacy is lower than their plant precursors, SDG and SECO. | [14] |
| AAPH-induced Lipid Peroxidation | Showed some efficacy. | Showed some efficacy. | Both contribute to the reduction of lipid peroxidation. | [5][14] |
Immunomodulatory Activity
Both lignans can modulate the immune response, primarily through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation.
| Biological Effect | Cell Line | This compound (ENL) | Enterodiol (END) | Key Findings | Reference |
| Cell Proliferation & Cytokine Production | Human Peripheral Blood Lymphocytes | More active in inhibiting cell proliferation and cytokine production in a dose-related manner. | Inhibits cell proliferation and cytokine production. | ENL is the more potent immunomodulator. | [6] |
| NF-κB Activation | THP-1 cells | Prevents I-κB degradation and NF-κB activation. | Prevents I-κB degradation and NF-κB activation. | Both lignans inhibit this key inflammatory pathway. | [6] |
Signaling Pathways Modulated by this compound and Enterodiol
This compound and enterodiol exert their biological effects by modulating several key signaling pathways. While both can initiate similar signaling cascades, the downstream effects can differ, with this compound often showing more pronounced effects on specific cell functions.[15][16]
Estrogen Receptor (ER) Signaling
Both ENL and END can initiate estrogen signaling through both genomic and non-genomic pathways. They bind to estrogen receptors, leading to the activation of downstream targets. However, their differential effects on ERα transactivation functions (AF-1 and AF-2) lead to distinct physiological outcomes.[1][11]
Caption: Estrogen Receptor (ER) Signaling Pathway modulated by this compound and Enterodiol.
PI3K/Akt and MAPK/ERK Signaling Pathways
Both this compound and enterodiol activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.[15][16] In prostate cancer cells, this compound has been shown to inhibit the IGF-1R signaling pathway, which in turn suppresses downstream PI3K/Akt and MAPK/ERK activation, leading to cell cycle arrest.[10]
Caption: Inhibition of IGF-1R Signaling by this compound in Prostate Cancer Cells.
NF-κB Signaling Pathway
In immune cells, both lignans have been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, I-κB. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α.[6]
Caption: Inhibition of NF-κB Signaling by this compound and Enterodiol.
Experimental Protocols
The following are summaries of methodologies for key experiments cited in the comparison of this compound and enterodiol.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound and enterodiol on the viability and proliferation of cancer cells.
-
Methodology:
-
Cells (e.g., ES-2 ovarian cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound, enterodiol, or a vehicle control.
-
Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control group.
-
Cell Invasion Assay (Transwell Assay)
-
Objective: To evaluate the effect of this compound and enterodiol on the invasive potential of cancer cells.
-
Methodology:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel to mimic the extracellular matrix.
-
Cancer cells, pre-treated with this compound, enterodiol, or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
The number of invading cells is counted under a microscope in several random fields.
-
Western Blotting for Signaling Protein Analysis
-
Objective: To determine the effect of this compound and enterodiol on the expression and phosphorylation status of key proteins in signaling pathways (e.g., Akt, ERK).
-
Methodology:
-
Cells are treated with this compound, enterodiol, or a vehicle control for a specific duration.
-
Cells are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-total-Akt).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Antioxidant Capacity Assays (DPPH and ABTS)
-
Objective: To measure the free radical scavenging activity of this compound and enterodiol.
-
Methodology (DPPH Assay):
-
A solution of DPPH (1,1-diphenyl-2-picrylhydrazyl) in a solvent (e.g., methanol) is prepared.
-
Various concentrations of this compound and enterodiol are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The reduction of the DPPH radical by the antioxidants results in a color change from purple to yellow, which is measured as a decrease in absorbance at a specific wavelength (e.g., 517 nm).
-
The scavenging activity is calculated as a percentage of DPPH discoloration.
-
-
Methodology (ABTS Assay):
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with an oxidizing agent (e.g., potassium persulfate).
-
The ABTS•+ solution is diluted to a specific absorbance.
-
Various concentrations of this compound and enterodiol are added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a specific incubation time.
-
The antioxidant activity is typically expressed as Trolox equivalents.
-
Conclusion
These findings underscore the importance of evaluating this compound and enterodiol as distinct molecular entities in preclinical and clinical research. For drug development professionals, this compound may represent a more promising candidate for therapeutic applications, particularly in oncology. Future research should continue to elucidate the specific molecular mechanisms that drive the differential activities of these two important mammalian lignans.
References
- 1. Enterodiol and this compound, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian phytoestrogens: enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bcerp.org [bcerp.org]
- 5. This compound has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant activities of the flaxseed lignan secoisolariciresinol diglucoside, its aglycone secoisolariciresinol and the mammalian lignans enterodiol and this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
A Comparative Guide to the Analytical Cross-Validation of Enterolactone
For researchers, scientists, and drug development professionals, the accurate quantification of enterolactone, a key mammalian lignan metabolite, is crucial for studies ranging from nutrition and cancer prevention to drug development. This guide provides a comprehensive cross-validation of the three primary analytical methods used for this compound determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. Detailed experimental protocols for each method are also provided.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters for LC-MS/MS, GC-MS, and ELISA.
| Performance Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Linearity (R²) | > 0.99 | > 0.99 (with appropriate internal standards) | Typically non-linear (4- or 5-parameter logistic curve fit) |
| Limit of Quantification (LOQ) | 0.024 ng/mL[1] | ~0.1 ng/mL (estimated) | ~0.07 ng/mL[2] |
| Precision (%RSD) | Intra-batch: < 10%[3]; Inter-batch: < 15%[3] | Intra-assay: 3.1-9.6%; Inter-assay: 7.0-21.2%[2] | Intra-assay: < 10%; Inter-assay: < 15% |
| Accuracy (Recovery %) | 90-110% | 95.5-105.5%[2] | 85-115% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | High (based on mass spectra and retention time) | Moderate (potential for cross-reactivity) |
| Sample Throughput | High | Moderate | High |
| Derivatization Required | No | Yes | No |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the cross-validation process and the analytical procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the cross-validation of this compound analytical methods.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct and sensitive quantification of this compound and its conjugates in biological matrices.
a. Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard solution (e.g., ¹³C₃-enterolactone).
-
For total this compound measurement, enzymatic hydrolysis is performed using β-glucuronidase/sulfatase at 37°C.
-
Proteins are precipitated by adding acetonitrile, followed by centrifugation.
-
The supernatant is transferred and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent (e.g., 50% methanol in water) for injection.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For example, for this compound, the transition m/z 297.1 -> 253.1 could be used.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for this compound analysis but requires a derivatization step to increase the volatility of the analyte.
a. Sample Preparation and Derivatization:
-
Internal standard (e.g., deuterated this compound) is added to the sample.
-
For total this compound, enzymatic hydrolysis is performed.
-
The sample is extracted using an organic solvent (e.g., diethyl ether).
-
The extract is dried, and the residue is derivatized. A common derivatization procedure is silylation, using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
The derivatized sample is then injected into the GC-MS.
b. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on antigen-antibody recognition, suitable for screening large numbers of samples.
a. Sample Preparation:
-
Samples (plasma, serum, or urine) are diluted with the assay buffer provided in the kit.
-
For plasma or serum, a protein precipitation step with ethanol may be required, followed by centrifugation.[2]
-
The supernatant is then used in the assay.
b. Assay Procedure (Competitive ELISA):
-
Standards and prepared samples are added to a microplate pre-coated with an this compound antibody.
-
An enzyme-conjugated this compound (tracer) is added, which competes with the this compound in the sample for binding to the antibody.
-
The plate is incubated, and then washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
c. Data Analysis:
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations using a four or five-parameter logistic curve fit.
-
The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve.
References
- 1. anis.au.dk [anis.au.dk]
- 2. Isotope dilution gas chromatographic-mass spectrometric method for the determination of isoflavonoids, coumestrol, and lignans in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Enterolactone and Other Phytoestrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of enterolactone against other prominent phytoestrogens, primarily the isoflavones genistein and daidzein, and its direct precursor, enterodiol. The comparison is supported by experimental data on receptor binding, antiproliferative activity, and bioavailability, with detailed protocols for key assays.
Introduction to this compound and Phytoestrogens
Phytoestrogens are plant-derived compounds that can mimic or modulate the action of endogenous estrogens due to their structural similarity to 17β-estradiol.[1][2] They are broadly classified into isoflavones, lignans, coumestans, and stilbenes. This compound (ENL) is a mammalian lignan, not directly consumed from plants, but produced in the colon by the intestinal microflora from plant lignan precursors like secoisolariciresinol and matairesinol, which are abundant in flaxseed, whole grains, and vegetables.[1][2][3] Isoflavones, such as genistein and daidzein, are found predominantly in soy products.[4]
These compounds have garnered significant interest for their potential roles in mitigating hormone-dependent diseases, including breast and prostate cancers.[2][4] Their efficacy, however, is not uniform and depends on factors like binding affinity to estrogen receptors (ERs), bioavailability, and their influence on cellular signaling pathways.[3][5] This guide focuses on dissecting these differences to inform research and development.
Metabolic Pathway of Lignans to this compound
The production of this compound is a multi-step process reliant on gut microbiota. Plant lignans, consumed as precursors, are metabolized into the active mammalian lignans, enterodiol (END) and this compound (ENL).[6] Enterodiol is an intermediate that can be further oxidized to form this compound.[3] This biotransformation is a critical step, as the resulting mammalian lignans are more biologically active than their plant-based precursors.
Caption: Metabolic conversion of dietary plant lignans to enterodiol and this compound by gut bacteria.
Quantitative Comparison of Efficacy
The following tables summarize key performance indicators for this compound and other phytoestrogens based on available experimental data.
Table 1: Estrogen Receptor (ER) Binding Affinity
The ability of a phytoestrogen to elicit an estrogenic or anti-estrogenic response is largely dependent on its affinity for estrogen receptors, ERα and ERβ. Relative Binding Affinity (RBA) is typically measured against 17β-estradiol (E2), which is set at 100%.
| Compound | Receptor Preference | Relative Binding Affinity (RBA % of E2) | Source |
| This compound | ERα | Low (exact RBA varies, generally <1%) | [7][8][9] |
| Genistein | ERβ | Moderate (0.3 - 5%) | [10] |
| Daidzein | ERβ | Low to Moderate | [9] |
| Enterodiol | ERα | Lower than this compound | [2][3] |
Note: RBA values can vary significantly between different assay systems.
This compound shows a binding preference for ERα.[8][9] While its binding affinity is generally low compared to estradiol, it can be present in the body at much higher concentrations, allowing it to exert significant biological effects.[1]
Table 2: In Vitro Antiproliferative Efficacy
The potential of phytoestrogens to inhibit cancer cell growth is a key area of research. This is often tested on hormone-dependent cancer cell lines like MCF-7 (breast) and PC-3 (prostate).
| Compound | Cell Line | Effect | Concentration | Source |
| This compound | PC-3 (Prostate) | Inhibition of proliferation & migration | 20–60 μmol/L | [11] |
| MCF-7 (Breast) | Proliferative | 0.5–2 μmol/L | [12] | |
| MCF-7 (Breast) | Inhibitory | >10 μmol/L | [12] | |
| ES-2 (Ovarian) | Inhibition of proliferation | 10⁻⁵ to 10⁻³ mol/L | [13] | |
| Enterodiol | ES-2 (Ovarian) | Inhibition of proliferation | 10⁻³ mol/L | [13] |
| Genistein | Various | Antiproliferative | Varies | [14] |
| Daidzein | MCF-7 (Breast) | Antiproliferative | 5-75 µg/mL | [15] |
This compound exhibits a biphasic effect in MCF-7 breast cancer cells, stimulating growth at lower, physiologically relevant concentrations and inhibiting it at higher pharmacological doses.[12] Crucially, it inhibits the proliferative effect of estradiol when co-administered.[12] In ovarian and prostate cancer cells, it consistently demonstrates antiproliferative effects.[11][13] Studies comparing this compound to its precursor, enterodiol, have found this compound to be the more potent anticancer agent.[11][13][16]
Table 3: Bioavailability and Metabolism
Bioavailability is a critical determinant of in vivo efficacy. It is influenced by absorption, metabolism by gut bacteria, and subsequent processing in the liver.[4][5]
| Compound | Key Precursors | Typical Serum Levels (Western Diet) | Metabolic Notes | Source |
| This compound | Lignans (from flax, grains) | Often the highest among phytoestrogens | Production is highly variable between individuals, dependent on gut flora. Persists in plasma for ~24 hours. | [1][4][17] |
| Genistein | Isoflavones (from soy) | Lower than this compound in non-soy-rich diets | Absorbed as aglycone after hydrolysis of glucosides by gut bacteria. | [4][17] |
| Daidzein | Isoflavones (from soy) | Lower than this compound in non-soy-rich diets | Can be metabolized to equol, but this is subject to large interindividual variation. | [4][5] |
In populations consuming a typical Western diet, this compound is often detected at the highest median concentration compared to other phytoestrogens like genistein and daidzein.[1]
Signaling Pathways
This compound and other phytoestrogens can activate both genomic and non-genomic estrogen signaling pathways. The genomic pathway involves the binding of the phytoestrogen to ERs in the nucleus, leading to changes in gene transcription. The non-genomic pathway involves rapid signaling cascades initiated from membrane-associated ERs, such as the activation of MAPK/Erk and PI3K/Akt pathways.[18][19]
While various lignans can initiate these pathways, studies show that this compound specifically directs downstream cellular functions related to cell cycle progression and chemokine secretion.[18][19] Furthermore, this compound has been shown to inhibit the IGF-1 receptor signaling pathway in prostate cancer cells, a mechanism distinct from its ER-mediated effects.[11]
Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways activated by phytoestrogens.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reproducible data in phytoestrogen research.[20]
Estrogen Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 (concentration of a competitor that inhibits 50% of radioligand binding) and the Relative Binding Affinity (RBA) of a phytoestrogen.
Materials:
-
Rat Uterine Cytosol (source of ERs)
-
Radioligand: [3H]-17β-estradiol ([3H]-E2)
-
Test Compounds (this compound, Genistein, etc.)
-
Assay Buffer (e.g., TEDG buffer)
-
Hydroxyapatite (HAP) slurry or Dextran-coated charcoal (DCC) to separate bound and unbound ligand
-
Scintillation fluid and counter
Methodology:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged at 105,000 x g to obtain the cytosolic fraction containing the ERs.[21]
-
Competitive Binding Incubation: A constant concentration of [3H]-E2 (e.g., 0.5-1.0 nM) and a standardized amount of uterine cytosol protein (e.g., 50-100 µg) are incubated with increasing concentrations of the unlabeled test compound in a series of tubes.[21]
-
Equilibrium: The mixture is incubated (e.g., 18-24 hours at 4°C) to reach binding equilibrium.
-
Separation: HAP slurry or DCC is added to each tube to separate the receptor-bound [3H]-E2 from the free (unbound) [3H]-E2. The mixture is centrifuged, and the supernatant (with DCC) or the pellet (with HAP) containing the bound fraction is isolated.
-
Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of [3H]-E2 binding against the log concentration of the test compound. The IC50 is determined from this curve. The RBA is calculated as: (IC50 of E2 / IC50 of test compound) x 100.
Caption: Key steps in an estrogen receptor competitive binding assay workflow.
Cell Proliferation Assay (WST-1 Method)
This colorimetric assay measures cell viability and proliferation based on the cleavage of a tetrazolium salt (WST-1) to formazan by mitochondrial dehydrogenases in viable cells.
Objective: To determine the effect of a phytoestrogen on the proliferation of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Hormone-depleted medium (using dextran-coated charcoal-stripped FBS, DC-FBS)
-
Test Compounds
-
WST-1 reagent
-
96-well microplate
-
Plate reader (450 nm)
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a predetermined density (e.g., 1x10³ cells/well) in medium containing 10% FBS and allowed to attach for 24 hours.[15][22]
-
Hormone Deprivation: The medium is replaced with a medium containing 10% DC-FBS to remove endogenous estrogens and synchronize the cells. This "starvation" period is critical and can last 24-72 hours.[15][20]
-
Treatment: The starvation medium is removed, and fresh DC-FBS medium containing various concentrations of the test phytoestrogen (or vehicle control) is added.
-
Incubation: Cells are incubated for a defined period (e.g., 2-4 days) to allow for proliferation.[15]
-
WST-1 Addition: WST-1 reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance of the formazan product is measured at ~450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background.[15]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are expressed as a percentage of the vehicle-treated control.
Conclusion
This compound demonstrates a distinct and potent profile compared to other phytoestrogens.
-
Higher Potency than Precursors: this compound is consistently more biologically active than its direct precursor, enterodiol, in antiproliferative assays.[13][16]
-
Distinct Activity from Isoflavones: While often having a lower direct ER binding affinity than genistein, this compound's efficacy is significant due to its typically higher bioavailability in Western populations and its engagement of multiple signaling pathways, including the inhibition of IGF-1R.[1][11]
-
Dose-Dependent and Context-Specific Effects: The efficacy of this compound can be biphasic, as seen in MCF-7 cells, highlighting the importance of concentration in determining its biological outcome.[12] Its ability to counteract the proliferative effects of estradiol suggests a potential role as a selective estrogen receptor modulator (SERM).[12]
For researchers and drug development professionals, this compound represents a compelling molecule whose unique metabolic origin and multifaceted mechanisms of action warrant further investigation. Its superior potency over its precursors and distinct profile from isoflavones make it a prime candidate for development in chemoprevention and hormonal therapy strategies.
References
- 1. bcerp.org [bcerp.org]
- 2. Mammalian phytoestrogens: enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bioavailability of phyto-oestrogens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. cambridge.org [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of relative binding affinities of endocrine active compounds to fathead minnow and rainbow trout estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. This compound has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Changes in serum this compound, genistein, and daidzein in a dietary intervention study in Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]
- 19. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. digital.wpi.edu [digital.wpi.edu]
A Comparative Analysis of Enterolactone Levels Across Diverse Global Populations
For Researchers, Scientists, and Drug Development Professionals
Enterolactone, a key mammalian lignan derived from the metabolism of plant-based precursors by the gut microbiota, has garnered significant attention for its potential role in human health, including its association with reduced risks of certain cancers and cardiovascular diseases. This guide provides a comparative overview of this compound concentrations in various global populations, offering insights into how dietary habits and geographical locations may influence its production. The presented data, experimental methodologies, and pathway visualizations are intended to support further research and drug development endeavors in this field.
Quantitative Data on this compound Levels
The following tables summarize serum and urinary this compound concentrations observed in different populations. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methods, and the inherent variability of gut microbiome composition and dietary intake among individuals.
Table 1: Comparative Serum this compound Concentrations in Different Populations
| Population | Sample Type | Mean/Median this compound Concentration (nmol/L) | Key Findings & Reference |
| Finnish Men | Serum | Median: 13.8 | This compound levels were found to vary widely within the population. |
| Finnish Women | Serum | Median: 16.6 | Women exhibited slightly higher median this compound levels compared to men in this cohort. |
| Japanese Men (>40 yrs) | Serum | Similar to UK population | Despite significant differences in isoflavone levels, this compound concentrations were comparable to the UK population. |
| Japanese Women (>40 yrs) | Serum | Similar to UK population | Similar to Japanese men, this compound levels were not significantly different from their UK counterparts. |
| UK Men | Serum | Similar to Japanese population | - |
| UK Women | Serum | Similar to Japanese population | - |
| Finnish Postmenopausal Women (Controls) | Serum | Mean: 26 | Control subjects showed higher mean this compound levels compared to breast cancer cases in the same study. |
| Norwegian Postmenopausal Women | Plasma | Median: 16.7 | A study investigating the link between this compound and mammographic density reported this median level. |
Table 2: Comparative Urinary this compound Excretion in Different Populations
| Population | Sample Type | Geometric Mean this compound Excretion (μg/g-Cr) | Key Findings & Reference |
| Japanese Women | Urine | 36.7 | A study across five regions in Japan found no significant geographical differences in this compound excretion.[1] |
| Vietnamese (Hanoi) Women | Urine | Notably high | This population showed high biotransformation efficiency of daidzein, a precursor to equol, and also had high this compound levels.[2] |
| Cambodian (Phnom Penh) Women | Urine | Higher than isoflavones | This compound was a predominant phytoestrogen in the urine of this population.[2] |
| Indian (Chennai & Kolkata) Women | Urine | Highest among Asian countries studied | This study reported the highest concentrations of this compound in urine samples from India.[2] |
| Finnish Men | 24-h Urine | Mean excretion corresponded to 92% of lignan intake | Urinary this compound excretion was more dependent on the dietary sources of lignans than the absolute intake.[3] |
| Postmenopausal Vegetarian Women | Urine | Significantly higher than omnivores and breast cancer patients | This finding highlights the impact of a plant-rich diet on this compound production.[4] |
| Postmenopausal Omnivorous Women | Urine | Lower than vegetarians | - |
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The two most common analytical methods employed are Time-Resolved Fluoroimmunoassay (TR-FIA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Time-Resolved Fluoroimmunoassay (TR-FIA) for Plasma this compound
This method offers high sensitivity and is suitable for large-scale epidemiological studies.
1. Sample Preparation:
-
Collect blood in heparinized tubes and separate plasma by centrifugation.
-
To 200 µL of plasma, add 200 µL of 0.1 M acetate buffer (pH 5.0) containing 0.2 U/mL of β-glucuronidase and 2 U/mL of sulfatase to hydrolyze this compound conjugates.
-
Incubate the mixture overnight at 37°C.
-
Perform a liquid-liquid extraction by adding 1.5 mL of diethyl ether and mixing for 3 minutes.
-
Freeze the aqueous phase in a dry ice-ethanol bath and transfer the ether phase to a clean tube.
-
Thaw the aqueous phase and repeat the ether extraction.
-
Combine the ether phases and evaporate to dryness in a 45°C water bath.
-
Reconstitute the dried extract in 200 µL of assay buffer.
2. Immunoassay Procedure:
-
Pipette 20 µL of the reconstituted sample or standard into microtiter wells pre-coated with anti-rabbit IgG.[4]
-
Add 100 µL of anti-enterolactone antibody solution to each well.[4]
-
Add 100 µL of Europium-labeled this compound tracer solution.
-
Incubate the plate for 90 minutes at room temperature with gentle shaking.[4]
-
Wash the wells four times with a designated wash solution.[4]
-
Add an enhancement solution to dissociate the Europium ions and form a new, highly fluorescent chelate.
-
Shake for 5 minutes at room temperature.[4]
-
Measure the time-resolved fluorescence using a suitable plate reader (e.g., VICTOR 1420 multilabel counter).[5]
3. Data Analysis:
-
Construct a standard curve by plotting the fluorescence intensity against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their fluorescence readings from the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Serum this compound
GC-MS provides high specificity and is often used as a reference method.
1. Sample Preparation and Derivatization:
-
To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Perform enzymatic hydrolysis of this compound conjugates as described in the TR-FIA protocol.
-
Extract the deconjugated this compound using a solid-phase extraction (SPE) column.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatize the dried extract to increase volatility for GC analysis. This typically involves reaction with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at an elevated temperature (e.g., 60°C for 30 minutes).
2. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the gas chromatograph.
-
Gas Chromatograph Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and the internal standard.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of characteristic ions.
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key biological and experimental processes related to this compound.
References
- 1. Levels of urinary isoflavones and lignan polyphenols in Japanese women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary intake and urinary excretion of lignans in Finnish men | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. tokyofuturestyle.com [tokyofuturestyle.com]
- 5. Time-resolved fluoroimmunoassay for plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Veritas: Validating the In Vitro Promise of Enterolactone
A Comparative Guide for Researchers and Drug Development Professionals
Enterolactone (ENL), a mammalian lignan derived from the metabolism of plant lignans found in foods like flaxseed, has garnered significant attention in preclinical research for its potential health benefits. Numerous in vitro studies have illuminated its anti-cancer, anti-inflammatory, and antioxidant properties. However, the translation of these promising laboratory findings into tangible in vivo efficacy is a critical step in the drug development pipeline. This guide provides an objective comparison of the in vitro findings on this compound with their corresponding in vivo validation, supported by experimental data and detailed methodologies.
Anti-Cancer Effects: From Cell Lines to Animal Models
The bulk of this compound research has focused on its potential as an anti-cancer agent. In vitro studies have consistently demonstrated its ability to inhibit the proliferation of various cancer cell lines, induce apoptosis, and prevent metastasis. These findings have been subsequently tested in in vivo models, largely showing a positive correlation.
Comparison of In Vitro and In Vivo Anti-Cancer Data
| Parameter | In Vitro Findings | In Vivo Validation |
| Cell/Tumor Type | Colon Cancer (Colo 201) | Colon Cancer (Colo 201 Xenograft) |
| Effect | Inhibition of cell proliferation[1][2][3] | Inhibition of tumor growth[1][2][3] |
| Quantitative Data | IC50 for 72h: 118.4 µM[1][2] | Significant tumor growth inhibition at 10 mg/kg[1][2] |
| Mechanism | Induction of apoptosis (subG1 peak, increased cleaved Caspase-3, decreased Bcl-2), decreased PCNA[1][2][3] | Not explicitly measured in the provided in vivo model, but tumor regression suggests similar mechanisms at play. |
| Cell/Tumor Type | Breast Cancer (MCF-7, MDA-MB-231) | Breast Cancer (MCF-7 Xenograft) |
| Effect | Inhibition of cell adhesion, invasion, and motility[4] | Regression of palpable tumors[4] |
| Quantitative Data | Dose-dependent inhibition of migration and invasion | 91% tumor regression with 10 mg/kg daily injections[4] |
| Mechanism | Down-regulation of MMP2, MMP9, and MMP14 gene expression | Enhanced tumor cell apoptosis[4] |
| Cell/Tumor Type | Ovarian Cancer (ES-2) | Ovarian Cancer (ES-2 Xenograft) |
| Effect | Inhibition of proliferation, invasion, and migration[4][5][6] | Marked suppression of tumor weight and volume[4][5][6] |
| Quantitative Data | Dose- and time-dependent inhibition | Significant tumor suppression at 0.1 mg/kg and 1 mg/kg[4][5][6] |
| Mechanism | Not detailed | Not detailed |
| Cell/Tumor Type | Prostate Cancer (PC-3) | Not explicitly validated in the same study |
| Effect | Inhibition of IGF-1-induced cell proliferation and migration[7] | - |
| Quantitative Data | Inhibition at ≥20 µmol/L[7] | - |
| Mechanism | Inhibition of IGF-1R, Akt, and ERK signaling[7] | - |
Key Signaling Pathways in this compound's Anti-Cancer Activity
In vitro studies have identified several key signaling pathways that are modulated by this compound. The PI3K/Akt, ERK, and NF-κB pathways are central to its anti-cancer effects. While direct in vivo validation of the modulation of these specific pathways is an area of ongoing research, the observed anti-tumor effects in animal models strongly suggest their involvement.
Experimental Protocols
In Vitro Cell Proliferation (MTS Assay) [1][2][3]
-
Cell Plating: Seed cancer cells (e.g., Colo 201) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Expose cells to varying concentrations of this compound (e.g., 1 to 200 µM) for 24, 48, or 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model [1][2][3]
-
Animal Model: Use athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10^6 Colo 201 human colon cancer cells into the flank of each mouse.
-
Treatment: One day before cell inoculation, begin subcutaneous injections of this compound (e.g., 10 mg/kg body weight) or vehicle control. Continue treatment three times a week for the duration of the experiment.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = width^2 x length x 0.5).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
-
Statistical Analysis: Use appropriate statistical tests (e.g., Mann-Whitney U-test) to compare tumor volumes and weights between treated and control groups.
Anti-Inflammatory and Antioxidant Effects
While less explored than its anti-cancer properties, this compound also exhibits anti-inflammatory and antioxidant activities in vitro. The validation of these effects in in vivo models is an emerging area of research.
Comparison of In Vitro and In Vivo Anti-Inflammatory & Antioxidant Data
| Parameter | In Vitro Findings | In Vivo Validation |
| Effect | Anti-inflammatory: Inhibition of NF-κB activation and decreased TNF-α production in THP-1 cells[8][9][10] | Anti-inflammatory: Limited direct in vivo studies. However, modulation of NF-κB in vitro suggests potential for in vivo anti-inflammatory effects.[8][9][10] |
| Quantitative Data | Dose-dependent inhibition of cytokine production. | Not available. |
| Effect | Antioxidant: Scavenging of DPPH radicals, although weaker than some plant lignans[11][12] | Antioxidant: Limited direct in vivo studies. Some studies suggest a role in increasing antioxidant enzyme activity.[13] |
| Quantitative Data | IC50 values for DPPH scavenging have been determined. | Not available. |
Key Signaling Pathways in Anti-Inflammatory and Antioxidant Effects
The NF-κB signaling pathway is a key mediator of inflammation, and its inhibition by this compound in vitro is a significant finding.[8][9][10] For its antioxidant effects, this compound may act through direct radical scavenging and by modulating the expression of antioxidant enzymes.
Experimental Protocols
In Vitro NF-κB Activation Assay [8][9][10]
-
Cell Culture: Culture monocytic cell lines (e.g., THP-1) in appropriate media.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS).
-
Protein Extraction: Isolate nuclear and cytoplasmic protein fractions.
-
Western Blot: Perform Western blotting to analyze the levels of I-κB in the cytoplasm and the p65 subunit of NF-κB in the nucleus. A decrease in cytoplasmic I-κB and an increase in nuclear p65 indicate NF-κB activation.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines like TNF-α in the cell culture supernatant using ELISA.
In Vivo Carrageenan-Induced Paw Edema Model [14][15][16][17][18]
-
Animal Model: Use male Wistar rats or mice.
-
Treatment: Administer this compound or a vehicle control orally or via injection at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
In Vivo Antioxidant Activity Assessment
-
Animal Model: Use rats or mice.
-
Treatment: Administer this compound or a vehicle control for a specified period.
-
Tissue Collection: Collect blood and tissue samples (e.g., liver).
-
Biochemical Assays: Measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the collected samples. Also, assess markers of oxidative stress such as malondialdehyde (MDA) levels.
-
Data Analysis: Compare the levels of antioxidant enzymes and oxidative stress markers between the treated and control groups.
Conclusion
The available evidence strongly supports the translation of in vitro anti-cancer findings of this compound to in vivo models. The consistent observation of tumor growth inhibition in animal studies provides a solid foundation for further investigation of this compound as a potential therapeutic agent. While the in vivo validation of its anti-inflammatory and antioxidant effects is less mature, the promising in vitro data, particularly the modulation of the NF-κB pathway, warrants further exploration in relevant animal models of inflammatory and oxidative stress-related diseases. This guide highlights the crucial interplay between in vitro and in vivo research in substantiating the therapeutic potential of natural compounds like this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound induces apoptosis and inhibits growth of Colo 201 human colon cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound has stronger effects than enterodiol on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound has stronger effects than enterodiol on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enterodiol and this compound modulate the immune response by acting on nuclear factor-kappaB (NF-kappaB) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In vitro and In vivo Antioxidant, Anti-hyperlipidemic Properties and Chemical Characterization of Centella asiatica (L.) Extract [frontiersin.org]
- 14. inotiv.com [inotiv.com]
- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Enterolactone and Its Synthetic Analogs in Modulating Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors, has garnered significant attention for its potential therapeutic properties, particularly in the realm of cancer and hormone-dependent diseases. Its structural similarity to endogenous estrogens allows it to interact with key signaling pathways, offering a promising avenue for drug development. This guide provides a head-to-head comparison of this compound and its synthetic analogs, summarizing their performance with supporting experimental data and detailed methodologies to inform future research and development.
Abstract
This comparison guide delves into the biological activities of this compound and its synthetic analogs, with a primary focus on their impact on the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Estrogen Receptor (ER) signaling pathways. Through a systematic review of in vitro and in vivo studies, we present a quantitative comparison of their efficacy in modulating cellular processes such as proliferation and receptor binding. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Visual diagrams of the pertinent signaling pathways and experimental workflows are included to offer a clear and concise understanding of the mechanisms of action. This guide aims to serve as a valuable resource for researchers and drug development professionals in the pursuit of novel therapeutics targeting these critical pathways.
Introduction
This compound is a non-steroidal diphenolic compound produced by the gut microbiota from dietary lignans found in flaxseeds, whole grains, and other plant sources.[1] Its structural resemblance to 17β-estradiol has led to extensive investigation into its role as a phytoestrogen, capable of exerting both estrogenic and antiestrogenic effects.[2][3] Beyond its hormonal activities, this compound has been shown to possess a range of other biological effects, including anti-proliferative, pro-apoptotic, and anti-angiogenic activities, making it a compound of interest in cancer research.[4][5]
The development of synthetic analogs of this compound is a strategic approach to enhance its therapeutic potential, improve its pharmacokinetic profile, and elucidate its structure-activity relationships. By modifying the core structure of this compound, researchers aim to create derivatives with increased potency, selectivity, and more favorable drug-like properties. This guide will compare the performance of this compound with its key natural precursor, enterodiol, and other synthetic lignan analogs.
Comparative Biological Activity
The biological efficacy of this compound and its analogs is often evaluated through their ability to inhibit cancer cell proliferation and modulate key signaling pathways. The following table summarizes the quantitative data from various studies, providing a basis for a head-to-head comparison.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | PC-3 (Prostate Cancer) | MTT Assay | Inhibition of IGF-1-induced cell proliferation | IC50 ≥ 20 µmol/L | [6] |
| This compound | LNCaP (Prostate Cancer) | MTT Assay | Inhibition of cell viability | Significant inhibition at 10-60 µM | [7] |
| This compound | Colo 201 (Colon Cancer) | MTS Assay | Inhibition of cell growth | IC50 = 118.4 µM (72h) | [8] |
| This compound | K562 (Leukemia) | MTT Assay | Anti-proliferative activity | - | [9] |
| Enterodiol | LS174T, Caco-2, HCT-15, T-84 (Colon Cancer) | BrdU Assay | Inhibition of cell proliferation | Significant reduction at 100 µM | [10] |
| HJB (Arylnaphthalene lignan) | K562 (Leukemia) | MTT Assay | Anti-proliferative activity | Strongest inhibition among tested analogs | [9] |
| HJA (Arylnaphthalene lignan) | K562 (Leukemia) | MTT Assay | Anti-proliferative activity | Moderate inhibition | [9] |
| JB (Arylnaphthalene lignan) | K562 (Leukemia) | MTT Assay | Anti-proliferative activity | Moderate inhibition | [9] |
Key Findings:
-
This compound demonstrates significant anti-proliferative activity against a range of cancer cell lines, including prostate and colon cancer.[6][7][8]
-
In colon cancer cells, this compound was found to be more than twice as effective as its precursor, enterodiol, at the same concentration.[10]
-
Structure-activity relationship studies on synthetic arylnaphthalene lignans revealed that hydroxyl substitutions at specific positions (C-1 and C-6′) significantly increased their anti-proliferative activity in leukemia cells, with the analog HJB showing the most potent effect.[9]
Signaling Pathway Modulation
IGF-1R Signaling Pathway
The IGF-1R signaling pathway plays a critical role in cell growth, proliferation, and survival. Its dysregulation is frequently implicated in cancer progression. This compound has been shown to inhibit this pathway effectively.
At nutritionally relevant concentrations (20-60 µmol/L), this compound inhibits the IGF-1-induced activation of the IGF-1R in PC-3 prostate cancer cells.[11] This inhibition leads to the downstream suppression of the AKT and MAPK/ERK signaling cascades.[11] The diagram below illustrates the points of intervention by this compound in this pathway.
Caption: this compound inhibits the IGF-1R signaling pathway.
Estrogen Receptor Signaling
This compound's structural similarity to estradiol allows it to bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[12] Its effects can be either estrogenic or anti-estrogenic depending on the tissue type and the local hormonal environment.
Studies have shown that this compound can activate ER-mediated transcription, with a preference for ERα.[2] In vivo, a single dose of this compound has been demonstrated to activate estrogen signaling in both male and female mice.[1] This modulation of ER signaling is a key mechanism behind its potential role in hormone-dependent cancers. The diagram below depicts the interaction of this compound with the estrogen receptor.
Caption: this compound modulates estrogen receptor signaling.
Experimental Protocols
To facilitate the replication and extension of the findings presented, this section provides detailed methodologies for the key experiments cited.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound and its analogs on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or its synthetic analogs. Include a vehicle control (e.g., DMSO) and a positive control for inhibition.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
IGF-1R Signaling Pathway Analysis (Western Blotting)
Objective: To assess the effect of this compound and its analogs on the phosphorylation status of key proteins in the IGF-1R signaling pathway.
Procedure:
-
Cell Lysis: After treatment with the compounds and/or IGF-1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound and its analogs to the estrogen receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or ER-expressing cells.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of the receptor preparation with a fixed concentration of [³H]-estradiol and increasing concentrations of the unlabeled test compound (this compound or its analogs).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Conclusion
This compound demonstrates significant potential as a modulator of key signaling pathways implicated in cancer and other diseases. The comparative data presented in this guide highlight its superior or comparable activity to its natural precursor, enterodiol, in several cancer cell lines. Furthermore, the exploration of synthetic lignan analogs has revealed opportunities to enhance the anti-proliferative effects of this class of compounds.
The detailed experimental protocols provided herein offer a standardized framework for future investigations into the structure-activity relationships and therapeutic applications of this compound and its derivatives. The accompanying diagrams of the IGF-1R and ER signaling pathways serve as a visual aid to understand their mechanisms of action. This comprehensive guide is intended to empower researchers and drug development professionals to advance the study of these promising compounds and accelerate the discovery of novel therapeutics.
References
- 1. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian phytoestrogens: enterodiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Proliferative Effects of this compound in Prostate Cancer Cells: Evidence for the Role of DNA Licencing Genes, mi-R106b Cluster Expression, and PTEN Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-proliferative effects of this compound in prostate cancer cells: evidence for the role of DNA licencing genes, mi-R106b cluster expression, and PTEN dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation and Structure-Activity Relationship Analysis of a New Series of Arylnaphthalene lignans as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective natural inhibitors targeting IGF-1R by computational study | Aging [aging-us.com]
- 11. This compound inhibits insulin-like growth factor-1 receptor signaling in human prostatic carcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Estrogen Receptor Modulators and Phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
Enterolactone's Potential in Clinical Applications: A Comparative Guide Based on Meta-Analyses
An in-depth analysis of clinical and epidemiological data surrounding enterolactone, a gut microbiota-derived metabolite of dietary lignans, reveals a promising, albeit complex, landscape of its potential health benefits. While direct supplementation trials with this compound are currently lacking in meta-analyses, a substantial body of evidence from observational studies points towards its significant role in reducing the risk of certain cancers and potentially offering cardiovascular protection.
This guide provides a comprehensive comparison of the performance of this compound in various health contexts, supported by quantitative data from meta-analyses of observational studies and insights into its mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to navigate the current evidence and future directions for this compound-based therapeutic strategies.
Quantitative Data from Meta-Analyses
The following tables summarize the key findings from meta-analyses of observational studies assessing the association between this compound levels (primarily from dietary lignan intake) and various health outcomes.
Table 1: this compound and Cancer Risk
| Cancer Type | Population | Metric | Effect Estimate (95% CI) | Citation |
| Breast Cancer | Postmenopausal Women | Hazard Ratio (HR) for highest vs. lowest intake/concentration | 0.86 (0.78–0.94) | [1] |
| Breast Cancer | Postmenopausal Women | Pooled Hazard Ratio (HR) for all-cause mortality | 0.73 (0.58-0.91) | [2] |
| Breast Cancer | Postmenopausal Women | Pooled Hazard Ratio (HR) for breast cancer-specific mortality | 0.72 (0.60, 0.87) | [2] |
| Breast Cancer | Premenopausal Women | Pooled Hazard Ratio (HR) for all-cause mortality | 1.57 (1.11-2.23) | [2] |
| Colorectal Cancer | Women | Odds Ratio (OR) | 0.33 (0.14, 0.74) | [3] |
Table 2: this compound and Cardiovascular Health
| Outcome | Population | Metric | Effect Estimate (95% CI) | Citation |
| Coronary Artery Disease | Women | Odds Ratio (OR) | 0.46 (0.21, 1.00) (for highest vs. lowest concentration) | [4] |
| Hypertension | General Adult Population | Odds Ratio (OR) per one-unit change in log-transformed this compound | 0.918 (0.892, 0.944) | [5][6] |
| Systolic Blood Pressure | General Adult Population | Decrease in mmHg per one-unit change in log-transformed this compound | -0.738 (-0.946, -0.529) | [5][6] |
| Diastolic Blood Pressure | General Adult Population | Decrease in mmHg per one-unit change in log-transformed this compound | -0.407 (-0.575, -0.239) | [5][6] |
Experimental Protocols
The data presented in the meta-analyses are derived from observational studies, primarily cohort and case-control studies. While protocols for direct this compound supplementation trials are not available in these meta-analyses, the methodologies for the included studies generally follow these patterns:
-
Dietary Assessment: Lignan intake is typically assessed using validated food frequency questionnaires (FFQs). Participants are asked to report their average consumption of various food items over a specified period. These data are then used to estimate lignan intake based on food composition databases.
-
Biomarker Measurement: this compound concentrations are measured in biological samples, most commonly serum, plasma, or urine. The primary analytical method cited is time-resolved fluoroimmunoassay (TR-FIA) and liquid chromatography-tandem mass spectrometry (LC-MS) for quantifying this compound levels.[7][8]
-
Statistical Analysis: The association between this compound levels (or lignan intake) and health outcomes is typically evaluated using Cox proportional hazards models in cohort studies and logistic regression in case-control studies.[2] These models are adjusted for various potential confounding factors, such as age, body mass index, smoking status, alcohol consumption, and other dietary factors.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its biological effects through multiple signaling pathways. The diagrams below illustrate some of the key proposed mechanisms.
Comparison with Alternatives and Future Outlook
Currently, there are no direct therapeutic alternatives to this compound supplementation as it is not an established clinical intervention. The primary "alternative" is the consumption of a diet rich in lignans from sources such as flaxseeds, whole grains, legumes, and certain fruits and vegetables.
The evidence presented, primarily from meta-analyses of observational studies, is compelling but requires cautious interpretation. The associations observed do not definitively establish causality. The lack of meta-analyses of randomized controlled trials on direct this compound supplementation is a significant research gap.
Future research should prioritize well-designed clinical trials to investigate the safety and efficacy of this compound supplementation for various health outcomes. Such studies would provide the high-quality evidence needed to translate the promising findings from observational research into clinical practice. Furthermore, a deeper understanding of the factors influencing the gut microbiota's ability to produce this compound from dietary lignans could lead to personalized nutritional strategies to optimize its production and potential health benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinConnect | The Role of Gut Microbiome on Cardiovascular Health [clinconnect.io]
- 3. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and antimetastatic potential of this compound: Clinical, preclinical and mechanistic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gut microbiota–derived metabolites and risk of coronary artery disease: a prospective study among US men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of oat supplementation interventions on cardiovascular disease risk markers: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Gut Microbiome in High vs. Low Enterolactone Producers
For Researchers, Scientists, and Drug Development Professionals
Enterolactone, a key metabolite produced by the gut microbiota from dietary lignans, has garnered significant attention for its potential health benefits, including anti-inflammatory and anti-cancer properties. The capacity to produce this compound varies considerably among individuals, largely dependent on the composition and metabolic activity of their gut microbiome. This guide provides a detailed comparison of the gut microbial communities in high versus low this compound producers, supported by experimental data and methodologies.
Data Presentation: Gut Microbiome Composition
The gut microbiomes of high and low this compound producers exhibit distinct compositional differences. High producers are generally characterized by a more diverse microbial ecosystem. Specific bacterial taxa have been identified as being differentially abundant between these two phenotypes.
| Microbial Taxon | High this compound Producers | Low this compound Producers | Key Functions in this compound Production |
| Alpha Diversity | Significantly Higher | Significantly Lower | A more diverse microbiome is associated with a greater capacity for lignan metabolism. |
| Family: Ruminococcaceae | Enriched[1] | Depleted[1] | Contains species involved in the deglycosylation and demethylation of plant lignans.[2] |
| Family: Lachnospiraceae | Enriched[1] | Depleted[1] | Includes bacteria that contribute to the multi-step conversion of lignan precursors. |
| Family: Enterobacteriaceae | Depleted[1] | Enriched[1] | Higher abundance is characteristic of a less diverse and potentially dysbiotic gut environment, which is less favorable for this compound production. |
| Genus: Blautia | Decreased in some high producers[2] | Increased in some low producers[2] | The role of Blautia is complex and may be species-dependent; however, some studies show a negative correlation with this compound production.[2] |
| Genus: Ruminococcus | Enriched | Depleted | Species within this genus are known to be involved in the metabolism of flaxseed-derived lignans. |
| Genus: Alistipes | Enriched | Depleted | Associated with a diverse and healthy gut microbiome. |
| Genus: Klebsiella | Depleted | Enriched[1] | A member of the Enterobacteriaceae family, its higher abundance is linked to lower this compound production.[1] |
Experimental Protocols
The characterization of the gut microbiome in relation to this compound production typically involves the following key experimental procedures:
1. Fecal Sample Collection and this compound Measurement:
-
Sample Collection: Fecal samples are collected from participants and immediately frozen at -80°C to preserve microbial DNA.
-
This compound Quantification: Serum or urine samples are also collected. This compound concentrations are measured using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Participants are then categorized into "high" and "low" producer groups based on these concentrations.
2. Gut Microbiome Analysis via 16S rRNA Gene Sequencing:
-
DNA Extraction: Microbial DNA is extracted from fecal samples using commercial kits (e.g., QIAamp DNA Stool Mini Kit) that often include a bead-beating step to ensure lysis of Gram-positive bacteria.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers.
-
Library Preparation and Sequencing: The amplified DNA is purified, and sequencing libraries are prepared. Sequencing is typically performed on a platform such as the Illumina MiSeq.
-
Bioinformatic Analysis: Sequencing reads are processed to remove low-quality sequences and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed using databases like Greengenes or SILVA. Alpha and beta diversity analyses are conducted to compare the microbial communities between high and low producers.
Mandatory Visualizations
Caption: Experimental workflow for comparing the gut microbiome of high and low this compound producers.
References
Enterolactone as a Prognostic Biomarker in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enterolactone, a mammalian lignan metabolite derived from dietary plant lignans, has garnered significant attention for its potential role in cancer prevention and prognosis. This guide provides a comprehensive comparison of findings from various studies on the validation of this compound as a prognostic biomarker in different cancers, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The prognostic value of this compound has been investigated in several cancer types, with the most robust evidence emerging from studies on breast cancer. The data below summarizes key findings from meta-analyses and large cohort studies.
Breast Cancer
High serum this compound levels have been consistently associated with improved prognosis in postmenopausal breast cancer patients.
| Study (Year) | No. of Participants | Endpoint | Comparison | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | Citation |
| Meta-analysis (2021) | 18,053 | All-Cause Mortality (Postmenopausal) | Highest vs. Lowest this compound | 0.73 (0.58-0.91) | [1] |
| Meta-analysis (2021) | 18,053 | Breast Cancer-Specific Mortality (Postmenopausal) | Highest vs. Lowest this compound | 0.72 (0.60-0.87) | [1] |
| Meta-analysis (2021) | 18,053 | All-Cause Mortality (Premenopausal) | Highest vs. Lowest this compound | 1.57 (1.11-2.23) | [1] |
| Meta-analysis (2014) | 5 studies | All-Cause Mortality (Postmenopausal) | High vs. Low Lignan Exposure | 0.57 (0.42-0.78) | [2] |
| Meta-analysis (2014) | 5 studies | Breast Cancer-Specific Mortality (Postmenopausal) | High vs. Low Lignan Exposure | 0.54 (0.39-0.75) | [2] |
| Cohort Study (2011) | 300 | All-Cause & Cancer-Specific Mortality (Early Stage) | ≥ 10 nmol/L vs. < 10 nmol/L | Decreased risk with higher levels | [3] |
| Nested Case-Control (2008) | 366 cases, 733 controls | Breast Cancer Risk (ERα+/ERβ-) | >16 nmol/L vs. ≤16 nmol/L | OR: 0.73 (0.55-0.97) / 0.60 (0.42-0.84) | [4] |
Prostate Cancer
The evidence for this compound as a prognostic biomarker in prostate cancer is less clear, with studies reporting conflicting results.
| Study (Year) | No. of Participants | Endpoint | Comparison | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | Citation |
| Cohort Study (2017) | 1,390 | All-Cause Mortality | 20 nmol/L increase | 0.95 (0.90-1.02) | [5] |
| Cohort Study (2017) | 1,390 | Prostate Cancer-Specific Mortality | 20 nmol/L increase | 0.98 (0.92-1.05) | [5] |
| Nested Case-Control (2005) | 265 cases, 525 controls | Prostate Cancer Risk | Quartiles | No significant association | [6] |
| Nested Case-Control (2003) | 214 cases, 214 controls | Prostate Cancer Risk | Quartiles | No significant association | [7] |
Colorectal Cancer
Limited and inconsistent findings are available for the prognostic role of this compound in colorectal cancer.
| Study (Year) | No. of Participants | Endpoint | Comparison | Incidence Rate Ratio (IRR) (95% CI) | Citation |
| Case-Cohort Study (2007) | 244 colon cases, 137 rectal cases | Colon Cancer Risk (Women) | Doubling of this compound | 0.76 (0.60-0.96) | [8] |
| Case-Cohort Study (2007) | 244 colon cases, 137 rectal cases | Rectal Cancer Risk (Men) | Doubling of this compound | 1.74 (1.25-2.44) | [8] |
| Case-Control Study (2019) | 115 CRC patients, 76 controls | Colon Cancer | Patients vs. Controls | Lower levels in colon cancer patients | [3] |
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. The two most common methods are Time-Resolved Fluoroimmunoassay (TR-FIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound Measurement by Time-Resolved Fluoroimmunoassay (TR-FIA)
This method is suitable for large-scale epidemiological studies.
Sample Preparation:
-
To 200 µL of plasma, add 200 µL of acetate buffer (0.1 M, pH 5.0) containing β-glucuronidase (0.2 U/mL) and sulfatase (2 U/mL).
-
Incubate overnight at 37°C to hydrolyze this compound conjugates.
-
Extract free this compound twice with 1.5 mL of diethyl ether.
-
Combine the ether phases and evaporate to dryness in a 45°C water bath.
-
Reconstitute the residue in 200 µL of assay buffer.
Immunoassay Procedure:
-
Pipette 20 µL of standards and prepared samples in duplicate into antibody-coated microtiter wells.
-
Add 100 µL of diluted anti-enterolactone antibody to each well.
-
Add 100 µL of europium-labeled this compound tracer solution to each well.
-
Incubate on a shaker for 90 minutes at room temperature.
-
Wash the wells four times with a plate washer.
-
Add 100 µL of enhancement solution to each well.
-
Incubate on a shaker for 5 minutes at room temperature.
-
Measure the time-resolved fluorescence.
This compound Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and can quantify conjugated and free forms of this compound directly.[9][10]
Sample Preparation:
-
For total this compound, perform enzymatic hydrolysis as described for TR-FIA.[9]
-
For direct quantification of conjugates, use a simple protein precipitation or solid-phase extraction (SPE) step.[10]
-
A common approach involves adding acetonitrile to plasma to precipitate proteins, followed by centrifugation.
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.[11]
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific transitions for this compound and its internal standard (e.g., 13C-labeled this compound).
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer progression.
Figure 1: this compound inhibits IGF-1R signaling in prostate cancer cells.[5]
Figure 2: this compound modulates estrogen receptor signaling.
Experimental Workflow for a Prognostic Biomarker Study
The validation of this compound as a prognostic biomarker typically follows a structured workflow.
Figure 3: General workflow for a prognostic biomarker validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediagnostic this compound concentrations and mortality among Danish men diagnosed with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective study of plasma this compound and prostate cancer risk (Sweden) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum this compound concentration is not associated with prostate cancer risk in a nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma this compound and risk of colon and rectal cancer in a case-cohort study of Danish men and women [pubmed.ncbi.nlm.nih.gov]
- 9. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anis.au.dk [anis.au.dk]
A Comparative Genomic Blueprint of Enterolactone-Producing Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Enterolactone, a gut microbiota-derived metabolite of dietary lignans, has garnered significant attention for its potential health benefits, including anti-inflammatory and anti-cancer properties. The production of this bioactive compound is a multi-step process orchestrated by a consortium of gut bacteria. Understanding the genomic intricacies of these key bacterial players is paramount for harnessing their therapeutic potential. This guide provides a comparative genomic analysis of four pivotal bacteria involved in the this compound synthesis pathway, offering insights into their genetic machinery and the experimental approaches to their study.
Key Bacterial Players in this compound Synthesis
The conversion of plant lignans, such as secoisolariciresinol, into this compound is a collaborative effort involving several bacterial species, each performing specific enzymatic steps. This guide focuses on four key species that represent critical stages of this pathway:
-
Eggerthella lenta : Initiates the process through benzyl ether reduction.
-
Blautia producta : Performs the crucial step of demethylation.
-
Gordonibacter pamelaeae : Carries out dehydroxylation.
-
Lactonifactor longoviformis : Catalyzes the final conversion to this compound.
Comparative Genomic Overview
The following table summarizes the key genomic features of the type strains of these four bacterial species, providing a quantitative basis for comparison.
| Genomic Feature | Eggerthella lenta DSM 2243 | Blautia producta ATCC 27340 | Gordonibacter pamelaeae DSM 19378 | Lactonifactor longoviformis DSM 17459 |
| Genome Size (bp) | 3,632,260[1][2] | ~6,354,838 | ~3,900,000[3] | Data not readily available |
| GC Content (%) | 64.2[1] | 45.7[4] | 65.1[3] | 48.0[5][6] |
| Protein-Coding Genes | 3,123[1] | 5,546 | 3,248[3] | Data not readily available |
| Key Enzyme (Gene) | Benzyl ether reductase (ber)[7][8] | Guaiacol lignan methyltransferase (glm) | Catechol lignan dehydroxylase (cldh)[9] | Enterodiol lactonizing enzyme (edl)[10] |
The this compound Synthesis Pathway: A Collaborative Effort
The transformation of dietary lignans into the bioactive this compound is a cascade of enzymatic reactions. The following diagram illustrates the key steps and the bacterial species responsible for each conversion.
Experimental Protocols for Comparative Genomics
A thorough comparative genomic analysis of this compound-producing bacteria involves a series of well-defined experimental and computational steps. The following workflow outlines a standard protocol.
Detailed Methodologies:
-
Bacterial Isolation and Culturing : Strains of interest are isolated from fecal samples using selective media under anaerobic conditions. Eggerthella lenta, for instance, can be grown in supplemented Brain Heart Infusion (BHI) broth.
-
DNA Extraction : High-quality genomic DNA is extracted from bacterial cultures using commercially available kits, such as the QIAamp DNA Mini Kit, following the manufacturer's protocols. DNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Whole-Genome Sequencing :
-
Library Preparation : Sequencing libraries are prepared from the extracted DNA. This typically involves fragmenting the DNA, adding adapters, and amplifying the fragments.
-
Sequencing : High-throughput sequencing is performed using platforms like Illumina for short-read sequencing or PacBio/Oxford Nanopore for long-read sequencing to facilitate complete genome assembly.
-
-
Bioinformatic Analysis :
-
Quality Control : Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Genome Assembly : High-quality reads are assembled into contigs and scaffolds using assemblers such as SPAdes for Illumina data or Canu for long-read data.
-
Genome Annotation : The assembled genome is annotated to identify protein-coding genes, RNA genes, and other genomic features using pipelines like Prokka or the Rapid Annotation using Subsystem Technology (RAST) server.
-
Comparative Genomic Analysis :
-
Pangenome Analysis : Tools like Roary are used to identify the core (present in all strains), accessory (present in some strains), and unique genes across the genomes of the different species.
-
Phylogenetic Analysis : Whole-genome-based phylogenetic trees are constructed using methods like the REALPHY pipeline to infer evolutionary relationships.
-
Identification of Key Genes : Homologs of known this compound synthesis genes (e.g., ber, glm, cldh, edl) are identified using BLAST searches or Hidden Markov Model (HMM) profiles.
-
-
-
Functional Validation : The function of candidate genes identified through comparative genomics can be validated through heterologous expression in a suitable host (e.g., Escherichia coli) and subsequent enzymatic assays.[8]
References
- 1. Complete genome sequence of Eggerthella lenta type strain (IPP VPI 0255T) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eggerthella lenta DSM 2243 genome assembly ASM2426v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Blautia—a new functional genus with potential probiotic properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clostridium saccharogumia sp. nov. and Lactonifactor longoviformis gen. nov., sp. nov., two novel human faecal bacteria involved in the conversion of the dietary phytoestrogen secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. germai.app [germai.app]
- 7. Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic basis for the cooperative bioactivation of plant lignans by Eggerthella lenta and other human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Studies of the O-Demethylation of Guaiacols by Acetogenic Gut Bacteria and Discovery of a Gut Bacterial Gene that is Sufficient to Activate the Phytoestrogen this compound [escholarship.org]
Assessing the Estrogenic Potency of Enterolactone Relative to Estradiol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogenic potency of the mammalian lignan enterolactone against the endogenous estrogen, 17β-estradiol. This analysis is supported by a compilation of experimental data on receptor binding, in vitro cell proliferation, and reporter gene assays, alongside detailed experimental protocols and signaling pathway diagrams.
This compound, a key metabolite of dietary plant lignans, has garnered significant attention for its potential role in hormone-dependent cancers and other estrogen-mediated physiological processes. As a phytoestrogen, it exhibits a structural similarity to estradiol, allowing it to interact with estrogen receptors (ERs) and elicit both estrogenic and anti-estrogenic effects. Understanding the potency of this compound relative to estradiol is crucial for evaluating its therapeutic and preventative potential.
Quantitative Assessment of Estrogenic Potency
To facilitate a direct comparison, the following tables summarize key quantitative data from various in vitro assays assessing the estrogenic potency of this compound and estradiol.
Table 1: Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) of a compound to estrogen receptors is a primary indicator of its potential estrogenic or anti-estrogenic activity. Data from competitive binding assays are presented below. It is important to note that RBA values can vary between studies due to different experimental conditions.
| Compound | Receptor | Relative Binding Affinity (RBA) (%)¹ | IC₅₀ (nM)² |
| 17β-Estradiol | ERα | 100 | 2.82[1][2] |
| ERβ | 100 | - | |
| This compound | ERα | Preference for ERα noted[3][4] | - |
| ERβ | Higher affinity for ERβ noted in one study | - |
¹RBA is expressed relative to 17β-estradiol, which is set at 100%. ²IC₅₀ represents the concentration of the ligand that displaces 50% of the radiolabeled estradiol from the receptor.
Table 2: In Vitro Estrogenic and Anti-Estrogenic Activity in MCF-7 Breast Cancer Cells
The E-SCREEN (Estrogen-SCREEN) assay, which measures the proliferation of estrogen-sensitive MCF-7 cells, is a widely used method to assess the estrogenic activity of compounds.
| Compound | Concentration | Effect on MCF-7 Cell Proliferation |
| 17β-Estradiol | 1 nM | Stimulates proliferation[5] |
| This compound | 0.5 - 2 µM | Stimulates proliferation[5] |
| > 10 µM | Inhibits proliferation[5] | |
| Estradiol (1 nM) + this compound (0.5 - 2 µM) | - | Lower stimulation than either compound alone, or no stimulation[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and aid in the design of future studies.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.
Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ compared to estradiol.
Materials:
-
Rat uterine cytosol (source of ERs)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (competitor standard)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
Incubate a constant concentration of [³H]-17β-estradiol with increasing concentrations of unlabeled 17β-estradiol (for standard curve) or this compound.
-
After incubation, separate bound from free radioligand using a hydroxylapatite slurry.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).
-
Determine the RBA using the formula: (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100.[6][7][8]
MCF-7 Cell Proliferation (E-SCREEN) Assay
This bioassay measures the estrogen-induced proliferation of the human breast cancer cell line MCF-7.
Objective: To assess the estrogenic or anti-estrogenic effects of this compound by measuring its impact on the proliferation of MCF-7 cells.
Materials:
-
MCF-7 human breast cancer cells
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS)
-
17β-estradiol (positive control)
-
This compound (test compound)
-
Trichloroacetic acid (for cell fixing)
-
Sulforhodamine B (SRB) dye (for staining)
-
Tris buffer
Procedure:
-
Culture MCF-7 cells in standard medium. For the assay, switch to hormone-free medium to deprive cells of estrogenic stimuli.
-
Seed the cells in 96-well plates.
-
After cell attachment, treat the cells with a range of concentrations of this compound, 17β-estradiol (positive control), and a vehicle control (negative control). To test for anti-estrogenicity, co-treat cells with a fixed concentration of estradiol and varying concentrations of this compound.
-
Incubate the plates for a defined period (e.g., 6 days).
-
Fix the cells with trichloroacetic acid and stain with SRB dye.
-
Solubilize the bound dye with Tris buffer and measure the absorbance at a specific wavelength (e.g., 492 nm) to determine cell density.
-
Calculate the proliferative effect relative to the controls.[9][10][11][12]
Estrogen-Responsive Reporter Gene Assay
This assay utilizes a cell line containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
Objective: To quantify the ability of this compound to activate estrogen receptor-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., T47D or MCF-7) stably transfected with an ERE-luciferase reporter construct.
-
Culture medium
-
17β-estradiol (positive control)
-
This compound (test compound)
-
Lysis buffer
-
Luciferase substrate
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound, 17β-estradiol, and a vehicle control.
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Add the luciferase substrate to the cell lysate and measure the resulting luminescence.
-
Express the results as fold induction of luciferase activity over the vehicle control.[13][14][15][16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing estrogenic potency.
Figure 1: Simplified signaling pathways of Estradiol and this compound.
Figure 2: General experimental workflow for assessing estrogenic potency.
Discussion and Conclusion
The compiled data indicate that this compound is a phytoestrogen with a complex pharmacological profile. While it demonstrates the ability to bind to estrogen receptors and induce estrogenic responses in vitro, its potency is significantly lower than that of 17β-estradiol.
Notably, this compound's effects appear to be concentration-dependent, exhibiting estrogenic activity at lower concentrations and inhibitory or anti-estrogenic effects at higher concentrations, particularly in the presence of estradiol.[5] This dual activity suggests that this compound may act as a selective estrogen receptor modulator (SERM), with its ultimate physiological effect depending on the tissue type, the local hormonal milieu, and the relative expression levels of ERα and ERβ.
One study suggests a preferential binding to ERα, while another indicates a higher affinity for ERβ.[3][4] This discrepancy highlights the need for further standardized, direct comparative studies to definitively characterize its receptor binding profile.
The activation of non-genomic signaling pathways, such as the PI3K/Akt and MAPK pathways, by both estradiol and this compound suggests a broader mechanism of action beyond direct genomic regulation.[18] However, the differential effects on downstream gene expression and cellular functions underscore the nuanced nature of this compound's estrogenicity.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diet-derived polyphenol metabolite this compound is a tissue-specific estrogen receptor activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound and estradiol inhibit each other's proliferative effect on MCF-7 breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. E-SCREEN - Wikipedia [en.wikipedia.org]
- 10. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [ykxb.scu.edu.cn]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A single dose of this compound activates estrogen signaling and regulates expression of circadian clock genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Labyrinth of Lignan Analysis: A Comparative Guide to Enterolactone Measurement Reproducibility
For researchers, scientists, and drug development professionals, the accurate measurement of the mammalian lignan enterolactone is critical for understanding its role in health and disease. However, significant variability in measurements across different laboratories can hinder the progress of research and the development of novel therapeutics. This guide provides an objective comparison of the performance of common analytical methods for this compound quantification, supported by experimental data, to shed light on the reproducibility of these crucial measurements.
Comparative Analysis of this compound Quantification Methods
A key study investigated the reproducibility of this compound measurements by analyzing the same set of human serum samples in three different laboratories, each employing a distinct analytical technique:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method that can distinguish between different forms of a molecule.
-
High-Performance Liquid Chromatography with Coulometric Electrode Array Detection (HPLC-CEAD): Another specific chromatographic technique.
-
Time-Resolved Fluoroimmunoassay (TR-FIA): A high-throughput immunoassay method.
The study analyzed serum samples from individuals on their habitual diet and after supplementation with flaxseed, a rich source of lignan precursors to this compound. The results, summarized in the table below, reveal important insights into the reproducibility of these methods.
| Analytical Method | Mean this compound Concentration (nM) - Habitual Diet | Mean this compound Concentration (nM) - After Flaxseed Supplementation | Correlation with HPLC-MS/MS (R-value) |
| HPLC-MS/MS | 15.8 | 108.7 | 1.00 |
| HPLC-CEAD | 16.5 | 115.5 | 0.99 |
| TR-FIA | 12.3 | 68.9 | 0.92 |
Data synthesized from a study comparing this compound measurement methods. The correlation coefficient (R-value) indicates the strength of the linear relationship between the measurements obtained by a given method and the HPLC-MS/MS method.
The data clearly demonstrates a strong correlation between the two chromatographic methods (HPLC-MS/MS and HPLC-CEAD) for both dietary conditions. However, the time-resolved fluoroimmunoassay (TR-FIA) showed a tendency to underestimate this compound concentrations, particularly after flaxseed supplementation when the levels were significantly higher. This suggests that while all three methods show a good general correlation, the absolute values obtained can differ, a critical consideration for multicenter studies or when comparing data from different sources.
Experimental Protocols
To understand the potential sources of variation, it is essential to examine the methodologies employed in these analyses.
Sample Collection and Preparation
-
Serum Collection: Blood samples were collected from healthy adult volunteers. Serum was separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation for Chromatographic Methods (HPLC-MS/MS and HPLC-CEAD):
-
Enzymatic Hydrolysis: Serum samples were treated with β-glucuronidase/sulfatase to release conjugated forms of this compound, allowing for the measurement of total this compound.
-
Solid-Phase Extraction (SPE): The hydrolyzed samples were purified and concentrated using SPE cartridges to remove interfering substances.
-
Elution and Evaporation: The this compound was eluted from the SPE cartridges, and the eluate was evaporated to dryness.
-
Reconstitution: The residue was reconstituted in a suitable solvent for injection into the HPLC system.
-
-
Sample Preparation for Immunoassay (TR-FIA):
-
Dilution: Serum samples were diluted with the assay buffer provided with the TR-FIA kit. Enzymatic hydrolysis is not typically performed in this direct immunoassay format, which may contribute to differences in measured concentrations.
-
Analytical Methods
-
HPLC-MS/MS: Separation of this compound was achieved on a C18 reversed-phase column with a gradient elution program. Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. Stable isotope-labeled this compound was used as an internal standard to ensure accurate quantification.
-
HPLC-CEAD: Chromatographic separation was performed under similar conditions to the HPLC-MS/MS method. Detection was based on the electrochemical properties of this compound, with a multi-channel coulometric electrode array detector.
-
TR-FIA: This competitive immunoassay is based on the competition between this compound in the sample and a europium-labeled this compound tracer for a limited number of binding sites on antibodies coated onto microtiter wells. The fluorescence signal is inversely proportional to the concentration of this compound in the sample.
Key Factors Influencing Inter-Laboratory Reproducibility
Several factors can contribute to the variability of this compound measurements between laboratories:
-
Analytical Platform: As the data demonstrates, the choice of analytical method (e.g., chromatography vs. immunoassay) can lead to systematic differences in results.
-
Antibody Specificity (for Immunoassays): The specificity of the antibody used in an immunoassay is crucial. Cross-reactivity with other lignans or metabolites can lead to inaccurate results.
-
Sample Preparation: Variations in the efficiency of the enzymatic hydrolysis and extraction steps can significantly impact the final measured concentration.
-
Calibration Standards: The purity and accuracy of the this compound standards used for calibration are fundamental for obtaining comparable results.
-
Measurement of Different this compound Forms: Assays that measure total this compound (free and conjugated) after hydrolysis will yield different results from those that measure only the free form or have different efficiencies in detecting conjugated forms.
Workflow for Assessing Inter-Laboratory Reproducibility
The following diagram illustrates a conceptual workflow for a study designed to assess the inter-laboratory reproducibility of this compound measurements.
Correlating Dietary Lignan Intake with Plasma Enterolactone Concentrations: A Comparative Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of methodologies and experimental data for correlating dietary lignan intake with plasma enterolactone concentrations. The information presented is intended to support research and development in nutrition, pharmacology, and clinical science by offering a detailed overview of current analytical techniques and key findings.
Introduction
Dietary lignans, polyphenolic compounds found in a variety of plant-based foods, are metabolized by the gut microbiota into enterolignans, primarily this compound and enterodiol.[1][2] this compound has garnered significant scientific interest due to its potential role in human health, including its association with a reduced risk of certain chronic diseases.[3][4] Consequently, accurately assessing the correlation between dietary lignan intake and circulating plasma this compound levels is crucial for understanding its bioavailability and physiological effects.[5] This guide compares various analytical methods and summarizes key quantitative data from studies investigating this relationship.
The conversion of plant lignans to the bioactive enterolignans is mediated by gut bacteria.[6] However, significant inter-individual variations in enterolignan production exist, largely attributable to differences in gut microbial composition, dietary habits, and food transit time.[1] These factors can lead to modest or low correlations between lignan intake and plasma this compound concentrations.[7][8]
Comparative Analysis of Experimental Protocols
The quantification of dietary lignan intake and the measurement of plasma this compound are critical steps in establishing a correlation. Various analytical methods have been developed and validated for these purposes.
Table 1: Comparison of Analytical Methods for Lignan and this compound Quantification
| Analyte | Method | Principle | Sample Preparation | Instrumentation | Advantages | Limitations | Reference(s) |
| Dietary Lignans | Gas Chromatography-Mass Spectrometry (GC/MS) | Separation of volatile compounds followed by mass-based detection. | Acid or alkaline hydrolysis to release lignan aglycones, followed by extraction.[7] | GC coupled with a Mass Spectrometer | High sensitivity and specificity; well-established for lignan analysis. | Requires derivatization to increase volatility; harsh hydrolysis conditions may degrade some lignans.[7] | [7] |
| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS) | Separation of compounds in a liquid mobile phase followed by UV-Vis or mass-based detection. | Enzymatic or chemical hydrolysis followed by solid-phase or liquid-liquid extraction. | HPLC system with DAD or MS/MS detector | Suitable for both aglycones and glycosides; MS detection offers high sensitivity and specificity. | Co-elution of interfering compounds can be an issue with DAD. | [7] | |
| Plasma this compound | Gas Chromatography-Mass Spectrometry (GC/MS) with Stable Isotope Dilution | Quantification using a stable isotope-labeled internal standard. | Enzymatic hydrolysis of conjugates, ether extraction, and derivatization.[9] | GC-MS | High precision and accuracy due to the use of an internal standard.[9] | Complex sample preparation; requires specialized equipment. | [9] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution | Highly selective and sensitive quantification using a labeled internal standard. | Simple enzymatic hydrolysis and ether extraction.[10] | LC-MS/MS system | Simple, rapid, and sensitive quantification suitable for large numbers of samples; high specificity.[10] | High initial instrument cost. | [10][11] | |
| Time-Resolved Fluoroimmunoassay (TR-FIA) | Competitive immunoassay using a europium chelate label. | Enzymatic hydrolysis and ether extraction.[12] | VICTOR 1420 multilabel counter or similar | Good sensitivity and suitable for high-throughput screening. | Potential for cross-reactivity; requires development of specific antibodies.[12] | [12][13] |
Quantitative Correlation Data
The correlation between dietary lignan intake and plasma this compound concentrations can vary significantly across studies, influenced by population characteristics, dietary assessment methods, and analytical techniques.
Table 2: Summary of Correlation Studies between Dietary Lignan Intake and Plasma this compound
| Study Reference | Population | Dietary Assessment Method | Plasma this compound Analysis | Correlation Coefficient (r) | Key Findings |
| Kuijsten et al. | 637 Dutch men and women | Food Frequency Questionnaire (FFQ) | LC-MS/MS | Spearman r = 0.18 (P < 0.001) | A modest but significant association was found. The explained variance in plasma this compound remained low even after accounting for non-dietary factors.[8] |
| Lampe et al. (2002) | 193 adults in Seattle, WA | 3-day food record and FFQ | Time-Resolved Fluoroimmunoassay | r = 0.36 (with dietary fiber, P < 0.0001) | Plasma this compound was positively correlated with intake of vegetables, fiber, alcohol, and caffeine.[13] |
| Jin et al. (2022) | 303 men in the Men's Lifestyle Validation Study (MLVS) | Two sets of 7-day diet records | Not specified | Not directly reported, but interaction with gut microbiome was significant. | The association between lignan intake and plasma this compound was significantly stronger in individuals with a gut microbiome profile that predicted higher this compound levels.[14] Per standard deviation increment of lignan intake was associated with a 20.7 nM higher this compound concentration in those with a high species score, versus 4.0 nM in those with a low score.[6][15] |
Metabolic Pathway and Experimental Workflow
Dietary lignans, such as secoisolariciresinol diglucoside (SDG), are first hydrolyzed to their aglycone forms by intestinal bacteria.[2] These aglycones then undergo a series of transformations, including deglycosylation, demethylation, and dehydroxylation, to form enterodiol, which is subsequently oxidized to this compound.[1][2]
The process of correlating dietary lignan intake with plasma this compound involves several key stages, from participant recruitment and dietary assessment to sample analysis and statistical correlation.
Conclusion
The correlation between dietary lignan intake and plasma this compound concentrations is influenced by a multitude of factors, with the gut microbiome playing a pivotal role. While analytical methods for quantifying both lignans and this compound are well-established and robust, the observed correlations in human studies are often modest. This highlights the complexity of lignan bioavailability and metabolism. For researchers and drug development professionals, understanding these nuances is essential for designing studies that can accurately assess the physiological impact of dietary lignans and for the development of interventions targeting the gut microbiome to enhance this compound production. Future research should continue to explore the specific microbial species and metabolic pathways involved in enterolignan production to better understand and potentially modulate this process for improved health outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Lignans intake and this compound concentration and prognosis of breast cancer: a systematic review and meta-analysis [jcancer.org]
- 4. Lignans: Quantitative Analysis of the Research Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relation between plasma enterodiol and this compound and dietary intake of lignans in a Dutch endoscopy-based population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of this compound and enterodiol, the first mammalian lignans, using stable isotope dilution and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated method for the quantification of enterodiol and this compound in plasma using isotope dilution liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-diagnostic plasma this compound concentrations are associated with lower mortality among individuals with type 2 diabetes: a case-cohort study in the Danish Diet, Cancer and Health cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-resolved fluoroimmunoassay for plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary determinants of plasma this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dietary lignans, plasma this compound levels, and metabolic risk in men: exploring the role of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of Enterolactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the management of enterolactone in a laboratory setting, offering procedural guidance to maintain a safe and compliant research environment.
I. Understanding the Hazard Profile of this compound
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1] This includes wearing appropriate personal protective equipment (PPE), such as gloves, and ensuring adequate ventilation.[1][2]
II. Proper Disposal Procedures for this compound
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] One specified method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] It is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal.[3]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Store waste this compound in a suitable, closed, and properly labeled container.[1] The container must be compatible with the chemical to prevent any reactions.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable) and the full chemical name, "this compound."
-
Contact EHS: Consult with your institution's EHS department for specific guidance on the disposal procedures at your facility. They can provide information on whether this compound is classified as a hazardous waste at your location and guide you on the proper disposal pathway.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste management company.
Quantitative Data for Hazardous Waste Classification:
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be classified as such if it exhibits any of the characteristics of hazardous waste. The following table outlines these characteristics. It is the responsibility of the waste generator to determine if a waste exhibits any of these properties.
| Hazardous Waste Characteristic | EPA Waste Code | Description |
| Ignitability | D001 | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through specific conditions, ignitable compressed gases, and oxidizers. |
| Corrosivity | D002 | Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year. |
| Reactivity | D003 | Wastes that are unstable under normal conditions, may react with water, can give off toxic gases, or are capable of detonation or explosion under normal conditions or when heated. |
| Toxicity | D004 - D043 | Wastes that are harmful when ingested or absorbed. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). |
III. Experimental Protocol: Investigating the Effect of this compound on Cancer Cell Proliferation
The following is a representative experimental workflow for studying the impact of this compound on cancer cell lines, based on published research.
Caption: Experimental workflow for assessing the effects of this compound on cancer cells.
IV. Signaling Pathway: this compound Inhibition of IGF-1R Signaling
This compound has been shown to inhibit the Insulin-Like Growth Factor-1 Receptor (IGF-1R) signaling pathway, which is critical for the growth and progression of certain cancer cells.
Caption: this compound inhibits the IGF-1R signaling pathway and downstream cellular processes.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Enterolactone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Enterolactone, a compound of interest in various research fields. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your work.
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, stringent safety protocols must be followed during its handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and dust particles that can cause serious eye irritation.[1][2] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. | Recommended when handling the powder form to avoid respiratory tract irritation.[2] |
| Body Protection | Laboratory coat or other suitable protective clothing. | To protect skin and clothing from contamination.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination. Follow these procedural steps for safe handling:
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid, powdered form to minimize dust inhalation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Before handling, wash hands thoroughly.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[2]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2]
-
When preparing solutions, dissolve this compound in a suitable solvent such as DMSO, dimethyl formamide, or ethanol.[4] For aqueous solutions, it is sparingly soluble and should first be dissolved in ethanol before dilution with an aqueous buffer.
3. Storage:
-
Store this compound in a tightly sealed container in a dry and cool place.[2] The recommended storage temperature is -20°C.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
1. Waste Segregation:
-
Collect all waste materials, including unused this compound and any contaminated consumables (e.g., pipette tips, gloves, wipes), in a designated and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Do not allow the substance to enter drains or sewer systems.[2]
-
Arrange for the disposal of the hazardous waste through a licensed waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
Handling and Disposal Workflow for this compound
Caption: A flowchart outlining the safe handling and disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
